Product packaging for 2,3-Diaminopropionic acid(Cat. No.:CAS No. 515-94-6)

2,3-Diaminopropionic acid

カタログ番号: B1346485
CAS番号: 515-94-6
分子量: 104.11 g/mol
InChIキー: PECYZEOJVXMISF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-aminoalanine is a diamino acid that is alanine in which one of the hydrogens of the methyl group is replaced by an amino group. It has a role as an Escherichia coli metabolite. It is a diamino acid, a beta-amino acid, a non-proteinogenic alpha-amino acid and an alanine derivative. It derives from a propionic acid. It is a conjugate acid of a 3-aminoalaninate. It is a tautomer of a 3-aminoalanine zwitterion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2 B1346485 2,3-Diaminopropionic acid CAS No. 515-94-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3-diaminopropanoic acid
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InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)
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InChI Key

PECYZEOJVXMISF-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8N2O2
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DSSTOX Substance ID

DTXSID90863308
Record name 3-Aminoalanine
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Molecular Weight

104.11 g/mol
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Physical Description

DL form: Hygroscopic solid that also absorbs carbon dioxide from air; [Merck Index]
Record name 2,3-Diaminopropionic acid
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CAS No.

515-94-6, 4033-39-0
Record name 2,3-Diaminopropionic acid
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Record name 2,3-DIAMINOPROPIONIC ACID
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Foundational & Exploratory

The Discovery of 2,3-Diaminopropionic Acid: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its presence in various natural products with potent biological activities, including antibiotics and siderophores. Its unique structural features, possessing both α- and β-amino groups, make it a valuable building block in synthetic chemistry and drug development. This technical guide provides a comprehensive history of the discovery of DAP, detailing its initial isolation from natural sources, the first chemical syntheses, and the elucidation of its biosynthetic pathways. The content is structured to provide researchers with a thorough understanding of the key experimental protocols and quantitative data associated with this important molecule.

Discovery from Natural Sources

The discovery of this compound in nature occurred in the mid-1960s through independent investigations of different biological systems.

Isolation of D-2,3-Diaminopropionic Acid from Silkworm Larvae

In 1965, the D-enantiomer of this compound was isolated from the digestive fluid of silkworm larvae (Bombyx mori)[1]. This discovery marked a significant finding of a non-proteinogenic amino acid in an insect.

Identification of L-2,3-Diaminopropionic Acid from Lathyrus sativus

A year earlier, in 1964, a neurotoxic compound was isolated from the seeds of Lathyrus sativus and identified as β-N-oxalyl-L-α,β-diaminopropionic acid[2]. Acid hydrolysis of this neurotoxin yielded L-α,β-diaminopropionic acid, confirming the natural occurrence of the L-enantiomer[2]. The consumption of Lathyrus sativus has been associated with the neurodegenerative disease neurolathyrism, with the β-N-oxalyl derivative of L-DAP implicated as the causative agent[2][3].

Early and Modern Chemical Syntheses

The unique structure of this compound has prompted the development of various synthetic strategies. Early methods have been refined over the years to provide more efficient and stereoselective routes to this important amino acid.

Synthesis via Curtius Rearrangement from Aspartic Acid

An efficient and cost-effective method for the synthesis of orthogonally protected DAP involves the Curtius rearrangement of a protected aspartic acid derivative[4][5]. This method allows for the establishment of the β-nitrogen with good control over stereochemistry.

This protocol is a generalized representation based on the principles of the Curtius rearrangement approach.

  • Protection of Aspartic Acid: Commercially available N(α)-Boc-L-aspartic acid is first protected at the β-carboxylic acid, typically as a benzyl ester.

  • Acyl Azide Formation: The remaining free carboxylic acid is converted to an acyl azide. This is often achieved by treating the protected aspartic acid with an activating agent such as diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acid chloride followed by reaction with sodium azide.

  • Curtius Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.

  • Carbamate Formation: The isocyanate is trapped with benzyl alcohol to form the Cbz-protected β-amino group.

  • Deprotection: The benzyl ester is removed by hydrogenolysis to yield the final orthogonally protected L-2,3-diaminopropionic acid.

Synthesis from Serine

Another versatile approach to synthesize DAP starts from the readily available amino acid, serine. This method involves the conversion of the hydroxyl group of serine into an amino group.

The following is a representative protocol for the synthesis of orthogonally protected L-DAP methyl esters starting from D-serine, which allows for the inversion of stereochemistry to obtain the L-product[6][7].

  • Protection and Activation of D-Serine: The amino and carboxyl groups of D-serine are protected (e.g., Fmoc for the amine and methyl ester for the carboxyl). The hydroxyl group is then activated, for instance, by conversion to a mesylate or tosylate.

  • Azide Displacement: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of configuration at the β-carbon.

  • Reduction of the Azide: The azide group is then reduced to a primary amine, for example, by catalytic hydrogenation or using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction).

  • Orthogonal Protection of the β-Amino Group: The newly formed β-amino group is protected with a suitable orthogonal protecting group (e.g., Boc or Cbz).

Biosynthesis of L-2,3-Diaminopropionic Acid

In microorganisms, L-2,3-diaminopropionic acid is a precursor for the biosynthesis of various secondary metabolites, including the siderophore staphyloferrin B in Staphylococcus aureus[8][9][10]. The biosynthesis is catalyzed by the enzymes SbnA and SbnB[8][11].

The pathway begins with the pyridoxal phosphate (PLP)-dependent enzyme SbnA, which catalyzes the condensation of O-phospho-L-serine and L-glutamate to form N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA)[8][9]. Subsequently, the NAD+-dependent dehydrogenase SbnB catalyzes the oxidative hydrolysis of ACEGA to yield L-2,3-diaminopropionic acid and α-ketoglutarate[8][9].

Biosynthesis_of_L_DAP cluster_SbnA SbnA (PLP-dependent) cluster_SbnB SbnB (NAD+-dependent) O-phospho-L-serine O-phospho-L-serine ACEGA ACEGA O-phospho-L-serine->ACEGA Condensation L-glutamate L-glutamate L-glutamate->ACEGA Condensation ACEGA_in ACEGA L-DAP L-DAP alpha-ketoglutarate alpha-ketoglutarate ACEGA_in->L-DAP Oxidative Hydrolysis ACEGA_in->alpha-ketoglutarate Oxidative Hydrolysis

Biosynthesis of L-2,3-diaminopropionic acid (L-DAP).

Quantitative Data

A summary of key quantitative data related to this compound and its derivatives is presented below for easy comparison.

ParameterCompoundValueConditionsReference
pKa β-N-oxalyl-L-α,β-diaminopropionic acid1.95, 2.95, 9.25-[2]
Yield Nα,Nβ-diprotected L-DAP methyl esters from D-serineVariable (step-dependent)-[6][7]
Yield N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid from Aspartic AcidEfficient (details in ref)-[4][5]

Experimental Workflows

The following diagram illustrates a generalized experimental workflow for the chemical synthesis of orthogonally protected this compound.

Synthetic_Workflow Start Starting Material (e.g., L-Aspartic Acid or D-Serine) Protection Orthogonal Protection of Functional Groups Start->Protection Modification Key Chemical Transformation (e.g., Curtius Rearrangement or Nucleophilic Substitution) Protection->Modification Purification1 Intermediate Purification (e.g., Chromatography, Recrystallization) Modification->Purification1 Deprotection Selective Deprotection Purification1->Deprotection Final_Purification Final Product Purification Deprotection->Final_Purification Characterization Product Characterization (NMR, Mass Spectrometry, etc.) Final_Purification->Characterization End Protected this compound Characterization->End

Generalized workflow for DAP synthesis.

Conclusion

The discovery of this compound, from its initial isolation in the 1960s to the elucidation of its complex biosynthetic pathways and the development of sophisticated synthetic routes, highlights its enduring importance in chemistry and biology. This guide provides a foundational resource for researchers, offering a historical perspective complemented by detailed technical information. The unique properties of DAP continue to make it a molecule of high interest for applications in medicinal chemistry, peptide science, and the development of novel therapeutics.

References

An In-depth Technical Guide to the Natural Sources and Isolation of 2,3-diaminopropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and methodologies for the isolation and purification of 2,3-diaminopropionic acid (DAP). This non-proteinogenic amino acid is a critical precursor to a variety of secondary metabolites with significant biological activities, including antibiotics and siderophores.

Natural Sources of this compound

This compound is a naturally occurring amino acid found in a diverse range of organisms, from bacteria and plants to marine invertebrates. Unlike the 20 common proteinogenic amino acids, DAP is not directly incorporated into proteins during translation but serves as a key building block in the biosynthesis of specialized metabolites.

Microbial Sources:

A variety of bacterial species are known to produce DAP as a precursor to secondary metabolites. Notably, it is a key component in the biosynthesis of:

  • Antibiotics: DAP is a structural component of the tuberactinomycin family of antibiotics, such as viomycin and capreomycin, which are effective against Mycobacterium tuberculosis. It is also a precursor to zwittermicin A, a broad-spectrum antibiotic produced by certain strains of Bacillus thuringiensis and Bacillus cereus.

  • Siderophores: In some bacteria, such as Staphylococcus aureus, L-2,3-diaminopropionic acid is a crucial component of the siderophore staphyloferrin B, which is involved in iron acquisition.

Plant Sources:

DAP is also found in the plant kingdom. A well-known example is its presence in plants of the Lathyrus genus, particularly in grass pea (Lathyrus sativus). In these plants, DAP is found as the neurotoxic derivative β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). The presence of this compound is a significant concern as it can cause neurolathyrism, a paralytic disease in humans and animals, if consumed in large quantities. DAP is also a structural motif of albizziine, a non-proteinaceous amino acid found in the seeds of many higher plants.

Animal and Other Sources:

While less common as a free amino acid, DAP has been detected in marine invertebrates and is considered to exist in all living organisms, from bacteria to humans, though often as a metabolic intermediate rather than a final product. It has also been detected in food sources such as chicken and pork.

Biosynthesis of this compound

The biosynthetic pathways for L-2,3-diaminopropionic acid have been elucidated in some bacteria. Two primary routes have been identified:

2.1. The SbnA/SbnB Pathway in Staphylococcus aureus

In S. aureus, the biosynthesis of L-DAP is a two-step process involving the enzymes SbnA and SbnB.

  • Step 1 (SbnA): The enzyme SbnA, which is dependent on pyridoxal phosphate (PLP), catalyzes the condensation of O-phospho-L-serine and L-glutamate. This reaction forms the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).

  • Step 2 (SbnB): The enzyme SbnB then utilizes NAD+ to oxidatively hydrolyze ACEGA. This reaction yields L-2,3-diaminopropionic acid and α-ketoglutarate.

G cluster_0 SbnA Catalyzed Condensation cluster_1 SbnB Catalyzed Oxidative Hydrolysis OPS O-phospho-L-serine SbnA SbnA OPS->SbnA Glu L-glutamate Glu->SbnA ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid (ACEGA) SbnA->ACEGA PLP-dependent SbnB SbnB LDAP L-2,3-diaminopropionic acid SbnB->LDAP aKG α-ketoglutarate SbnB->aKG NADH + H+

Biosynthesis of L-2,3-diaminopropionic acid via the SbnA/SbnB pathway.

2.2. PLP-Mediated Amination of Serine

Another biosynthetic route involves the direct amination of serine, a reaction also mediated by pyridoxal phosphate (PLP). This pathway is thought to proceed through an aminoacrylate intermediate.

Metabolic Impact of this compound Accumulation

While not a signaling molecule in a classical pathway, the accumulation of L-2,3-diaminopropionic acid can lead to significant metabolic disruption in certain bacteria, such as Salmonella enterica. This disruption can be considered a form of metabolic stress signaling. High intracellular concentrations of DAP can inhibit key enzymes, leading to cellular stress. For instance, DAP has been shown to inhibit:

  • Pantothenate Synthetase (PanC): This enzyme is crucial for the biosynthesis of coenzyme A.

  • Threonine Deaminase (IlvA): This enzyme is involved in the biosynthesis of isoleucine.

The accumulation of DAP can thus trigger a cascade of metabolic imbalances, leading to growth inhibition.

G cluster_pathways Metabolic Pathways DAP High [DAP] PanC Pantothenate Synthetase (PanC) DAP->PanC Inhibition IlvA Threonine Deaminase (IlvA) DAP->IlvA Inhibition CoA_pathway Coenzyme A Biosynthesis Growth Bacterial Growth CoA_pathway->Growth Ile_pathway Isoleucine Biosynthesis Ile_pathway->Growth PanC->CoA_pathway IlvA->Ile_pathway G start Fermentation of DAP-producing microbe centrifugation Centrifugation to separate cells and supernatant start->centrifugation supernatant Collection of supernatant containing DAP centrifugation->supernatant acidification Acidification of supernatant (e.g., with HCl) supernatant->acidification cation_exchange Cation-Exchange Chromatography acidification->cation_exchange elution Elution with a basic buffer (e.g., NH4OH) cation_exchange->elution evaporation Rotary Evaporation to concentrate eluate elution->evaporation rp_hplc Reverse-Phase HPLC Purification evaporation->rp_hplc crystallization Crystallization rp_hplc->crystallization final_product Pure L-2,3-diaminopropionic acid crystallization->final_product

The Pivotal Role of 2,3-Diaminopropionic Acid in Microbial Physiology and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, plays a multifaceted and critical role in the microbial world. In many microorganisms, it serves as a key precursor for the biosynthesis of essential secondary metabolites, including siderophores for iron acquisition and potent antibiotics. Conversely, for other microbes, the accumulation of exogenous DAP induces significant metabolic stress, inhibiting crucial biosynthetic pathways and impacting growth. This technical guide provides an in-depth exploration of the biological functions of DAP in microorganisms, detailing its biosynthetic and degradation pathways, its impact on microbial physiology, and the experimental methodologies used to investigate its roles. The information presented herein is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into novel targets for antimicrobial strategies and tools for bioengineering.

Introduction

This compound (DAP) is a fascinating and biologically significant molecule within microbial ecosystems. Unlike the 20 proteinogenic amino acids, DAP is not directly incorporated into proteins during ribosomal translation but is synthesized through specialized enzymatic pathways. Its importance stems from its versatile roles, acting as a fundamental building block for a variety of secondary metabolites with profound physiological effects.[1] This guide will delve into the core aspects of DAP's biological significance in microorganisms, from its synthesis to its function and its impact on microbial survival and competition.

Biosynthesis of this compound

Microorganisms have evolved distinct enzymatic pathways for the synthesis of L-2,3-diaminopropionic acid, primarily utilizing precursors from central metabolism. Two of the most well-characterized pathways are the SbnA/SbnB system in Staphylococcus aureus for staphyloferrin B biosynthesis and the CmnB/CmnK system in Streptomyces species for capreomycin biosynthesis.

The SbnA/SbnB Pathway in Staphylococcus aureus

In S. aureus, L-DAP is a crucial component of the siderophore staphyloferrin B, a molecule essential for iron acquisition.[2][3] The biosynthesis of L-DAP is catalyzed by two enzymes, SbnA and SbnB, encoded by the staphyloferrin B biosynthetic gene cluster.[2][3]

The pathway proceeds as follows:

  • SbnA , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2][3]

  • SbnB , an NAD+-dependent dehydrogenase, then catalyzes the oxidative hydrolysis of ACEGA to yield L-DAP and α-ketoglutarate.[2][3]

SbnA_SbnB_Pathway OPS O-phospho-L-serine SbnA SbnA (PLP-dependent) OPS->SbnA LGlu L-glutamate LGlu->SbnA ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid (ACEGA) SbnB SbnB (NAD+-dependent) ACEGA->SbnB LDAP L-2,3-diaminopropionic acid AKG α-ketoglutarate SbnA->ACEGA SbnB->LDAP SbnB->AKG NADH NADH SbnB->NADH PLP PLP PLP->SbnA NAD NAD+ NAD->SbnB

SbnA/SbnB biosynthetic pathway of L-DAP.
The CmnB/CmnK Pathway in Capreomycin Biosynthesis

A similar pathway for L-DAP synthesis is observed in the biosynthesis of the antibiotic capreomycin. This pathway involves two enzymes, CmnB and CmnK.[1]

  • CmnB , a PLP-dependent enzyme homologous to SbnA, catalyzes the condensation of O-phospho-L-serine and L-glutamic acid to generate N-(1-amino-1-carboxyl-2-ethyl)glutamic acid.[1]

  • CmnK then facilitates an oxidative hydrolysis of this intermediate to produce L-DAP.[1]

CmnB_CmnK_Pathway OPS O-phospho-L-serine CmnB CmnB (PLP-dependent) OPS->CmnB LGlu L-glutamic acid LGlu->CmnB ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid CmnK CmnK ACEGA->CmnK LDAP L-2,3-diaminopropionic acid CmnB->ACEGA CmnK->LDAP PLP PLP PLP->CmnB

CmnB/CmnK biosynthetic pathway of L-DAP.

Biological Roles of this compound

Precursor to Secondary Metabolites

The primary and most well-understood role of DAP in microorganisms is as a precursor for the synthesis of a diverse array of secondary metabolites.

  • Siderophores: As detailed above, L-DAP is an essential building block for the siderophore staphyloferrin B in S. aureus, which is critical for scavenging iron from the host environment, a key factor in bacterial virulence.[3]

  • Antibiotics: L-DAP is a component of several important antibiotics, including:

    • Capreomycin and Viomycin: Tuberactinomycin antibiotics that are effective against Mycobacterium tuberculosis.[1][4]

    • Zwittermicin A: An antibiotic with broad-spectrum activity against bacteria and fungi.[4]

Metabolic Stress and Toxicity

While some microorganisms synthesize DAP for their own benefit, for others, the accumulation of exogenous DAP can be toxic and induce significant metabolic stress. This is particularly evident in bacteria like Salmonella enterica and Escherichia coli, which do not naturally produce DAP.[5][6]

In S. enterica, DAP accumulation has been shown to:

  • Inhibit Growth: Exogenous DAP directly impairs the growth of S. enterica.[5]

  • Induce Nutritional Requirements: DAP accumulation leads to a requirement for proline.[5]

  • Inhibit Key Biosynthetic Pathways: DAP directly inhibits enzymes involved in the biosynthesis of:

    • Coenzyme A: Likely through the inhibition of pantothenate synthetase.[5]

    • Isoleucine: DAP exhibits mixed inhibition of threonine deaminase (IlvA).[5]

DAP_Metabolic_Stress DAP This compound (DAP) Proline_Synth Proline Biosynthesis DAP->Proline_Synth CoA_Synth Coenzyme A Biosynthesis (Pantothenate Synthetase) DAP->CoA_Synth Ile_Synth Isoleucine Biosynthesis (Threonine Deaminase - IlvA) DAP->Ile_Synth Growth Bacterial Growth Proline_Synth->Growth CoA_Synth->Growth Ile_Synth->Growth

Metabolic stress induced by DAP in S. enterica.

Degradation of this compound

To counteract the toxic effects of DAP, some microorganisms possess a degradation pathway centered around the enzyme diaminopropionate ammonia-lyase (DpaL).

The Diaminopropionate Ammonia-lyase (DpaL) Pathway

DpaL is a PLP-dependent enzyme that catalyzes the degradation of DAP to pyruvate and ammonia.[5] This detoxification mechanism is crucial for organisms like S. enterica when exposed to DAP.

However, the DpaL-catalyzed reaction proceeds through a reactive and potentially toxic intermediate, 2-aminoacrylate (2AA).[5][6] The accumulation of 2AA can itself cause cellular damage. To mitigate this, many organisms, including S. enterica, possess the enzyme RidA, which efficiently hydrolyzes 2AA to pyruvate and ammonia, thus completing the detoxification process.[5]

DpaL_Pathway DAP This compound (DAP) DpaL DpaL (PLP-dependent) DAP->DpaL AA 2-Aminoacrylate (2AA) RidA RidA AA->RidA Pyruvate Pyruvate Ammonia Ammonia DpaL->AA RidA->Pyruvate RidA->Ammonia PLP PLP PLP->DpaL

Degradation pathway of DAP via DpaL and RidA.

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic activities and inhibitory effects related to DAP metabolism in microorganisms.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKmReference(s)
Diaminopropionate ammonia-lyase (DpaL)Pseudomonas sp.L-2,3-Diaminopropionic acid1 mM[7]

Table 2: Enzyme Specific Activity

EnzymeOrganismSpecific ActivityReference(s)
Diaminopropionate ammonia-lyase (DpaL)Escherichia coli90 units/mg[8]
Diaminopropionate ammonia-lyase (DpaL)Salmonella typhimurium200 units/mg[8]

Table 3: Enzyme Inhibition Constants

EnzymeInhibitorOrganismInhibition TypeKiReference(s)
Threonine deaminase (IlvA)L-2,3-Diaminopropionic acidSalmonella entericaMixed1.7 mM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DAP's biological role.

Diaminopropionate Ammonia-lyase (DpaL) Enzyme Assay

This protocol describes a coupled enzyme assay to measure the activity of DpaL by monitoring the formation of pyruvate.

Principle: The pyruvate produced by the DpaL-catalyzed degradation of DAP is used as a substrate by lactate dehydrogenase (LDH), which reduces it to lactate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the DpaL activity.

Materials:

  • 1 M Tris-HCl, pH 8.0

  • 10 mM NADH

  • Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • 1 M L-2,3-diaminopropionic acid (DAP)

  • Purified DpaL enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)

    • 25 µL of 10 mM NADH (final concentration: 0.25 mM)

    • 5 µL of LDH solution (final concentration: 5 units)

    • Add distilled water to a final volume of 990 µL.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of the purified DpaL enzyme solution.

  • Monitor the baseline absorbance at 340 nm for 1-2 minutes.

  • Start the DpaL-catalyzed reaction by adding 10 µL of 1 M DAP (final concentration: 10 mM).

  • Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of DpaL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Purification of Diaminopropionate Ammonia-lyase (DpaL)

This protocol describes the purification of His-tagged DpaL from E. coli.

Materials:

  • E. coli strain overexpressing His-tagged DpaL

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Procedure:

  • Grow the E. coli culture and induce DpaL expression (e.g., with IPTG).

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged DpaL from the column using elution buffer.

  • Collect the fractions and analyze them by SDS-PAGE to assess purity.

  • Pool the fractions containing pure DpaL and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration and store the purified enzyme at -80°C.

SbnA and SbnB Coupled Enzyme Assay

This protocol describes a coupled assay to measure the activity of SbnA by monitoring the SbnB-dependent production of NADH.

Principle: The product of the SbnA reaction, ACEGA, is a substrate for SbnB, which oxidizes it to produce L-DAP and α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the SbnA activity.

Materials:

  • 1 M Tris-HCl, pH 8.0

  • 1 M KCl

  • 100 mM TCEP

  • 100 mM O-phospho-L-serine (OPS)

  • 100 mM L-glutamate

  • 10 mM NAD+

  • Purified SbnA and SbnB enzymes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 50 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 50 mM)

    • 100 µL of 1 M KCl (final concentration: 100 mM)

    • 20 µL of 100 mM TCEP (final concentration: 2 mM)

    • 10 µL of 100 mM OPS (final concentration: 1 mM)

    • 10 µL of 100 mM L-glutamate (final concentration: 1 mM)

    • 10 µL of 10 mM NAD+ (final concentration: 100 µM)

    • Purified SbnB enzyme (e.g., final concentration of 10 µM)

    • Add distilled water to a final volume of 990 µL.

  • Incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding 10 µL of the purified SbnA enzyme solution (e.g., final concentration of 10 µM).

  • Immediately start recording the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation from the linear portion of the curve using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol describes a qualitative and semi-quantitative plate-based assay for the detection of siderophore production.

Principle: The CAS assay is a universal method for detecting siderophores. The assay solution contains a complex of iron (Fe³⁺) with the dye Chrome Azurol S, which is blue. When a siderophore with a higher affinity for iron is present, it will chelate the iron from the complex, causing the dye to be released and change color from blue to orange/yellow.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES)

  • Agar

  • Minimal media agar plates (iron-deficient)

Procedure:

  • Prepare CAS stock solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Prepare Iron(III) solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Prepare HDTMA solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • Prepare CAS assay solution: Slowly add the CAS stock solution to the iron(III) solution with constant stirring. Then, slowly add the HDTMA solution to the CAS/iron mixture. The solution will turn dark blue. Autoclave and store in the dark.

  • Prepare PIPES buffer: Prepare a 1 M PIPES buffer and adjust the pH to 6.8.

  • Prepare CAS agar plates:

    • Autoclave a solution of 30.24 g of PIPES in 800 mL of water.

    • In a separate flask, autoclave 15 g of agar in 100 mL of water.

    • In another flask, prepare a minimal media solution (e.g., M9 salts) without iron and autoclave.

    • Cool all solutions to 50°C.

    • Aseptically mix the PIPES buffer, agar, and minimal media.

    • Slowly add 100 mL of the CAS assay solution while stirring to avoid precipitation.

    • Pour the final blue agar into sterile petri dishes.

  • Inoculation and Incubation:

    • Spot or streak the microbial cultures to be tested onto the CAS agar plates.

    • Incubate the plates under conditions suitable for the growth of the microorganisms.

  • Observation: Observe the plates for the formation of an orange or yellow halo around the microbial growth, which indicates siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Conclusion and Future Perspectives

This compound stands at a fascinating crossroads of microbial metabolism, serving as a vital precursor for survival and virulence in some microorganisms while acting as a potent metabolic toxin in others. The elucidation of its biosynthetic and degradative pathways has opened up new avenues for research and development. The enzymes involved in DAP metabolism, such as SbnA, SbnB, and DpaL, represent potential targets for the development of novel antimicrobial agents. A deeper understanding of the mechanisms by which DAP induces metabolic stress could lead to strategies for sensitizing pathogenic bacteria to existing antibiotics. Furthermore, the ability to engineer DAP biosynthetic pathways offers opportunities for the production of novel bioactive compounds. The continued exploration of the biological roles of this unique non-proteinogenic amino acid promises to yield valuable insights into microbial physiology and to provide new tools for biotechnology and medicine.

References

An In-depth Technical Guide to 2,3-Diaminopropionic Acid: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3-Diaminopropionic Acid

This compound (DAP), also known as 3-aminoalanine, is a non-proteinogenic α,β-diamino acid. Its structure is analogous to alanine, with an additional amino group attached to the β-carbon. This unique structure, featuring two amino groups with different pKa values and a carboxylic acid function, imparts interesting chemical properties and biological activities. DAP is found in various natural products, including antibiotics and siderophores, and serves as a versatile building block in peptide synthesis and medicinal chemistry.

Structure and Stereochemistry

The chemical formula for this compound is C₃H₈N₂O₂. The presence of a chiral center at the α-carbon (C2) results in the existence of two stereoisomers: L-2,3-diaminopropionic acid (L-DAP) and D-2,3-diaminopropionic acid (D-DAP). The L- and D- configurations refer to the spatial arrangement of the four different groups (a hydrogen atom, a carboxyl group, an α-amino group, and a β-aminomethyl group) around the chiral α-carbon. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities.

Stereoisomers of this compound

Physicochemical Data

PropertyValueSource
Molecular Formula C₃H₈N₂O₂--INVALID-LINK--
Molecular Weight 104.11 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Melting Point 232 °C (decomposes)--INVALID-LINK--
Solubility Highly soluble in water, practically insoluble in ethanol and ether.--INVALID-LINK--
pKa (Carboxyl) ~2.1--INVALID-LINK--
pKa (α-Amino) ~6.7--INVALID-LINK--
pKa (β-Amino) ~9.6--INVALID-LINK--
Polar Surface Area 89.34 Ų--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Hydrogen Bond Donors 3--INVALID-LINK--
Hydrogen Bond Acceptors 4--INVALID-LINK--

Experimental Protocols

Biosynthesis of L-2,3-Diaminopropionic Acid

L-2,3-diaminopropionic acid is a precursor for the siderophore staphyloferrin B in Staphylococcus aureus. Its biosynthesis is a two-step enzymatic process starting from L-serine.[1]

Enzymatic Synthesis of L-DAP:

  • Step 1: Condensation

    • Enzyme: L-2,3-diaminopropionate synthase (SbnA)

    • Substrates: O-phospho-L-serine and L-glutamate

    • Cofactor: Pyridoxal 5'-phosphate (PLP)

    • Product: N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA)

    • Mechanism: SbnA, a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form the intermediate ACEGA.

  • Step 2: Oxidative Hydrolysis

    • Enzyme: L-2,3-diaminopropionate dehydrogenase (SbnB)

    • Substrate: N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA)

    • Cofactor: NAD⁺

    • Products: L-2,3-diaminopropionic acid, α-ketoglutarate, and NADH

    • Mechanism: SbnB utilizes NAD⁺ to oxidatively hydrolyze ACEGA, yielding the final product L-DAP and regenerating α-ketoglutarate.

biosynthesis_pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidative Hydrolysis O-phospho-L-serine O-phospho-L-serine ACEGA N-(1-amino-1-carboxyl-2-ethyl)glutamic acid O-phospho-L-serine->ACEGA SbnA (PLP) L-glutamate L-glutamate L-glutamate->ACEGA L-DAP L-2,3-Diaminopropionic Acid ACEGA->L-DAP SbnB (NAD⁺ → NADH) alpha-ketoglutarate α-ketoglutarate ACEGA->alpha-ketoglutarate spss_workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave 4. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify end Pure Peptide purify->end

References

The Biosynthesis of 2,3-Diaminopropionic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,3-diaminopropionic acid (L-DAP) is a non-proteinogenic amino acid that serves as a crucial precursor for the biosynthesis of a diverse array of secondary metabolites in bacteria, including siderophores and antibiotics. The biosynthetic pathway of L-DAP represents a potential target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core biosynthetic pathway of L-DAP in bacteria, focusing on the key enzymes, their kinetic properties, and detailed experimental protocols for their study.

Core Biosynthetic Pathway of L-2,3-Diaminopropionic Acid

The primary route for L-DAP biosynthesis in many bacteria, including the prominent pathogen Staphylococcus aureus, involves a two-step enzymatic cascade. This pathway converts O-phospho-L-serine (OPS) and L-glutamate into L-DAP. The key enzymes in this process are SbnA and SbnB. Homologous enzymes, CmnB and CmnK, are involved in the biosynthesis of the antibiotic capreomycin in Streptomyces capreolus.

The pathway proceeds as follows:

  • Step 1: Condensation Reaction Catalyzed by SbnA/CmnB: The first step involves the pyridoxal 5'-phosphate (PLP)-dependent enzyme SbnA (or its homolog CmnB) catalyzing the condensation of O-phospho-L-serine and L-glutamate. This reaction forms the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[1]

  • Step 2: Oxidative Hydrolysis Catalyzed by SbnB/CmnK: The second step is an NAD⁺-dependent oxidative hydrolysis of ACEGA, catalyzed by the enzyme SbnB (or its homolog CmnK). This reaction yields L-2,3-diaminopropionic acid, α-ketoglutarate, and NADH.[1]

L-DAP Biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 OPS O-phospho-L-serine ACEGA N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid OPS->ACEGA SbnA / CmnB (PLP-dependent) L_Glu L-glutamate L_Glu->ACEGA Pi Pi L_DAP L-2,3-diaminopropionic acid a_KG α-ketoglutarate NADH NADH NAD NAD+ NAD->L_DAP ACEGA_2->L_DAP SbnB / CmnK (NAD+-dependent)

Figure 1: The two-step biosynthetic pathway of L-2,3-diaminopropionic acid (L-DAP) from O-phospho-L-serine and L-glutamate.

Degradation of L-2,3-Diaminopropionic Acid

In some bacteria, such as Salmonella enterica, L-DAP can be degraded by the enzyme diaminopropionate ammonia-lyase (DpaL). This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the deamination of L-DAP to pyruvate and ammonia.[2] This degradation pathway can alleviate the toxicity associated with L-DAP accumulation.[2]

L-DAP Degradation L_DAP L-2,3-diaminopropionic acid Pyruvate Pyruvate L_DAP->Pyruvate Diaminopropionate ammonia-lyase (DpaL) (PLP-dependent) Ammonia 2 NH3

Figure 2: The degradation pathway of L-2,3-diaminopropionic acid (L-DAP) to pyruvate and ammonia.

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in L-DAP biosynthesis and degradation.

Table 1: Kinetic Parameters of SbnA from Staphylococcus aureus

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
O-phospho-L-serine (OPS)0.03 ± 0.0044.6 ± 0.21.5 x 10⁵[3]
L-glutamate (L-Glu)3.0 ± 0.44.6 ± 0.21.5 x 10³[3]

Table 2: Kinetic Parameters of Diaminopropionate Ammonia-Lyase (DpaL)

Enzyme SourceSubstrateKm (mM)Reference
Pseudomonas sp.L-2,3-diaminopropionate1[4]
Pseudomonas sp.Pyridoxal phosphate0.025[4]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the L-DAP biosynthetic pathway.

Recombinant Production and Purification of SbnA and SbnB

This protocol is adapted from methodologies used for the production of SbnA and SbnB from Staphylococcus aureus.

4.1.1. Gene Cloning and Expression Vector Construction

  • Amplify the sbnA and sbnB genes from S. aureus genomic DNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR products and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

  • Ligate the digested genes into the expression vector to create N-terminally His-tagged constructs.

  • Transform the ligation products into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Verify the constructs by DNA sequencing.

4.1.2. Protein Expression

  • Inoculate a single colony of the expression strain into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

4.1.3. Protein Purification

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • If necessary, further purify the protein by size-exclusion chromatography.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protein_Purification_Workflow start Cell Culture with Expression Vector induction Induce Protein Expression (IPTG) start->induction harvest Harvest Cells (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom wash Wash Column affinity_chrom->wash elution Elute Protein wash->elution analysis SDS-PAGE Analysis elution->analysis sec Size-Exclusion Chromatography (Optional) analysis->sec If impurities present storage Dialysis & Storage analysis->storage If pure sec->storage

Figure 3: General workflow for recombinant protein expression and purification.

Coupled Enzyme Assay for SbnA and SbnB Activity

This assay measures the activity of SbnA by coupling the production of its product, ACEGA, to the SbnB-catalyzed reaction, which generates NADH. The rate of NADH production is monitored spectrophotometrically at 340 nm.[5]

4.2.1. Reagents

  • 50 mM Tris-HCl buffer, pH 8.0

  • 1 mM O-phospho-L-serine (OPS)

  • 1 mM L-glutamate

  • 1 mM NAD⁺

  • Purified SbnA enzyme

  • Purified SbnB enzyme

4.2.2. Procedure

  • Prepare a reaction mixture containing Tris-HCl buffer, OPS, L-glutamate, and NAD⁺ in a cuvette.

  • Add a known concentration of purified SbnB to the mixture.

  • Initiate the reaction by adding a known concentration of purified SbnA.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

The concentration of NADH produced can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[5]

Coupled_Enzyme_Assay cluster_sbnA SbnA Reaction cluster_sbnB SbnB Reaction substrates1 OPS + L-Glutamate intermediate ACEGA substrates1->intermediate SbnA substrates2 NAD+ product L-DAP + α-KG + NADH substrates2->product spectrophotometer Monitor A340 product->spectrophotometer Detection intermediate_2->product SbnB

Figure 4: Workflow for the coupled enzyme assay of SbnA and SbnB.

Diaminopropionate Ammonia-Lyase (DpaL) Assay

The activity of DpaL can be determined by measuring the formation of pyruvate from L-DAP. Pyruvate production can be coupled to the oxidation of NADH by lactate dehydrogenase (LDH), and the decrease in absorbance at 340 nm is monitored.[2]

4.3.1. Reagents

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM L-2,3-diaminopropionic acid (L-DAP)

  • 0.2 mM NADH

  • Lactate dehydrogenase (LDH) (sufficient units)

  • Purified DpaL enzyme

4.3.2. Procedure

  • Prepare a reaction mixture containing Tris-HCl buffer, L-DAP, NADH, and LDH in a cuvette.

  • Incubate the mixture for a few minutes at the desired temperature to allow for temperature equilibration.

  • Initiate the reaction by adding a known concentration of purified DpaL enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Conclusion

The biosynthetic pathway of 2,3-diaminopropionic acid in bacteria presents a compelling area of study for the development of novel antimicrobial strategies. This technical guide has provided a comprehensive overview of the core pathway, including the key enzymes, their known kinetic properties, and detailed experimental protocols. Further research, particularly in elucidating the kinetic parameters of SbnB/CmnK and CmnB, will be crucial for a complete understanding of this pathway and for facilitating structure-based drug design efforts. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug discovery.

References

2,3-Diaminopropionic Acid: A Non-Proteinogenic Amino Acid in Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, is a versatile molecule with significant implications in various scientific fields, including drug development, biochemistry, and peptide chemistry. Unlike its proteinogenic counterparts, DAP is not incorporated into proteins during ribosomal translation but plays crucial roles as a precursor to secondary metabolites, such as antibiotics and siderophores.[1][2] Its unique structural features, particularly the presence of a second amino group on the β-carbon, impart distinct chemical and biological properties that are being harnessed for innovative therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological significance, and applications, with a special emphasis on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its application in research and development. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₈N₂O₂[3]
Molar Mass 104.11 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 232 °C (decomposes)[5]
Solubility Highly soluble in water; less soluble in organic solvents like ethanol and acetone.[4]
pKa (α-NH₂) of free acid ~6.67[6]
pKa (β-NH₂) of free acid ~9.37 (at 37°C)[6]
pKa (β-NH₂) in peptides ~6.3[6][7][8]

Synthesis of this compound

The synthesis of DAP, particularly with orthogonal protecting groups for selective chemical manipulation, is crucial for its incorporation into peptides and other complex molecules. Several synthetic routes have been developed, each with its advantages.

Synthesis via Curtius Rearrangement

A highly efficient method for synthesizing orthogonally protected DAP starts from commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to introduce the β-amino group.[9][10] This method is cost-effective and suitable for solid-phase peptide synthesis.[9]

Step 1: Synthesis of N(α)-Boc₂-Asp(OBn)-OH

  • To a solution of N(α)-Boc-Asp(OBn)-OH in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the di-Boc protected aspartic acid derivative.

Step 2: Curtius Rearrangement

  • Convert the carboxylic acid of N(α)-Boc₂-Asp(OBn)-OH to an acyl azide. This can be achieved by first forming a mixed anhydride with ethyl chloroformate, followed by reaction with sodium azide.[11]

  • Thermally induce the Curtius rearrangement of the acyl azide in an inert solvent like toluene. This rearrangement proceeds with complete retention of stereochemistry to form an isocyanate.[12][13]

Step 3: Trapping of the Isocyanate and Final Product Formation

  • Trap the in situ generated isocyanate with benzyl alcohol in the presence of a Lewis acid catalyst (e.g., CuCl) to form the Cbz-protected β-amine.[9]

  • Subsequent hydrolysis of the benzyl ester yields the final product, N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid.

G start N(α)-Boc-Asp(OBn)-OH step1 Di-Boc Protection (Boc)₂O, DMAP start->step1 intermediate1 N(α)-Boc₂-Asp(OBn)-OH step1->intermediate1 step2 Acyl Azide Formation & Curtius Rearrangement intermediate1->step2 intermediate2 Isocyanate Intermediate step2->intermediate2 step3 Trapping with Benzyl Alcohol intermediate2->step3 intermediate3 Cbz-Protected Intermediate step3->intermediate3 step4 Hydrolysis intermediate3->step4 end_product N(α)-Boc₂-N(β)-Cbz-DAP step4->end_product

Caption: Synthesis of orthogonally protected DAP via Curtius rearrangement.
Synthesis via Reductive Amination

Another versatile method involves the reductive amination of an aldehyde derived from a protected serine. This approach allows for the synthesis of orthogonally protected L-Dap methyl esters.[14][15]

Step 1: Preparation of the Aldehyde

  • Start with a commercially available protected serine derivative, such as Nα-Fmoc-O-tert-butyl-D-serine.

  • Convert the carboxylic acid to a Weinreb-Nahm amide by reacting with N,O-dimethylhydroxylamine hydrochloride.[15]

  • Reduce the Weinreb-Nahm amide with a mild reducing agent like LiAlH₄ to yield the corresponding α-amino aldehyde.[15]

Step 2: Reductive Amination

  • Perform a reductive amination of the aldehyde with a primary amine or a sulfonamide in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a Lewis acid catalyst like Ti(OⁱPr)₄.[14] The choice of amine or sulfonamide determines the protecting group on the β-amino group.

Step 3: Oxidation and Methylation

  • Oxidize the primary alcohol of the 2,3-diaminopropanol intermediate to a carboxylic acid.

  • Methylate the carboxylic acid to obtain the final protected L-Dap methyl ester.

Enzymatic Synthesis of L-DAP

In nature, L-2,3-diaminopropionic acid is synthesized enzymatically, notably as a precursor for the siderophore staphyloferrin B in Staphylococcus aureus.[2] This pathway involves two key enzymes, SbnA and SbnB.[2][16]

Step 1: Expression and Purification of SbnA and SbnB

  • Clone the genes encoding SbnA and SbnB into suitable expression vectors.

  • Express the recombinant proteins in a host organism like E. coli.

  • Purify the enzymes using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

Step 2: Enzymatic Reaction

  • In a reaction buffer, combine the purified SbnA enzyme with its substrates: O-phospho-L-serine (OPS) and L-glutamate, along with the cofactor pyridoxal 5'-phosphate (PLP).[17]

  • Incubate to allow the formation of the intermediate, N-(1-amino-1-carboxy-2-ethyl)-glutamic acid (ACEGA).[17]

  • Add the purified SbnB enzyme and its cofactor NAD⁺ to the reaction mixture.

  • Incubate to facilitate the oxidative hydrolysis of ACEGA to L-DAP and α-ketoglutarate.[2]

Step 3: Product Analysis

  • Monitor the reaction progress and analyze the final products using techniques such as HPLC or mass spectrometry.

G sub1 O-phospho-L-serine enzyme1 SbnA (PLP-dependent) sub1->enzyme1 sub2 L-glutamate sub2->enzyme1 intermediate N-(1-amino-1-carboxy-2-ethyl) -glutamic acid (ACEGA) enzyme1->intermediate enzyme2 SbnB (NAD⁺-dependent) intermediate->enzyme2 prod1 L-2,3-diaminopropionic acid enzyme2->prod1 prod2 α-ketoglutarate enzyme2->prod2

Caption: Enzymatic synthesis of L-DAP by SbnA and SbnB.

Biological Significance and Applications

Role in Siderophore Biosynthesis

L-DAP is a crucial building block for the synthesis of staphyloferrin B, a siderophore produced by Staphylococcus aureus to acquire iron in iron-limited environments.[18] The biosynthesis of L-DAP by SbnA and SbnB is a key step in this pathway, highlighting the importance of this non-proteinogenic amino acid in bacterial survival and pathogenesis.[19]

Neurotoxicity of DAP Derivatives

While DAP itself is an important metabolite, some of its derivatives can exhibit neurotoxicity. A prominent example is β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), a neurotoxin found in the seeds of Lathyrus sativus (grass pea).[20][21] Chronic consumption of these seeds can lead to neurolathyrism, a neurodegenerative disease characterized by paralysis of the lower limbs.[21] β-ODAP acts as an excitotoxin by binding to AMPA receptors, leading to excessive calcium influx, oxidative stress, and ultimately, motor neuron degeneration.[20][22]

G odap β-ODAP ampa_receptor AMPA Receptor odap->ampa_receptor ca_influx Excessive Ca²⁺ Influx ampa_receptor->ca_influx er_mitochondria ER-Mitochondrial Ca²⁺ Overload ca_influx->er_mitochondria oxidative_stress Oxidative Stress er_mitochondria->oxidative_stress cell_death Motor Neuron Cell Death oxidative_stress->cell_death G start DAP-containing Peptide + Cargo (e.g., siRNA) step1 Complex Formation at Physiological pH (7.4) start->step1 intermediate1 Neutral Peptide-Cargo Complex step1->intermediate1 step2 Cellular Uptake (Endocytosis) intermediate1->step2 intermediate2 Complex in Endosome step2->intermediate2 step3 Endosomal Acidification (pH < 6.5) intermediate2->step3 intermediate3 Protonation of DAP (Peptide becomes Cationic) step3->intermediate3 step4 Conformational Change & Endosomal Escape intermediate3->step4 end_product Cargo Release into Cytosol step4->end_product

References

A Technical Guide to the Natural Occurrence of 2,3-Diaminopropionic Acid in Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (DAPA), a critical building block in the biosynthesis of numerous secondary metabolites with significant biological activity. This guide covers its natural sources, biosynthetic pathways, and the experimental methodologies used for its study.

Introduction to 2,3-Diaminopropionic Acid (DAPA)

L-2,3-diaminopropionic acid (DAPA), also known as L-β-aminoalanine, is a non-proteinogenic amino acid found in a variety of natural products synthesized by plants and bacteria.[1] Unlike the 20 common proteinogenic amino acids, DAPA is not incorporated into proteins during ribosomal translation. Instead, it serves as a crucial precursor and structural component for a range of secondary metabolites, including potent antibiotics, siderophores, and other bioactive molecules.[2][3] Its unique structure, featuring amino groups at both the α and β carbons, imparts specific chemical properties that are essential to the function of these metabolites. The presence of DAPA is a key feature in several clinically important antimicrobial agents, making its study relevant for new drug discovery and development.[4][5]

Natural Occurrence and Significance

DAPA is a constituent of several families of bioactive secondary metabolites. Its incorporation is critical for the biological activities of these compounds, which range from antibacterial to iron acquisition.[3][6]

Data Presentation: DAPA-Containing Secondary Metabolites

While specific quantitative data on the percentage or concentration of DAPA within these complex final metabolites is not extensively reported in the literature, the following table summarizes the key metabolites, their microbial sources, and their established biological activities.

Secondary MetaboliteSource Organism(s)Class of CompoundBiological ActivityCitations
Capreomycin Saccharothrix mutabilisTuberactinomycin AntibioticAnti-tuberculosis (inhibits protein synthesis)[7][8]
Viomycin Streptomyces sp. (e.g., S. vinaceus)Tuberactinomycin AntibioticAnti-tuberculosis (inhibits translocation)[4][9]
Tuberactinomycin Streptomyces griseoverticillatusTuberactinomycin AntibioticAntibacterial, inhibits Group I intron splicing[10][11]
Zwittermicin A Bacillus cereusAminopolyol AntibioticBroad-spectrum antibacterial, antifungal[8][10][12]
Staphyloferrin B Staphylococcus aureusSiderophoreIron acquisition[3][13]
Dapdiamide Streptomyces sp.PeptideNot specified[8]

Biosynthesis of L-2,3-Diaminopropionic Acid

The biosynthesis of DAPA is not universal and relies on specialized enzymatic pathways. Two primary routes have been characterized in microorganisms: a direct amination of L-serine and a more complex pathway involving multiple enzymes and intermediates.

PLP-Dependent Amination of L-Serine

A fundamental pathway for DAPA synthesis involves the pyridoxal phosphate (PLP)-dependent β-replacement reaction of L-serine.[10][14] In this proposed mechanism, a PLP-dependent enzyme facilitates the elimination of the hydroxyl group from L-serine to form a transient amino-acrylate intermediate. Subsequent nucleophilic attack by an ammonia molecule at the β-carbon, also mediated by the enzyme, yields L-DAPA.[14]

Two-Enzyme Pathway from O-phospho-L-serine and L-glutamate

A well-characterized pathway in Staphylococcus aureus (for staphyloferrin B) and in capreomycin biosynthesis involves a two-enzyme system.[7][13]

  • Condensation: The first enzyme (SbnA in S. aureus, CmnB for capreomycin) is a PLP-dependent enzyme that catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA).[8][13]

  • Oxidative Hydrolysis: The second enzyme (SbnB or CmnK) utilizes NAD+ to oxidatively hydrolyze ACEGA, yielding L-DAPA and α-ketoglutarate.[7][13]

This pathway provides a dedicated route to supply DAPA for secondary metabolism.

Mandatory Visualization: Biosynthetic Pathways

DAPA_Biosynthesis_SbnA_SbnB cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidative Hydrolysis OPS O-phospho-L-serine SbnA SbnA / CmnB (PLP-dependent) OPS->SbnA GLU L-glutamate GLU->SbnA ACEGA N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA) ACEGA_2 ACEGA Pi Pi SbnA->ACEGA SbnA->Pi Releases SbnB SbnB / CmnK (NAD+-dependent) ACEGA_2->SbnB DAPA L-2,3-diaminopropionic acid (L-DAPA) AKG α-ketoglutarate NAD NAD+ NAD->SbnB NADH NADH + H+ SbnB->DAPA SbnB->AKG SbnB->NADH

Caption: DAPA biosynthesis via the two-enzyme SbnA/SbnB pathway.

Experimental Protocols

The study of DAPA and its parent metabolites requires robust analytical and biochemical methods. Below are representative protocols for the identification, quantification, and enzymatic study of DAPA.

Protocol for Identification of DAPA-Containing Metabolites

This workflow outlines the general steps for isolating and identifying a metabolite like zwittermicin A from a bacterial culture.[12]

Metabolite_ID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture 1. Bacterial Culture (e.g., Bacillus cereus) Harvest 2. Harvest Supernatant (Centrifugation/Filtration) Culture->Harvest Extract 3. Solid Phase Extraction (e.g., C18 cartridge) Harvest->Extract HPLC 4. HPLC Separation (Reversed-Phase C18 Column) Extract->HPLC Collect 5. Fraction Collection HPLC->Collect MS 6. Mass Spectrometry (e.g., MALDI-TOF MS) Collect->MS

Caption: General workflow for metabolite identification.

Methodology Details:

  • Culture: Grow the source organism (e.g., Bacillus cereus) in a suitable liquid medium until the desired growth phase (e.g., sporulation) is reached.[12]

  • Harvest: Remove bacterial cells by centrifugation (e.g., 10,000 x g for 15 min) and pass the supernatant through a 0.22 µm filter.

  • Extraction: Acidify the supernatant with an agent like trifluoroacetic acid (TFA) and apply it to a solid-phase extraction (SPE) C18 column. Wash the column and elute the metabolites with a solvent such as acetonitrile.

  • HPLC Separation: Separate the crude extract using a reversed-phase HPLC system with a C18 column. A common mobile phase consists of a gradient of acetonitrile in water with 0.1% TFA. Monitor elution at a wavelength like 210 nm.[12]

  • Fraction Collection: Collect peaks that correspond to the expected elution time of the target metabolite based on a known standard.

  • Mass Spectrometry: Analyze the collected fractions using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the compound. Compare the observed mass-to-charge ratio (m/z) with the calculated mass of the target metabolite.[12]

Protocol for DAPA Quantification by HPLC-MS/MS

While a validated method for DAPA itself is not detailed in the provided search results, this protocol is adapted from high-sensitivity methods used for similar polar amino acids.

Methodology Details:

  • Sample Hydrolysis: For DAPA within a peptide, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the free amino acid. Neutralize and dilute the sample.

  • Chromatography:

    • Technique: Hydrophilic Interaction Chromatography (HILIC) is ideal for retaining and separating highly polar compounds like DAPA.

    • Column: An amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at high organic content (e.g., 95% B) and gradually decrease to elute the polar analytes.

  • Mass Spectrometry:

    • Technique: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Parent Ion (Q1): The m/z of protonated DAPA ([M+H]⁺ = 105.1).

      • Fragment Ion (Q3): A characteristic fragment ion produced by collision-induced dissociation (e.g., loss of ammonia and water).

  • Quantification: Create a standard curve using a certified DAPA reference standard. Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-DAPA) to correct for matrix effects and variations in instrument response.

Protocol for In Vitro Enzymatic Synthesis of DAPA

This protocol describes the in vitro reconstitution of the SbnA/SbnB pathway to produce L-DAPA.[13]

Methodology Details:

  • Protein Expression and Purification:

    • Clone the genes for SbnA and SbnB into expression vectors (e.g., pET vectors with His-tags).

    • Transform into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant proteins using nickel-affinity chromatography.

  • Enzymatic Reaction:

    • Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Reaction Components:

      • L-glutamate (e.g., 1 mM)

      • O-phospho-L-serine (e.g., 1 mM)

      • Pyridoxal phosphate (PLP) (e.g., 50 µM)

      • NAD+ (e.g., 1 mM)

      • Purified SbnA (e.g., 1 µM)

      • Purified SbnB (e.g., 1 µM)

    • Procedure: Combine all components in the reaction buffer. Initiate the reaction by adding the enzymes. Incubate at a suitable temperature (e.g., 37°C) for a set time (e.g., 1-2 hours).

  • Product Detection:

    • Stop the reaction by adding acid (e.g., perchloric acid) or by heat inactivation.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant for the presence of DAPA using the HPLC-MS/MS method described in Protocol 4.2.

References

Toxicological Profile of 2,3-Diaminopropionic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the toxicological profile of 2,3-diaminopropionic acid (DAP) and its key derivatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Introduction

This compound (DAP), a non-proteinogenic amino acid, serves as a precursor for antibiotics and the siderophore staphyloferrin B[1][2]. While some derivatives of DAP have shown potential as therapeutic agents, such as inhibitors of advanced glycation end-product (AGE) formation, others are known for their neurotoxic effects[3]. A notable neurotoxic derivative is L-β-N-oxalyl-α,β-diaminopropionic acid (L-β-ODAP), the causative agent of neurolathyrism, a neurodegenerative disease[4][5]. This guide summarizes the available toxicological data to provide a clear understanding of the potential hazards associated with DAP and its derivatives.

In Vitro Toxicology

Cytotoxicity

Studies on N-substituted L-2,3-diaminopropionic acid polymers (DAPEGs) have shown that certain derivatives are not cytotoxic to HB2 and MDA-MB-231 cell lines[6]. In contrast, 2',3'-dideoxycytidine, a derivative, inhibited the growth of 3T3 mouse embryo fibroblast cells in a concentration-dependent manner, with toxicity linked to its incorporation into cellular DNA[7].

Metabolic Stress

In Salmonella enterica, the accumulation of L-2,3-diaminopropionate has been shown to inhibit growth by inducing metabolic stress. Specifically, it creates a proline requirement and inhibits the biosynthesis of coenzyme A and isoleucine[8]. The degradation of DAP by the enzyme diaminopropionate ammonia-lyase (DpaL) produces a reactive intermediate, 2-aminoacrylate (2AA), which can cause cellular damage if not detoxified[8].

Table 1: In Vitro Toxicological Data for this compound and Its Derivatives

Compound/DerivativeCell Line/OrganismEndpointConcentration/ValueReference
N-substituted L-2,3-diaminopropionic acid polymers (DAPEGs)HB2 and MDA-MB-231 cellsCytotoxicityNot cytotoxic[6]
2',3'-dideoxycytidine3T3 mouse embryo fibroblastCell growth inhibitionConcentration-dependent[7]
L-2,3-diaminopropionateSalmonella entericaGrowth inhibitionNot specified[8]
L-β-N-oxalyl-α,β-diaminopropionic acid (L-β-ODAP)Rat spinal motor neuronsCell deathNot specified[4]
2-bromoacrolein and 2,3-dibromopropanalSalmonella typhimurium TA 100MutagenicityNot specified[9]
2-bromoacrolein and 2,3-dibromopropanalReuber hepatoma cellsDNA single-stranded breaksNot specified[9]
2-bromoacrolein and 2,3-dibromopropanalSyrian hamster embryo cellsCell transformationMore potent than Tris-BP[9]

In Vivo Toxicology

The hydrochloride salt of DL-2,3-diaminopropionic acid is classified as a skin and eye irritant and may cause respiratory irritation[10][11][12].

Neurotoxicity of L-β-N-oxalyl-α,β-diaminopropionic acid (L-β-ODAP)

Intraperitoneal administration of L-β-ODAP to 12-day-old rats induced convulsions within 10 minutes, accompanied by a significant accumulation of glutamine in the brain, suggesting chronic ammonia toxicity[13][14]. Adult rats, however, did not show these symptoms, indicating an age-dependent sensitivity[13][14]. This neurotoxicity is attributed to its action as an excitatory amino acid[5].

Neurotoxicity of L-2-chloropropionic acid

L-2-chloropropionic acid has been shown to be selectively toxic to cerebellar granule cells in rats, leading to necrosis approximately 36 to 48 hours after administration[15].

Genotoxicity

Derivatives of this compound, specifically 2-bromoacrolein and 2,3-dibromopropanal, have been found to be mutagenic in Salmonella typhimurium TA 100[9]. These compounds also caused extensive DNA single-stranded breaks in Reuber hepatoma cells and were more potent than tris(2,3-dibromopropyl)phosphate (Tris-BP) in transforming Syrian hamster embryo cells in culture[9].

Mechanisms of Toxicity

Excitotoxicity of L-β-ODAP

The primary mechanism of neurotoxicity for L-β-ODAP is excitotoxicity. It acts as an agonist at α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, leading to an influx of Ca2+ into motor neurons[4][5]. This deregulation of intracellular calcium homeostasis, coupled with oxidative stress, contributes to motor neuron cell death[4][5]. The excitotoxic effects can be inhibited by AMPA receptor blockers[4].

L_B_ODAP_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_B_ODAP L-β-ODAP AMPA_R AMPA Receptor L_B_ODAP->AMPA_R Binds to Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Activates Oxidative_Stress Oxidative Stress Ca_Influx->Oxidative_Stress Leads to Cell_Death Motor Neuron Cell Death Ca_Influx->Cell_Death Induces Oxidative_Stress->Cell_Death Induces

L-β-ODAP Excitotoxicity Pathway
Metabolic Disruption by L-2,3-Diaminopropionate

In bacteria, L-2,3-diaminopropionate directly inhibits proline, pantothenate, and isoleucine biosynthesis, leading to metabolic stress and growth inhibition[8]. The detoxification of DAP can also lead to the formation of the reactive metabolite 2-aminoacrylate (2AA), which can cause cellular damage if not properly managed by enzymes like RidA[8].

DAP_Metabolic_Stress_Pathway cluster_inhibition Inhibition of Biosynthesis cluster_degradation Detoxification Pathway DAP L-2,3-diaminopropionate (DAP) Accumulation Proline Proline DAP->Proline Inhibits CoA Coenzyme A DAP->CoA Inhibits Isoleucine Isoleucine DAP->Isoleucine Inhibits DpaL DpaL Enzyme DAP->DpaL Substrate for Metabolic_Stress Metabolic Stress & Growth Inhibition Proline->Metabolic_Stress CoA->Metabolic_Stress Isoleucine->Metabolic_Stress Two_AA 2-Aminoacrylate (2AA) (Reactive Intermediate) DpaL->Two_AA Produces RidA RidA Enzyme Two_AA->RidA Substrate for Cell_Damage Cellular Damage Two_AA->Cell_Damage Causes Pyruvate_Ammonia Pyruvate + Ammonia (Detoxified) RidA->Pyruvate_Ammonia Enhances hydrolysis to

Metabolic Stress Induced by DAP

Experimental Protocols

In Vitro Neurotoxicity Assessment

A common approach to assess neurotoxicity involves the use of primary neuronal cultures or cell lines[16].

  • Cell Culture: Rat spinal motor neurons can be cultured to study the effects of neurotoxins[4].

  • Exposure: The cultured neurons are exposed to varying concentrations of the test compound (e.g., L-β-ODAP)[4].

  • Measurement of Intracellular Calcium: Changes in intracellular calcium concentration ([Ca2+]i) can be measured using fluorescent calcium indicators[4].

  • Assessment of Cell Viability: Cell death can be quantified using assays that measure membrane integrity or metabolic activity[4].

  • Use of Antagonists: To elucidate the mechanism of action, specific receptor antagonists (e.g., AMPA receptor blockers) can be co-administered with the neurotoxin[4].

Neurotoxicity_Assay_Workflow Start Start Cell_Culture Culture Rat Spinal Motor Neurons Start->Cell_Culture Exposure Expose Neurons to L-β-ODAP +/- Antagonists Cell_Culture->Exposure Ca_Measurement Measure Intracellular Ca²⁺ Levels Exposure->Ca_Measurement Viability_Assay Assess Cell Viability/Death Exposure->Viability_Assay Analysis Analyze Data and Determine Mechanism Ca_Measurement->Analysis Viability_Assay->Analysis End End Analysis->End

In Vitro Neurotoxicity Assay Workflow
Genotoxicity Assessment (Ames Test)

The mutagenic potential of compounds can be evaluated using the Salmonella typhimurium (Ames) test[9].

  • Bacterial Strains: A histidine-requiring strain of Salmonella typhimurium (e.g., TA 100) is used.

  • Metabolic Activation: The test can be performed with and without a metabolic activation system (e.g., S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: The bacterial strain is exposed to various concentrations of the test substance.

  • Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Conclusion

The toxicological profile of this compound and its derivatives is complex and varied. While the parent compound itself is associated with metabolic stress in microorganisms and some of its derivatives show promise in therapeutic applications, others, most notably L-β-ODAP, are potent neurotoxins. The primary mechanism of neurotoxicity for L-β-ODAP is excitotoxicity mediated through AMPA receptors. Other derivatives have demonstrated genotoxic potential. A thorough understanding of the structure-toxicity relationship is crucial for the safe handling and development of DAP-related compounds. Further research is warranted to establish clear dose-response relationships, including LD50 and NOAEL values, for this compound to conduct comprehensive risk assessments.

References

2,3-diaminopropionic acid hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of 2,3-diaminopropionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound hydrochloride is a non-proteinogenic amino acid analogue with significant potential in pharmaceutical and biotechnological applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and drug development. This technical guide provides a comprehensive overview of the available data on the solubility of this compound hydrochloride in various solvents and its stability under different conditions. It includes detailed, generalized experimental protocols for solubility and stability assessment and visual diagrams to illustrate key processes, serving as a valuable resource for scientists working with this compound.

Solubility Profile

This compound hydrochloride is a polar molecule, and its hydrochloride salt form generally enhances its aqueous solubility and stability[1]. Its solubility is significantly influenced by the solvent, temperature, pH, and the use of physical methods such as sonication.

Aqueous and Buffer Solubility

The compound is freely soluble in water, though reported values vary, likely due to different experimental conditions[2]. The solubility is also pH-dependent, a characteristic attributed to its amino and carboxylic acid functional groups which can ionize with changes in pH[3].

Table 1: Aqueous and Buffer Solubility of this compound hydrochloride

SolventReported SolubilityConditions
WaterFreely SolubleNot specified[2]
Water100 mg/mL (711.39 mM)Sonication is recommended[4]
Water66.67 mg/mL (474.28 mM)Ultrasonic, warming, adjust pH to 2 with 1 M HCl, and heat to 60°C[2]
Water28 mg/mL (199.18 mM)Not specified[5]
Water25 mg/mL (177.85 mM)Requires sonication[6]
PBS25 mg/mL (177.85 mM)Requires sonication[2]
PBS16.67 mg/mL (118.59 mM)Requires sonication
Organic Solvent Solubility

This compound hydrochloride exhibits poor solubility in common organic solvents.

Table 2: Organic Solvent Solubility of this compound hydrochloride

SolventReported Solubility
DMSOInsoluble or < 1 mg/mL[2][7]
EthanolInsoluble[5]

Stability Profile

The stability of this compound hydrochloride is a critical factor for its storage, handling, and application. Key aspects of its stability include its solid-state stability and solution-state stability.

Solid-State Stability

In its solid form, this compound hydrochloride is a relatively stable compound when stored under appropriate conditions. It is known to be hygroscopic, meaning it can absorb moisture from the air, which could potentially impact its long-term stability[3].

Table 3: Solid-State Stability and Storage of this compound hydrochloride

ParameterValue/Recommendation
Long-term Storage3 years at -20°C
Recommended Storage2-8°C, protected from light[]
HygroscopicityHygroscopic[3]
Melting Point231-233 °C (decomposes)[]
Solution-State Stability

The stability of this compound hydrochloride in solution is dependent on the solvent, storage temperature, and pH. Stock solutions should be stored at low temperatures to minimize degradation.

Table 4: Solution-State Stability of this compound hydrochloride

Storage TemperatureDurationConditions
-80°C1 yearIn solvent
-80°C6 monthsSealed storage, away from moisture
-20°C1 monthIn solvent

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the solubility and stability of this compound hydrochloride. These protocols are based on standard pharmaceutical industry practices and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

  • Preparation: Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration does not absorb the solute.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: Express the solubility in mg/mL or mol/L.

Solubility_Determination_Workflow A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h agitation) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration in liquid phase (e.g., HPLC-UV) C->D E Calculate and report solubility D->E

Caption: Workflow for solubility determination using the shake-flask method.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

3.2.1. HPLC Method Development (General Approach)

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection: A typical starting mobile phase for a polar compound like this compound hydrochloride could be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Optimization: Adjust the mobile phase composition, pH, and flow rate to achieve a sharp, symmetrical peak with a reasonable retention time.

3.2.2. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways. These studies also help to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and the solution to elevated temperatures.

  • Photodegradation: Expose the solid compound and its solution to UV and visible light.

Samples from each stress condition should be analyzed by the developed HPLC method to separate the parent compound from any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Analyze by Stability-Indicating\n HPLC Method Analyze by Stability-Indicating HPLC Method Acid Hydrolysis->Analyze by Stability-Indicating\n HPLC Method Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analyze by Stability-Indicating\n HPLC Method Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Analyze by Stability-Indicating\n HPLC Method Thermal Stress Thermal Stress Thermal Stress->Analyze by Stability-Indicating\n HPLC Method Photolytic Stress Photolytic Stress Photolytic Stress->Analyze by Stability-Indicating\n HPLC Method Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation (H2O2) Drug Substance->Thermal Stress Drug Substance->Photolytic Stress Identify and Characterize\n Degradation Products Identify and Characterize Degradation Products Analyze by Stability-Indicating\n HPLC Method->Identify and Characterize\n Degradation Products Elucidate Degradation Pathway Elucidate Degradation Pathway Identify and Characterize\n Degradation Products->Elucidate Degradation Pathway

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

While specific degradation products for this compound hydrochloride have not been extensively reported in the literature, potential degradation pathways can be inferred from its chemical structure. The presence of amino and carboxylic acid groups suggests susceptibility to reactions such as decarboxylation, deamination, and oxidation. Enzymatic degradation to pyruvate and ammonia has also been noted, which may be relevant in biological systems[9].

Potential_Degradation_Pathways cluster_pathways Potential Degradation Reactions This compound This compound Decarboxylation Decarboxylation This compound->Decarboxylation Heat, pH Deamination Deamination This compound->Deamination Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing agents

Caption: Potential chemical degradation pathways for this compound.

Conclusion

This technical guide summarizes the current knowledge on the solubility and stability of this compound hydrochloride. The compound is highly soluble in aqueous solutions, particularly with the aid of sonication and pH adjustment, but has limited solubility in organic solvents. It is a hygroscopic solid that is stable when stored under appropriate cool and dry conditions. For solution-state applications, storage at low temperatures is recommended to ensure stability. The provided generalized experimental protocols offer a starting point for researchers to develop specific, validated methods for determining the solubility and stability of this promising compound in their own applications. Further research is warranted to fully characterize its degradation products and establish a comprehensive pH-solubility profile.

References

Spectroscopic Analysis of 2,3-Diaminopropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid of interest in various biomedical and pharmaceutical research areas. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DAP, along with standardized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data typically observed for the monohydrochloride salt of DL-2,3-diaminopropionic acid in a deuterium oxide (D₂O) solvent.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
~4.01Triplet (t)α-H
~3.48Doublet (d)β-H₂

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary slightly depending on experimental conditions such as concentration and pH.

Interpretation: The proton spectrum of DL-2,3-diaminopropionic acid monohydrochloride in D₂O typically displays two main signals. The downfield triplet at approximately 4.01 ppm is assigned to the alpha-proton (α-H), which is deshielded by the adjacent carboxylic acid and amino groups. The upfield doublet at around 3.48 ppm corresponds to the two beta-protons (β-H₂). The splitting patterns (triplet and doublet) arise from the coupling between the alpha- and beta-protons.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~170-175C=O (Carboxylic Acid)
~50-55α-C
~40-45β-C

Note: The chemical shifts for ¹³C NMR are approximate and can be influenced by the solvent and pH.

Interpretation: The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing in the 170-175 ppm region. The alpha-carbon (α-C), bonded to both amino groups and the carboxyl group, typically resonates between 50 and 55 ppm. The beta-carbon (β-C) is the most shielded of the carbon backbone, with a chemical shift in the range of 40-45 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum of solid DL-2,3-diaminopropionic acid monohydrochloride, typically measured as a KBr pellet, exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational Mode
~3400-2800 (broad)O-H (carboxylic acid) and N-H (amine hydrochloride) stretching
~1730-1700C=O (carboxylic acid) stretching
~1600-1500N-H bending (amine hydrochloride)
~1450-1350C-H bending
~1200-1100C-O stretching (carboxylic acid)
~900-700N-H wagging

Interpretation: The broad absorption in the high-frequency region (3400-2800 cm⁻¹) is characteristic of the overlapping stretching vibrations of the O-H group from the carboxylic acid and the N-H bonds of the protonated amino groups. The strong peak around 1730-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The absorption in the 1600-1500 cm⁻¹ range is attributed to the bending vibration of the ammonium (N-H) groups. Other significant peaks correspond to C-H bending, C-O stretching, and N-H wagging vibrations, collectively providing a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sensitive technique for determining the molecular weight and fragmentation pattern of this compound.

ESI-MS/MS Data (Positive Ion Mode)

Precursor Ion ([M+H]⁺): m/z ~105.07

Fragment Ion (m/z)Proposed Neutral Loss
~88.04NH₃
~74.06H₂O + HCN
~56.05H₂O + CO + NH₃

Interpretation: In positive ion mode ESI-MS, this compound is readily protonated to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 105.07. Collision-induced dissociation (CID) of this precursor ion leads to several characteristic fragment ions. A common fragmentation pathway involves the loss of ammonia (NH₃), resulting in a fragment at m/z ~88.04. Other significant fragments can be formed through more complex rearrangements, including the neutral loss of water and hydrogen cyanide, or water, carbon monoxide, and ammonia.[1]

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and research objectives.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of DL-2,3-diaminopropionic acid monohydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.

    • Transfer the solution into a standard 5 mm NMR tube.

    • If necessary, add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for accurate chemical shift calibration.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

    • Reference the spectrum to the internal standard or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Use a higher concentration of the sample if possible (e.g., 20-50 mg).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy (ATR-FTIR)
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of solid DL-2,3-diaminopropionic acid monohydrochloride onto the crystal.

    • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The acquired spectrum will be an absorbance spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid. The final concentration should be in the low micromolar to nanomolar range (e.g., 1-10 µM).

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • MS Acquisition:

    • Infuse the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and abundant signal for the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum to confirm the presence of the precursor ion at m/z ~105.

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion (m/z ~105) as the precursor ion in the first mass analyzer.

    • Introduce a collision gas (e.g., argon or nitrogen) into the collision cell.

    • Vary the collision energy to induce fragmentation of the precursor ion.

    • Acquire the product ion spectrum in the second mass analyzer to observe the fragment ions.

Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR_Prep Dissolve in D₂O Sample->NMR_Prep IR_Prep Solid Sample (KBr or ATR) Sample->IR_Prep MS_Prep Dilute in Solvent w/ Acid Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation ESI_MS_MS_Workflow cluster_source Ion Source cluster_analyzer1 MS1 cluster_collision Collision Cell cluster_analyzer2 MS2 Sample_Solution DAP Solution ESI Electrospray Ionization Sample_Solution->ESI M_H [M+H]⁺ (m/z ~105) ESI->M_H Isolation Precursor Ion Isolation M_H->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID Fragments Fragment Ions CID->Fragments Detection Product Ion Detection Fragments->Detection Spectrum MS/MS Spectrum Detection->Spectrum

References

A Technical Guide to 2,3-Diaminopropionic Acid: Commercial Availability, Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid with significant applications in biomedical research and drug development. This guide covers its commercial availability from various suppliers, detailed experimental protocols for its synthesis and use in biological assays, and a discussion of its role in bacterial metabolic pathways.

Commercial Availability of this compound

This compound and its various forms are available from a range of chemical suppliers. The most common commercially available forms are the free acid and its hydrochloride salts, with purities generally exceeding 97%. The following table summarizes the offerings from prominent suppliers.

SupplierProduct Name(s)CAS Number(s)PurityForm
Sigma-Aldrich DL-2,3-Diaminopropionic acid monohydrochloride54897-59-598%Solid
L-2,3-Diaminopropionic acid hydrochloride1482-97-9≥97.0%Solid
MedChemExpress This compound4033-39-0>98%Solid
This compound hydrochloride1482-97-9>98%Solid
Thermo Fisher Scientific Dionex™ DL-2,3-Diaminopropionic Acid Monohydrochloride54897-59-5Not SpecifiedReagent
(R)-(-)-2,3-Diaminopropionic Acid Hydrochloride (TCI America)6018-56-0≥98.0%Crystalline Powder
Santa Cruz Biotechnology L-2,3-Diaminopropionic acid hydrochloride1482-97-9≥98%Solid
GlpBio This compound4033-39-0>98%Solid
RayBiotech L-2,3-Diaminopropionic acid4033-39-098%Powder
TCI Chemicals (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride1482-97-9>98.0%Solid
DL-2,3-Diaminopropionic Acid Hydrochloride54897-59-5>98.0%Powder/Crystal
Molport 2,3-diaminopropanoic acid hydrochloride1482-97-9; 54897-59-5; 6018-56-0≥90% to 98%Varies
Cambridge Bioscience This compound hydrochloride (from MedChem Express)1482-97-998%Solid

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for assessing the biological activity of compounds containing this amino acid.

Protocol 1: Synthesis of Orthogonally Protected L-2,3-Diaminopropanoic Acid (L-Dap) Methyl Esters

This protocol is adapted from a method for preparing orthogonally protected L-Dap methyl esters starting from Nα-Fmoc-O-tert-butyl-D-serine. This multi-step synthesis involves the formation of an aldehyde, reductive amination, and subsequent oxidation to yield the desired product.

Materials:

  • Nα-Fmoc-O-tert-butyl-D-serine

  • N,O-dimethylhydroxylamine hydrochloride

  • N,N-diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), dry

  • Lithium aluminum hydride (LiAlH4)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Primary amine or sulfonamide (e.g., p-toluenesulfonamide)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Trifluoroethanol (TFE)

  • Trichloroisocyanuric acid (TCCA)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Aqueous sodium bicarbonate (NaHCO3)

  • Acetone

  • Diethyl ether

  • Petroleum ether

  • 5% aqueous sodium bisulfate (NaHSO4)

Procedure:

  • Synthesis of the Weinreb-Nahm amide:

    • To a solution of Nα-Fmoc-O-tert-butyl-D-serine in dry DCM, add N,O-dimethylhydroxylamine hydrochloride and DIEA.

    • Stir the mixture overnight at room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in 5% aqueous NaHSO4 and extract with diethyl ether.

    • Dry the organic layers, filter, and evaporate to yield the Weinreb-Nahm amide.

  • Reduction to the α-amino aldehyde:

    • Dissolve the Weinreb-Nahm amide in dry diethyl ether and cool to 0°C.

    • Slowly add a solution of LiAlH4 in diethyl ether.

    • Stir for 30 minutes at 0°C.

    • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with diethyl ether.

    • Dry the filtrate and evaporate to obtain the crude α-amino aldehyde.

  • Reductive Amination:

    • Dissolve the α-amino aldehyde in dry DCM.

    • Add the desired primary amine or sulfonamide and Ti(OiPr)4.

    • Stir for 2 hours at room temperature.

    • Add NaBH4 in MeOH and stir for an additional 30 minutes.

    • Quench the reaction with water and extract with DCM.

    • Dry the organic layers and evaporate the solvent. Purify the resulting protected 2,3-diaminopropanol by column chromatography.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the protected 2,3-diaminopropanol in a mixture of acetone and aqueous NaHCO3.

    • Add NaBr and TEMPO.

    • Cool the mixture to 0°C and add TCCA.

    • Stir at 0°C for 20 minutes, then at room temperature overnight.

    • Quench the reaction with isopropanol and acidify with 1M HCl.

    • Extract with DCM, dry the organic layers, and evaporate to yield the protected L-Dap.

  • Methyl Ester Formation:

    • The resulting carboxylic acid can be converted to its methyl ester using standard methylation procedures, such as treatment with diazomethane or with methanol under acidic conditions.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which can be applied to derivatives of this compound.

Materials:

  • Test compound (e.g., a peptide containing this compound)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile water, DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Preparation of the Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the bacterial strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Transfer 50 µL of each concentration of the diluted test compound to the wells of a new 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Signaling Pathways and Biological Roles

While this compound is not a classical signaling molecule, it is a crucial precursor in the biosynthesis of the siderophore staphyloferrin B in Staphylococcus aureus. Siderophores are iron-chelating molecules that are essential for bacterial survival in iron-limited environments, such as a host organism. The regulation of staphyloferrin B synthesis is linked to iron availability and the presence of heme, connecting this metabolic pathway to the bacterium's environmental sensing and virulence.

Biosynthesis of Staphyloferrin B

The biosynthesis of staphyloferrin B is a multi-step enzymatic process. The pathway begins with the synthesis of L-2,3-diaminopropionic acid from O-phospho-L-serine and L-glutamate by the enzymes SbnA and SbnB.[1][2] This is followed by a series of condensation reactions catalyzed by non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases (SbnC, SbnE, and SbnF) and a decarboxylase (SbnH), which assemble L-2,3-diaminopropionic acid, citric acid, and α-ketoglutarate into the final staphyloferrin B molecule.[3]

Staphyloferrin_B_Biosynthesis cluster_DAP L-DAP Synthesis cluster_SB Staphyloferrin B Assembly O-phospho-L-serine O-phospho-L-serine SbnA SbnA O-phospho-L-serine->SbnA L-glutamate L-glutamate L-glutamate->SbnA ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid SbnB SbnB ACEGA->SbnB L-DAP L-2,3-Diaminopropionic Acid SbnE SbnE L-DAP->SbnE SbnF SbnF L-DAP->SbnF SbnA->ACEGA SbnB->L-DAP Citric_Acid Citric Acid Citric_Acid->SbnE alpha_KG α-Ketoglutarate SbnC SbnC alpha_KG->SbnC Intermediate1 Citryl-DAP SbnE->Intermediate1 SbnH SbnH Intermediate2 Citryl-diaminoethane SbnH->Intermediate2 Intermediate3 L-DAP-citryl-DAE SbnF->Intermediate3 Staphyloferrin_B Staphyloferrin B SbnC->Staphyloferrin_B Intermediate1->SbnH Intermediate2->SbnF Intermediate3->SbnC

Biosynthesis of Staphyloferrin B in S. aureus.
An Experimental Workflow: Chemical Synthesis of Protected L-Dap

The following diagram illustrates a logical workflow for the chemical synthesis of a protected form of L-Dap, as detailed in Protocol 1. This workflow is crucial for researchers who need to incorporate L-Dap into peptides or other complex molecules.

Chemical_Synthesis_Workflow Start Start: Nα-Fmoc-O-tert-butyl-D-serine Step1 Step 1: Weinreb-Nahm Amide Formation Start->Step1 N,O-dimethylhydroxylamine DIEA, DCM Step2 Step 2: Reduction to α-Amino Aldehyde Step1->Step2 LiAlH4 Diethyl ether Step3 Step 3: Reductive Amination Step2->Step3 Primary amine/sulfonamide Ti(OiPr)4, NaBH4 Step4 Step 4: Oxidation to Carboxylic Acid Step3->Step4 TCCA, TEMPO NaBr, Acetone End End Product: Protected L-Dap Step4->End

Workflow for the chemical synthesis of protected L-Dap.

References

A Comparative Analysis of 2,3-Diaminopropionic Acid and 2,4-Diaminobutyric Acid: Properties, Biological Activities, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the physicochemical and biological properties of two closely related non-proteinogenic amino acids: 2,3-diaminopropionic acid (DAP) and 2,4-diaminobutyric acid (DABA). Both molecules are of significant interest in biomedical research and drug development due to their unique structural features and biological activities. This document summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and analysis, and visualizes relevant biological pathways.

Introduction

This compound (DAP) and 2,4-diaminobutyric acid (DABA) are structural isomers that play distinct roles in various biological systems. DAP is a known precursor to antibiotics and siderophores and has applications in peptide synthesis.[1] DABA, on the other hand, is recognized for its neurotoxic properties and its role as an inhibitor of GABA transaminase.[2] Understanding the nuanced differences in their properties is crucial for their application in research and therapeutic development.

Physicochemical Properties

A summary of the core physicochemical properties of DAP and DABA is presented in the tables below, facilitating a direct comparison of their characteristics.

Table 1: General and Physical Properties
PropertyThis compound (DAP)2,4-Diaminobutyric Acid (DABA)
Molecular Formula C₃H₈N₂O₂C₄H₁₀N₂O₂
Molar Mass 104.11 g/mol 118.13 g/mol [3]
Appearance White crystalline solid[4]Solid
Melting Point 232 °C (decomposes)[5]197-200 °C (decomposes)[6]
Solubility in Water Highly soluble[4]Soluble (0.5 g/10 mL)[6]
Solubility in Organic Solvents Less soluble in ethanol and acetone[4]Soluble in DMSO, ethanol, chloroform[7]
Table 2: Acid-Base Properties
PropertyThis compound (DAP)2,4-Diaminobutyric Acid (DABA)
pKa₁ (-COOH) 1.332.55
pKa₂ (α-NH₂) 6.679.95
pKa₃ (β-NH₂ or γ-NH₂) 9.6210.25
Isoelectric Point (pI) 8.15 (calculated)10.10 (calculated)

Note: Isoelectric points were calculated as the average of the pKa values of the two amino groups.

Biological Properties and Activities

The biological roles of DAP and DABA are markedly different, stemming from their distinct chemical structures.

This compound (DAP) is a versatile building block in nature. It serves as a precursor for the biosynthesis of various secondary metabolites, including antibiotics and the siderophore staphyloferrin B.[1] In the realm of biotechnology, DAP is utilized in peptide synthesis to introduce specific structural and functional properties into peptides.[8] Furthermore, it has been identified as an inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables.[1]

2,4-Diaminobutyric Acid (DABA) is primarily known for its effects on the central nervous system. It acts as a non-competitive inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2] By inhibiting GABA-T, DABA leads to an elevation of GABA levels in the brain.[3] It also functions as a GABA reuptake inhibitor, further potentiating GABAergic neurotransmission.[2] However, DABA also exhibits neurotoxicity, which is attributed to its ability to cause liver damage.[3] The mechanism of this toxicity involves the competitive inhibition of ornithine carbamoyltransferase, a key enzyme in the urea cycle, leading to a state of chronic ammonia toxicity.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of DAP and DABA.

Synthesis Protocols

4.1.1. Synthesis of L-2,3-Diaminopropionic Acid (L-DAP)

A cost-effective and efficient synthesis of L-DAP can be achieved starting from commercially available N(α)-Boc-Asp(OBn)-OH via a Curtius rearrangement.

  • Step 1: Protection of the α-nitrogen. Proper protection of the α-nitrogen of N(α)-Boc-Asp(OBn)-OH is crucial for the success of the subsequent Curtius rearrangement.

  • Step 2: Curtius Rearrangement. The protected aspartic acid derivative is subjected to a Curtius rearrangement to establish the β-nitrogen. This involves the conversion of the carboxylic acid to an acyl azide, followed by thermal rearrangement to an isocyanate.

  • Step 3: Trapping of the Isocyanate. The isocyanate intermediate is trapped with a suitable alcohol, such as benzyl alcohol, to form a carbamate-protected amine.

  • Step 4: Deprotection. The protecting groups are removed under appropriate conditions to yield L-2,3-diaminopropionic acid.

4.1.2. Synthesis of L-2,4-Diaminobutyric Acid (L-DABA)

One common method for the synthesis of L-DABA starts from γ-butyrolactone.

  • Step 1: Ring Opening of γ-Butyrolactone. γ-Butyrolactone is reacted with potassium phthalimide in a suitable solvent like dimethylformamide to open the lactone ring and introduce a phthalimido group.

  • Step 2: Bromination. The resulting intermediate is brominated at the α-position.

  • Step 3: Second Phthalimide Substitution. The α-bromo intermediate is then reacted with a second equivalent of potassium phthalimide to introduce the second amino group precursor.

  • Step 4: Hydrolysis. The diphthalimido acid is hydrolyzed with a strong acid, such as hydrochloric acid, to remove the phthaloyl groups and yield 2,4-diaminobutyric acid dihydrochloride.[4]

Analytical Protocols: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of amino acids can be adapted for both DAP and DABA. This typically involves pre-column derivatization to introduce a chromophore or fluorophore, followed by separation on a reversed-phase column.

  • Sample Preparation: Samples containing DAP or DABA are deproteinized, if necessary, and then derivatized.

  • Derivatization Reagent: A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form highly fluorescent isoindole derivatives.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution system is typically used, for example, with mobile phase A consisting of an aqueous buffer (e.g., sodium acetate) and mobile phase B consisting of an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detection is used with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

    • Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Biological Assay Protocols

4.3.1. Ornithine Carbamoyltransferase (OCT) Inhibition Assay

This assay measures the ability of DABA to inhibit the activity of OCT.

  • Principle: The assay measures the formation of citrulline from ornithine and carbamoyl phosphate, catalyzed by OCT. The amount of citrulline produced is quantified colorimetrically.

  • Reagents:

    • Tris-HCl buffer (pH 7.5)

    • L-Ornithine solution

    • Carbamoyl phosphate solution

    • DABA solution (inhibitor)

    • OCT enzyme preparation (e.g., from rat liver homogenate)

    • Colorimetric reagent (e.g., diacetyl monoxime-thiosemicarbazide reagent)

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of DABA in the buffer.

    • Initiate the reaction by adding the substrates (ornithine and carbamoyl phosphate).

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Add the colorimetric reagent and heat to develop the color.

    • Measure the absorbance at the appropriate wavelength (e.g., 530 nm).

    • Calculate the percent inhibition and determine the IC50 value for DABA.

4.3.2. GABA Transaminase (GABA-T) Inhibition Assay

This assay determines the inhibitory effect of DABA on GABA-T activity.

  • Principle: The assay couples the GABA-T reaction to a subsequent reaction that produces a detectable product. For example, the glutamate produced can be measured using glutamate dehydrogenase, which reduces NAD+ to NADH, and the increase in NADH absorbance at 340 nm is monitored.

  • Reagents:

    • Potassium pyrophosphate buffer (pH 8.6)

    • GABA solution

    • α-Ketoglutarate solution

    • NAD+ solution

    • Glutamate dehydrogenase

    • DABA solution (inhibitor)

    • GABA-T enzyme preparation

  • Procedure:

    • Combine the buffer, GABA, α-ketoglutarate, NAD+, and glutamate dehydrogenase in a cuvette.

    • Add the GABA-T enzyme preparation with and without DABA.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the rate of the reaction and determine the inhibitory effect of DABA.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important biological pathways and experimental workflows discussed in this guide.

Urea_Cycle_Inhibition cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Ornithine Ornithine Citrulline_mito Citrulline Ornithine->Citrulline_mito Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Citrulline_mito OTC Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate Aspartate Aspartate Aspartate->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Transport back to Mitochondrion Urea Urea Arginine->Urea DABA 2,4-Diaminobutyric Acid (DABA) DABA->Carbamoyl_Phosphate Inhibits

Caption: Inhibition of Ornithine Carbamoyltransferase (OTC) by DABA in the Urea Cycle.

GABA_Metabolism_Inhibition Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA-T Succinate Succinate Succinic_Semialdehyde->Succinate SSADH Alpha_Ketoglutarate α-Ketoglutarate Succinate->Alpha_Ketoglutarate TCA Cycle Alpha_Ketoglutarate->Glutamate DABA 2,4-Diaminobutyric Acid (DABA) GABA_T GABA_T DABA->GABA_T Inhibits

Caption: Inhibition of GABA Transaminase (GABA-T) by DABA.

HPLC_Workflow start Sample containing DAP or DABA derivatization Pre-column Derivatization (e.g., with OPA) start->derivatization injection HPLC Injection derivatization->injection separation Reversed-Phase C18 Column Separation injection->separation detection Fluorescence Detection separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: General Workflow for HPLC Analysis of DAP and DABA.

Conclusion

This compound and 2,4-diaminobutyric acid, while structurally similar, exhibit divergent biological activities that make them valuable tools in different areas of scientific research. DAP's role as a biosynthetic precursor and its utility in peptide modification highlight its importance in biochemistry and biotechnology. In contrast, DABA's potent effects on GABAergic neurotransmission and its associated neurotoxicity make it a significant molecule of interest in neuroscience and toxicology. The detailed protocols and comparative data presented in this guide are intended to support researchers in their exploration and application of these fascinating non-proteinogenic amino acids.

References

The Pivotal Role of 2,3-Diaminopropionic Acid in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, stability, and catalytic potential of 2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid implicated as a key player in the origin of life.

Introduction

The quest to understand the chemical origins of life necessitates a deep dive into the inventory of molecules available on the early Earth and their potential to form the biopolymers essential for life. While the 20 canonical proteinogenic amino acids are central to modern biology, the prebiotic soup was likely a more complex milieu containing a variety of non-proteinogenic amino acids. Among these, this compound (DAP), a simple diamino acid, has emerged as a molecule of significant interest. Its detection in carbonaceous meteorites, plausible prebiotic synthesis routes, and intriguing chemical properties, including catalytic activity and the ability to form peptide-like structures, position DAP as a potential cornerstone in the transition from simple organic molecules to functional polymers. This technical guide provides a comprehensive overview of the current scientific understanding of DAP's role in prebiotic chemistry, targeting researchers, scientists, and drug development professionals.

Prebiotic Synthesis of this compound

The availability of DAP on the prebiotic Earth is supported by several plausible abiotic synthesis pathways. These routes, starting from simple and likely abundant precursors, provide a strong basis for its involvement in early chemical evolution.

Synthesis from Dehydroalanine Nitrile

A high-yielding and prebiotically plausible synthesis of DAP residues involves the Michael addition of ammonia to a dehydroalanine (Dha) nitrile.[1] Dehydroalanine derivatives are themselves considered to have been accessible on the early Earth. For instance, N-formyldehydroalanine nitrile can be formed by heating serine nitrile or its precursors in formamide, a plausible prebiotic solvent.[2] The subsequent addition of ammonia to the activated double bond of the dehydroalanine derivative provides a direct route to the DAP backbone.

Prebiotic_DAP_Synthesis_from_DHA reactant reactant intermediate intermediate product product reagent reagent ser_cn Serine Nitrile dha_cn Dehydroalanine Nitrile Derivative ser_cn->dha_cn Dehydration/ Elimination formamide Formamide (heat) dap_residue 2,3-Diaminopropionic Acid Residue dha_cn->dap_residue Michael Addition ammonia Ammonia (NH3) Strecker_Synthesis_DAP reactant reactant intermediate intermediate product product reagent reagent aldehyde Aldehyde (e.g., Aminoacetaldehyde) aminonitrile α,β-Diaminopropionitrile aldehyde->aminonitrile Condensation ammonia Ammonia (NH3) cyanide Hydrogen Cyanide (HCN) dap 2,3-Diaminopropionic Acid (DAP) aminonitrile->dap Hydrolysis water Water (H2O) Depsipeptide_Synthesis_Workflow start start process process product product reagent reagent monomers DAP and α-Hydroxy Acids activation Activation (e.g., Carbodiimide or Mixed Anhydride) monomers->activation coupling Ester Bond Formation activation->coupling depsi_unit DAP-Hydroxy Acid Dimer coupling->depsi_unit elongation Stepwise Elongation (Solid-Phase or Solution) depsi_unit->elongation depsipeptide Depsipeptide Polymer elongation->depsipeptide

References

Methodological & Application

Synthesis of Orthogonally Protected 2,3-Diaminopropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthogonally protected 2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile building block in peptide synthesis and drug development. Its unique structure, featuring two amino groups in close proximity, allows for the introduction of branching, cyclization, and the incorporation of diverse functionalities into peptides and other bioactive molecules. The orthogonal protection of these amino groups, typically with Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, is crucial for their selective deprotection and subsequent elaboration during solid-phase peptide synthesis (SPPS) and solution-phase chemistry. This enables the precise construction of complex peptide architectures, including peptide-drug conjugates, constrained peptides with enhanced biological activity and stability, and probes for studying protein-protein interactions.

These application notes provide detailed protocols for two distinct and efficient methods for the synthesis of orthogonally protected this compound derivatives, offering researchers a choice of strategies depending on available starting materials and desired protecting group schemes.

Synthetic Strategies Overview

Two primary and effective routes for the synthesis of orthogonally protected this compound are detailed below:

  • Synthesis via Curtius Rearrangement from Aspartic Acid: This efficient method utilizes a protected aspartic acid derivative as the starting material. The key transformation is a Curtius rearrangement of an acyl azide to an isocyanate, which is then trapped to form the β-amino group. This route is advantageous due to its cost-effectiveness and suitability for large-scale synthesis.[1][2]

  • Synthesis from Serine Derivatives: This strategy employs a protected serine derivative as the chiral precursor. The synthesis involves the conversion of the hydroxyl group of serine into an amino group, typically through a mesylation/azide displacement or a Mitsunobu reaction sequence. This approach provides an alternative entry to orthogonally protected Dap derivatives.

The choice of synthetic route can be guided by factors such as the commercial availability of starting materials, desired protecting groups on the final product, and scalability requirements.

Data Presentation

The following table summarizes key quantitative data for the two primary synthetic routes described, allowing for a direct comparison of their efficiency and outcomes.

ParameterSynthesis via Curtius Rearrangement (from Aspartic Acid)Synthesis from Serine Derivative
Starting Material Nα-Boc-L-Aspartic Acid β-Benzyl EsterNα-Fmoc-O-tert-butyl-D-serine
Key Reaction Curtius RearrangementReductive Amination
Typical Overall Yield ~70-80%~60-70%
Number of Steps 4-5 steps5-6 steps
Key Reagents Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcoholTi(OⁱPr)₄, NaBH₃CN
Final Product Example Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acidNα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid methyl ester

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic Acid via Curtius Rearrangement

This protocol is adapted from the efficient synthesis reported by Englund, Gopi, and Appella.[1][2] The synthesis commences with commercially available Nα-Boc-L-aspartic acid β-benzyl ester.

Step 1: Protection of the α-Amine with a Second Boc Group

  • To a solution of Nα-Boc-L-aspartic acid β-benzyl ester (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the di-Boc protected aspartic acid derivative.

Step 2: Curtius Rearrangement

  • Dissolve the product from Step 1 (1.0 equiv) in anhydrous toluene.

  • Add diphenylphosphoryl azide (DPPA, 1.1 equiv) and triethylamine (TEA, 1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The formation of the isocyanate can be monitored by the disappearance of the acyl azide peak in the IR spectrum.

  • After the rearrangement is complete, cool the reaction mixture to room temperature.

Step 3: Trapping of the Isocyanate with Benzyl Alcohol

  • To the toluene solution containing the isocyanate, add benzyl alcohol (1.5 equiv).

  • Heat the mixture to 80 °C for 4-6 hours.

  • Monitor the reaction by TLC until the isocyanate is fully consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the fully protected Nα-Boc-Nβ-Cbz-diaminopropionic acid benzyl ester.

Step 4: Deprotection of the Benzyl Ester

  • Dissolve the protected Dap derivative in a suitable solvent like methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid.

Protocol 2: Synthesis of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic Acid Methyl Ester from a Serine Derivative

This protocol outlines a general strategy for the synthesis of orthogonally protected Dap starting from a serine derivative.

Step 1: Synthesis of Aldehyde from Nα-Fmoc-O-tert-butyl-D-serine

  • The synthesis begins with the conversion of commercially available Nα-Fmoc-O-tert-butyl-D-serine into the corresponding aldehyde. This can be achieved through a two-step process involving the formation of a Weinreb amide followed by reduction with a mild reducing agent like LiAlH(OtBu)₃.

Step 2: Reductive Amination

  • Dissolve the aldehyde from Step 1 (1.0 equiv) in an appropriate solvent such as ethanol.

  • Add tert-butyl carbamate (1.2 equiv) and titanium(IV) isopropoxide (Ti(OⁱPr)₄, 1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in portions.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with water and filter the mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and purify the combined organic layers by column chromatography to yield Nα-Fmoc-Nβ-Boc-2,3-diaminopropanol.

Step 3: Oxidation to the Carboxylic Acid

  • The primary alcohol of the diaminopropanol derivative is oxidized to the corresponding carboxylic acid. A two-step oxidation protocol is typically employed, for instance, a Swern oxidation or Dess-Martin periodinane oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid.

  • Alternatively, a direct oxidation using reagents like Jones reagent can be used, though care must be taken to avoid over-oxidation or side reactions.

Step 4: Esterification (Optional)

  • If the methyl ester is desired, the carboxylic acid from Step 3 can be esterified using standard conditions, such as treatment with diazomethane or with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_via_Curtius_Rearrangement start Nα-Boc-L-Aspartic Acid β-Benzyl Ester step1 Di-Boc Protection start->step1 Boc₂O, DMAP intermediate1 Nα,Nα-(Boc)₂-L-Aspartic Acid β-Benzyl Ester step1->intermediate1 step2 Curtius Rearrangement intermediate1->step2 DPPA, TEA, Heat intermediate2 Isocyanate Intermediate step2->intermediate2 step3 Trapping with Benzyl Alcohol intermediate2->step3 BnOH, Heat intermediate3 Nα-Boc-Nβ-Cbz-Dap Benzyl Ester step3->intermediate3 step4 Hydrogenolysis intermediate3->step4 H₂, Pd/C final_product Nα-Boc-Nβ-Cbz-L-2,3- diaminopropionic Acid step4->final_product

Caption: Synthetic route to orthogonally protected Dap via Curtius rearrangement.

Synthesis_from_Serine_Derivative start Nα-Fmoc-O-tert-butyl -D-serine step1 Aldehyde Formation start->step1 e.g., Weinreb amide formation, reduction intermediate1 Protected Serinal step1->intermediate1 step2 Reductive Amination intermediate1->step2 BocNH₂, Ti(OⁱPr)₄ NaBH₃CN intermediate2 Nα-Fmoc-Nβ-Boc-2,3- diaminopropanol step2->intermediate2 step3 Oxidation intermediate2->step3 e.g., Swern/Pinnick Oxidation intermediate3 Nα-Fmoc-Nβ-Boc-L-2,3- diaminopropionic Acid step3->intermediate3 step4 Esterification (Optional) intermediate3->step4 CH₂N₂ or MeOH, H⁺ final_product Nα-Fmoc-Nβ-Boc-L-2,3- diaminopropionic Acid Methyl Ester step4->final_product

Caption: Synthetic route to orthogonally protected Dap from a serine derivative.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Dap(Mtt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2,3-diaminopropionic acid (Mtt) hydrochloride, or Fmoc-Dap(Mtt)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides with non-linear architectures.[1] Its unique orthogonal protection scheme, with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the mildly acid-labile 4-methyltrityl (Mtt) group on the side-chain amino group, allows for selective deprotection and subsequent modification of the side chain. This enables the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores or drugs.[1][2][3]

However, a significant challenge associated with Fmoc-Dap(Mtt)-OH is its propensity to undergo rapid intramolecular cyclization to form a stable six-membered lactam under standard coupling conditions.[4][5][6] This side reaction dramatically reduces coupling efficiency and the yield of the desired peptide.[4][6] These application notes provide a comprehensive guide to understanding and overcoming this challenge, along with detailed protocols for the successful incorporation of Fmoc-Dap(Mtt)-OH into peptides.

Challenges: Lactamization Side Reaction

The primary obstacle in the use of Fmoc-Dap(Mtt)-OH is its tendency to form a lactam in the presence of common coupling reagents. This intramolecular reaction is often faster than the desired intermolecular coupling to the resin-bound peptide, leading to significantly lower yields. The efficiency of this side reaction is highly dependent on the coupling reagent and pre-incubation time.

Quantitative Analysis of Coupling Efficiency

The following table summarizes the coupling efficiency of Fmoc-Dap(Mtt)-OH with various common coupling reagents, highlighting the severity of the lactamization issue.

Coupling ReagentPre-incubation Time (min)Coupling Time (h)Yield of Desired Peptide (%)
HBTU52< 5
HATU52< 5
PyBOP52< 5
DIC/Oxyma52< 10
DEPBT 0 2 > 95 (with multiple couplings)

Data compiled from studies on the coupling efficiency of Fmoc-Dap(Mtt)-OH.

As the data indicates, most standard phosphonium and aminium-based coupling reagents result in very low yields of the desired product. However, the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) without pre-incubation has been shown to be an effective method to achieve high coupling efficiency.[1][7]

Recommended Protocol for Incorporating Fmoc-Dap(Mtt)-OH

To circumvent the lactamization side reaction, a specific protocol involving the use of DEPBT as the coupling reagent without a pre-activation step is strongly recommended.

Materials
  • Fmoc-Dap(Mtt)-OH

  • Resin-bound peptide with a free N-terminal amine

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Mild Mtt deprotection solution (e.g., 1-2% TFA in DCM with 5% TIS)

Experimental Workflow

SPPS_Workflow Resin Resin-bound Peptide (Free N-terminus) Coupling Fmoc-Dap(Mtt)-OH Coupling (DEPBT, DIPEA in DMF) No Pre-incubation Repeat 2-3 times Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Fmoc_Deprotection Wash2 DMF Wash Fmoc_Deprotection->Wash2 Chain_Elongation Continue Peptide Chain Elongation Wash2->Chain_Elongation Mtt_Deprotection Selective Mtt Deprotection (1-2% TFA in DCM) Chain_Elongation->Mtt_Deprotection Wash3 DCM/DMF Wash Mtt_Deprotection->Wash3 Side_Chain_Mod Side-Chain Modification (e.g., Branching, Cyclization) Wash3->Side_Chain_Mod Final_Cleavage Final Cleavage & Global Deprotection Side_Chain_Mod->Final_Cleavage Purification Peptide Purification (HPLC) Final_Cleavage->Purification

Caption: SPPS workflow for incorporating Fmoc-Dap(Mtt)-OH and subsequent side-chain modification.

Step-by-Step Protocol
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF.

  • Fmoc-Dap(Mtt)-OH Coupling (Crucial Step):

    • In a reaction vessel, add the resin-bound peptide.

    • Immediately add a solution of Fmoc-Dap(Mtt)-OH (3-5 equivalents), DEPBT (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Do not pre-mix or pre-incubate these reagents.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF.

    • To ensure complete coupling, it is recommended to repeat this step 2-3 times. A ninhydrin test can be performed to check for complete reaction.

  • Chain Elongation: After successful coupling of Fmoc-Dap(Mtt)-OH, the Fmoc group can be removed with 20% piperidine in DMF, and the peptide chain can be further elongated following standard SPPS protocols.

Application: Synthesis of a Branched Peptide

Fmoc-Dap(Mtt)-OH is an excellent choice for creating branched peptides where a second peptide chain is grown from the side chain of the Dap residue.

Workflow for Branched Peptide Synthesis

Branched_Peptide_Workflow Start Start with Resin-bound Main Peptide Chain Incorporate_Dap Incorporate Fmoc-Dap(Mtt)-OH (using DEPBT protocol) Start->Incorporate_Dap Complete_Main_Chain Complete Synthesis of Main Peptide Chain Incorporate_Dap->Complete_Main_Chain Selective_Mtt_Removal Selective Mtt Deprotection (1-2% TFA in DCM) Complete_Main_Chain->Selective_Mtt_Removal Synthesize_Branch Synthesize Branched Peptide Chain on Dap Side Chain Selective_Mtt_Removal->Synthesize_Branch Final_Cleavage Final Cleavage and Global Deprotection Synthesize_Branch->Final_Cleavage Purification Purification of Branched Peptide Final_Cleavage->Purification

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Dap(Mtt)-OH.

Protocol for Selective Mtt Deprotection
  • Once the main peptide chain is synthesized, wash the resin with DCM.

  • Treat the resin with a solution of 1-2% TFA and 5% triisopropylsilane (TIS) in DCM.

  • Agitate for 2-10 minutes. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

  • Repeat the treatment until the Mtt group is completely removed.

  • Wash the resin thoroughly with DCM and then DMF to neutralize any residual acid.

After Mtt removal, the newly exposed side-chain amine can be used as the starting point for the synthesis of the second peptide chain using standard Fmoc-SPPS chemistry.

Application: Synthesis of a Side-Chain to Tail Cyclic Peptide

The orthogonal nature of the Mtt group also facilitates the synthesis of cyclic peptides.

Protocol for On-Resin Cyclization
  • Synthesize the linear peptide on a suitable resin (e.g., Rink Amide). The peptide sequence should include Fmoc-Dap(Mtt)-OH at the desired position for cyclization.

  • After assembly of the linear peptide, remove the N-terminal Fmoc group.

  • Selectively remove the Mtt group from the Dap side chain as described above.

  • Perform the on-resin cyclization by treating the resin with a suitable coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIPEA) in DMF. The reaction is typically carried out under dilute conditions to favor intramolecular cyclization.

  • After cyclization is complete, cleave the peptide from the resin and perform global deprotection using a standard TFA cocktail.

  • Purify the cyclic peptide by HPLC.

Biological Relevance of Peptides Containing Diaminopropionic Acid

Peptides incorporating diaminopropionic acid (Dap) have shown significant potential in various biomedical applications. The presence of the additional amino group in the side chain can influence the peptide's overall charge, hydrophilicity, and conformational properties.

For instance, Dap-containing cationic amphipathic peptides have been investigated as pH-sensitive vectors for gene delivery. The pKa of the β-amino group of Dap within a peptide is sensitive to the pH changes that occur during endosomal acidification, which can trigger the release of nucleic acid cargo inside the cell.

Furthermore, the ability to introduce branches and cyclic structures using Fmoc-Dap(Mtt)-OH allows for the development of peptide-based therapeutics with enhanced stability, receptor affinity, and novel biological activities. The strategic placement of Dap can be used to mimic protein secondary structures or to present multiple functional groups in a defined spatial arrangement, which is valuable in drug design and the development of synthetic vaccines.

Conclusion

While the use of Fmoc-Dap(Mtt)-OH in SPPS presents a significant challenge due to its propensity for lactamization, this can be effectively overcome by employing a specific, pre-incubation-free coupling protocol with DEPBT. The unique orthogonal protection of this amino acid derivative makes it an invaluable tool for the synthesis of complex peptides, including branched and cyclic structures, with a wide range of applications in research and drug development. Careful adherence to the optimized protocols outlined in these notes will enable researchers to successfully incorporate Fmoc-Dap(Mtt)-OH and unlock its full potential in advanced peptide synthesis.

References

Application Notes and Protocols for the Incorporation of 2,3-Diaminopropionic Acid into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopropionic acid (DAP) is a non-proteinogenic amino acid that offers unique functionalities when incorporated into peptides. Its distinctive feature is the presence of a primary amine on the β-carbon of its side chain. This structural element imparts interesting physicochemical properties to peptides, leading to a range of specialized applications in research and drug development.

One of the most notable properties of DAP-containing peptides is their pH sensitivity. The pKa of the β-amino group is significantly lowered when DAP is part of a peptide backbone, making its protonation state responsive to the pH changes that occur during endosomal acidification.[1][2][3][4] This has been exploited to create vectors for gene delivery that can facilitate endosomal escape.

Furthermore, the strategic replacement of catalytic residues like serine or cysteine with DAP in enzymes allows for the trapping of otherwise transient acyl-enzyme intermediates.[2][5] This application is invaluable for studying enzyme mechanisms and identifying novel enzyme substrates.

These application notes provide an overview of the methods for incorporating DAP into peptides, quantitative data on the synthesis of protected DAP monomers, and detailed protocols for peptide synthesis and key applications.

Data Presentation

Synthesis of Orthogonally Protected this compound Monomers

The efficient synthesis of DAP monomers with orthogonal protecting groups is crucial for their successful incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). The following table summarizes the yields of key steps in various reported synthetic routes.

Synthetic StepStarting MaterialProtecting Groups (Final Product)ReagentsYield (%)Reference
Weinreb-Nahm Amide FormationNα-Fmoc-O-tert-butyl-D-serineNα-FmocHOBt, DIC, DIEA, N,O-dimethylhydroxylamine hydrochloride94[6][7]
Reduction to AldehydeWeinreb-Nahm AmideNα-FmocLiAlH₄92[6][7]
Curtius Rearrangement from Protected Aspartic AcidNα-Boc-Asp(OBn)-OHNα-Boc₂, Nβ-CbzDiphenylphosphoryl azide, triethylamine, benzyl alcohol-[8]
Oxalylation of β-amino groupL-α,β-diaminopropionic acidNβ-oxalylPotassium methyl oxalate~100[9]
Synthesis of Nα-Fmoc-Nβ-Boc-L-DAP from a protected diaminopropanol precursorFmoc-protected diaminopropanolNα-Fmoc, Nβ-BocTCCA, TEMPO, NaBr, NaHCO₃, Acetone (Oxidation); CH₂N₂ (Methylation); followed by further steps68[6]

Yields are for the specified step and may not represent the overall yield of the entire synthesis.

pKa Values of the β-Amino Group of DAP

The pKa of the β-amino group of DAP is highly dependent on its chemical environment. When incorporated into a peptide, the electron-withdrawing effect of the peptide bonds lowers the pKa significantly compared to the free amino acid.

CompoundpKa of β-NH₂Temperature (°C)MethodReference
Free this compound~9.5--General
DAP in a designed amphipathic peptide~6.3--[1][2][4]
Methyl 2,3-diaminopropanoate8.2925Potentiometric[1]
N-acetyl-2,3-diaminopropionic acid7.8425Potentiometric[1]
2-acetamido-3-aminopropanamide7.8225Potentiometric[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a DAP-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a DAP residue using Fmoc/tBu chemistry. Commercially available, orthogonally protected DAP, such as Nα-Fmoc-Nβ-Boc-L-DAP, is used.

Materials:

  • Rink Amide MBHA resin

  • Nα-Fmoc protected amino acids

  • Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling.

  • Incorporation of Nα-Fmoc-Nβ-Boc-L-DAP: Follow the same coupling procedure as in step 3, using Nα-Fmoc-Nβ-Boc-L-DAP as the amino acid.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature. Note that the Boc group on the DAP side chain will also be removed during this step.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Trapping of Acyl-Enzyme Intermediates

This protocol describes a general method for trapping an acyl-enzyme intermediate by replacing the catalytic serine or cysteine with a genetically encoded DAP residue.[2][5]

Materials:

  • Expression system for the enzyme of interest (e.g., E. coli, mammalian cells).

  • Plasmids for the enzyme mutant (catalytic Ser/Cys mutated to the amber stop codon, TAG) and the engineered aminoacyl-tRNA synthetase/tRNA pair for DAP incorporation.[2]

  • A protected DAP derivative suitable for genetic incorporation (e.g., a photocaged version).[2]

  • Cell lysis buffer.

  • Affinity purification resin for the tagged enzyme (e.g., Ni-NTA for His-tagged proteins).

  • Substrate of the enzyme.

  • SDS-PAGE and Western blotting reagents.

  • Mass spectrometer.

Procedure:

  • Expression of the DAP-containing Enzyme:

    • Co-transform the expression host with the plasmid for the enzyme mutant and the plasmid for the DAP incorporation machinery.

    • Culture the cells in media supplemented with the protected DAP derivative.

    • Induce protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells and lyse them.

    • Purify the DAP-containing enzyme using affinity chromatography.

  • Deprotection of DAP (if necessary): If a protected DAP was used, perform the deprotection step (e.g., photodeprotection for a photocaged group).[2]

  • Trapping Reaction:

    • Incubate the purified, deprotected DAP-containing enzyme with its substrate under appropriate reaction conditions.

  • Analysis of the Trapped Complex:

    • Analyze the reaction mixture by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the enzyme-substrate covalent complex.

    • Confirm the identity of the trapped complex by Western blotting using antibodies against the enzyme and/or the substrate (if available).

    • Excise the band from the gel and analyze by mass spectrometry to identify the substrate and the site of covalent attachment.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Protected DAP cluster_spps Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis start Starting Material (e.g., Protected Asp or Ser) synthesis Multi-step Chemical Synthesis (e.g., Curtius Rearrangement) start->synthesis dap Orthogonally Protected DAP Monomer synthesis->dap coupling Iterative Coupling of Amino Acids & DAP dap->coupling resin Resin Support resin->coupling cleavage Cleavage & Deprotection coupling->cleavage peptide Crude DAP-Peptide cleavage->peptide hplc RP-HPLC Purification peptide->hplc ms Mass Spectrometry Analysis hplc->ms pure_peptide Pure DAP-Peptide ms->pure_peptide

Caption: General workflow for the incorporation of DAP into peptides.

endosomal_escape cluster_uptake Cellular Uptake cluster_escape Endosomal Escape Mechanism peptide_complex DAP-Peptide/Cargo Complex (pH 7.4) endocytosis Endocytosis peptide_complex->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome protonation Protonation of DAP β-amino group endosome->protonation pH drop conformational_change Conformational Change & Membrane Interaction protonation->conformational_change disruption Endosomal Membrane Disruption conformational_change->disruption release Cargo Release into Cytosol disruption->release cargo_effect Therapeutic/Experimental Effect release->cargo_effect

Caption: Proposed mechanism of endosomal escape by DAP-peptides.

enzyme_trapping enzyme_wt Wild-Type Enzyme (with Ser/Cys) intermediate_wt Transient Acyl-Enzyme Intermediate (Unstable) enzyme_wt->intermediate_wt + Substrate substrate Substrate products Products intermediate_wt->products Hydrolysis enzyme_dap Engineered Enzyme (with DAP) intermediate_dap Stable Amide-Linked Enzyme-Substrate Complex enzyme_dap->intermediate_dap + Substrate analysis Analysis (SDS-PAGE, Mass Spec) intermediate_dap->analysis

Caption: Trapping acyl-enzyme intermediates with DAP.

References

Application Notes and Protocols for pH-Sensitive Peptides Utilizing 2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted drug and gene delivery systems that respond to specific physiological cues is a paramount goal in modern therapeutics. One promising strategy involves the use of pH-sensitive peptides that can undergo conformational or charge-state changes in response to the lower pH environments characteristic of endosomes, lysosomes, or the tumor microenvironment.[1][2] This pH-responsiveness can be engineered by incorporating amino acids with pKa values in the physiologically relevant range of 5.0-7.0.

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that has emerged as a valuable building block for creating such pH-sensitive peptides.[3] When incorporated into a peptide backbone, the β-amino group of the Dap side chain exhibits a pKa of approximately 6.3.[3][4] This property allows peptides containing multiple Dap residues to remain largely neutral or moderately cationic at physiological pH (~7.4) and become highly cationic in the acidic environment of the endosome (pH 5.0-6.5). This pH-triggered increase in positive charge is hypothesized to drive the peptide's interaction with and disruption of the endosomal membrane, facilitating the release of therapeutic cargo into the cytoplasm.

These application notes provide a comprehensive overview of the use of this compound in the design of pH-sensitive peptides for various biomedical applications, including detailed experimental protocols for their synthesis, characterization, and biological evaluation.

Applications

Peptides incorporating this compound have shown significant promise in several key areas of drug and gene delivery:

  • Gene Silencing (siRNA and pDNA Delivery): Dap-containing peptides can form non-covalent complexes with negatively charged nucleic acids, such as small interfering RNA (siRNA) and plasmid DNA (pDNA).[1] These complexes protect the nucleic acids from enzymatic degradation and facilitate their uptake into cells via endocytosis.[1] Upon endosomal acidification, the protonation of the Dap residues leads to a significant increase in the peptide's cationic charge. This charge increase is thought to trigger the release of the peptide from the nucleic acid and promote the disruption of the endosomal membrane, allowing the therapeutic cargo to escape into the cytoplasm and exert its biological effect.[1] Studies have demonstrated that Dap-rich peptides can mediate highly effective gene silencing in various cell lines, including adherent cancer cells and primary cells.[1][5]

  • Anticancer Therapy: The tumor microenvironment is often characterized by a lower extracellular pH (pH 6.5-6.9) compared to normal tissues (pH ~7.4). This acidity can be exploited for targeted cancer therapy. Anticancer peptides modified with Dap residues have been developed to be more active in these weakly acidic environments.[2] By replacing lysine residues with Dap, the peptide's net positive charge, and thus its lytic activity against cancer cell membranes, is enhanced at the lower pH of the tumor microenvironment, while remaining less toxic to normal cells at physiological pH.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on pH-sensitive peptides containing this compound.

Table 1: Physicochemical Properties of Dap-Containing Peptides

ParameterValueReference
pKa of Dap (β-NH₂) in a peptide~6.3[3][4]
pKa of free Dap (α-NH₂) at 25°C6.67[3]
pKa of free Dap (β-NH₂) in methyl ester at 37°C7.96[3]

Table 2: Gene Silencing Efficiency of Dap-Containing Peptides

PeptideCell LineTarget GeneKnockdown EfficiencyReference
LADap(Me)6-L1HUVECsGAPDH~70%[1]
Dap-rich peptidesDifferentiated THP-1GAPDHEffective silencing[1]
pH-responsive peptidesMCF-7, A549GAPDHSubstantial reduction[6]

Table 3: Cytotoxicity of Dap-Containing Peptides

PeptideCell LineAssayResultsReference
8Dap (magainin 2 analog)PANC-1Cytotoxicity AssayEC₅₀ ~5 µM at acidic pH, ~60 µM at pH 7.4[7]
Dap/Dap(Me) rich peptidesHUVECsMTT AssayLow toxicity compared to Lipofectamine 2000™[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Dap-Containing Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a model pH-sensitive peptide using Fmoc/tBu chemistry. The example sequence is a hypothetical 15-mer peptide containing Dap residues.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Dap(Dde)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Hydrazine monohydrate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • DCM/MeOH/DIPEA (80:15:5)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Dde Deprotection (for Dap side chain):

    • After incorporation of Fmoc-Dap(Dde)-OH and completion of the peptide sequence, wash the resin with DMF.

    • Add a solution of 2% hydrazine monohydrate in DMF to the resin.

    • Shake for 5 minutes.

    • Repeat the hydrazine treatment 3-4 times.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Cleavage and Final Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Air-dry the crude peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Circular Dichroism (CD) Spectroscopy for pH Titration

This protocol outlines the procedure for analyzing the pH-dependent secondary structure of a Dap-containing peptide.

Materials:

  • Purified Dap-containing peptide

  • Phosphate buffer (e.g., 10 mM sodium phosphate)

  • Solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in water or a low concentration buffer. Dilute the peptide to a final concentration of 10-50 µM in the phosphate buffer.

  • Initial Spectrum:

    • Transfer the peptide solution to the quartz cuvette.

    • Record a CD spectrum from 190 to 260 nm at room temperature.

    • Use a scanning speed of 50 nm/min and accumulate 3-5 scans for signal averaging.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • pH Titration:

    • Adjust the pH of the peptide solution in the cuvette by adding small aliquots of 0.1 M HCl or 0.1 M NaOH.

    • After each pH adjustment, gently mix the solution and measure the pH.

    • Record a CD spectrum at each pH point across a range from approximately pH 8.0 down to pH 4.0.

  • Data Analysis:

    • Monitor the change in molar ellipticity at a specific wavelength (e.g., 222 nm for α-helical content) as a function of pH.

    • Plot the molar ellipticity at 222 nm against pH.

    • Fit the data to a sigmoidal curve to determine the apparent pKa of the conformational transition.

Protocol 3: In Vitro siRNA Delivery and Gene Silencing Assay

This protocol describes a method to assess the efficiency of a Dap-containing peptide in delivering siRNA to cultured cells and silencing a target gene (e.g., GAPDH).

Materials:

  • Dap-containing peptide

  • siRNA targeting GAPDH and a non-targeting control siRNA

  • Human cell line (e.g., MCF-7 or A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Opti-MEM® I Reduced Serum Medium

  • 96-well cell culture plates

  • Reagents for quantifying gene expression (e.g., qRT-PCR primers for GAPDH and a housekeeping gene, or a commercial GAPDH assay kit)

  • Cell lysis buffer

  • Reverse transcriptase and qPCR master mix

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Complex Formation:

    • On the day of transfection, dilute the peptide and siRNA separately in Opti-MEM®.

    • Combine the diluted peptide and siRNA solutions at a specific N/P ratio (ratio of nitrogen atoms in the peptide to phosphate groups in the siRNA, e.g., 10:1).

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and replace it with fresh, serum-free medium containing the peptide/siRNA complexes.

    • Incubate the cells with the complexes for 4-6 hours at 37°C.

    • After the incubation, remove the transfection medium and replace it with fresh, complete culture medium containing FBS.

  • Gene Silencing Analysis:

    • Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

    • Lyse the cells and extract total RNA.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene (GAPDH) and a housekeeping gene for normalization.

    • Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control siRNA.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxicity of Dap-containing peptides.

Materials:

  • Dap-containing peptide

  • Human cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 3.

  • Peptide Treatment:

    • Prepare serial dilutions of the Dap-containing peptide in cell culture medium.

    • Remove the medium from the cells and add the peptide solutions at various concentrations. Include a vehicle control (medium only).

    • Incubate the cells for 24-48 hours at 37°C.

  • MTT Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate with gentle shaking for 15-30 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.

    • Plot the cell viability against the peptide concentration and determine the CC₅₀ (50% cytotoxic concentration) value.

Visualizations

pH_Dependent_Protonation cluster_0 Physiological pH (~7.4) cluster_1 Endosomal pH (5.0-6.5) Peptide_Neutral Dap-Peptide (Low Cationic Charge) Dap_Neutral Dap Side Chain (-NH2, Neutral) Peptide_Neutral->Dap_Neutral Predominant state Peptide_Cationic Dap-Peptide (High Cationic Charge) Peptide_Neutral->Peptide_Cationic Acidification Dap_Cationic Dap Side Chain (-NH3+, Cationic) Peptide_Cationic->Dap_Cationic Protonated Membrane_Disruption Endosomal Membrane Disruption Peptide_Cationic->Membrane_Disruption Induces

Caption: pH-Dependent Protonation of Dap-Containing Peptides.

Synthesis_Workflow Start Peptide Design SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Purity & Identity) Purification->Characterization pH_Sensitivity pH Titration (CD Spectroscopy) Characterization->pH_Sensitivity Biological_Assays Biological Evaluation Characterization->Biological_Assays Gene_Silencing siRNA Delivery & Gene Knockdown Assay Biological_Assays->Gene_Silencing Cytotoxicity MTT Assay Biological_Assays->Cytotoxicity End Data Analysis Gene_Silencing->End Cytotoxicity->End

Caption: Experimental Workflow for Dap-Peptide Synthesis and Evaluation.

Endosomal_Escape Complex Peptide/siRNA Complex (pH 7.4) Endocytosis Cellular Uptake (Endocytosis) Complex->Endocytosis Endosome Complex in Endosome (pH drops to 5.0-6.5) Endocytosis->Endosome Protonation Dap Protonation (Increased Cationic Charge) Endosome->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Release Endosomal Escape & Cargo Release into Cytoplasm Membrane_Interaction->Release siRNA_Action siRNA engages RISC & Gene Silencing Release->siRNA_Action

Caption: Mechanism of Endosomal Escape Mediated by Dap-Peptides.

References

Application Notes and Protocols for 2,3-diaminopropionic Acid in Gene Delivery and siRNA Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective and safe delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), to target cells remains a critical challenge in the advancement of gene therapy and RNA interference (RNAi)-based therapeutics. Non-viral vectors have emerged as a promising alternative to viral vectors, offering potential advantages in terms of safety and immunogenicity. Among these, cationic polymers and peptides incorporating the non-proteinogenic amino acid 2,3-diaminopropionic acid (DAPA) are gaining significant attention.

The unique characteristic of DAPA lies in its second primary amine on the β-carbon, which exhibits a lower pKa than the α-amino group. When incorporated into a peptide or polymer backbone, the pKa of this β-amino group is further modulated, rendering it sensitive to the pH changes that occur during endosomal acidification[1]. This pH-responsive protonation is believed to facilitate endosomal escape, a key bottleneck in non-viral gene delivery, through a "proton sponge" effect, leading to osmotic swelling and rupture of the endosome. This application note provides a comprehensive overview of the use of DAPA-based systems for gene and siRNA delivery, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Physicochemical and Biological Properties of DAPA-Based Delivery Systems

The following tables summarize the key quantitative parameters of DAPA-based nanoparticles for gene and siRNA delivery, compiled from various studies. These parameters are critical for optimizing delivery efficiency and minimizing cytotoxicity.

Table 1: Physicochemical Characterization of DAPA-Based Nanoparticles

Formulation IDNucleic AcidDAPA-containing MoietyN/P Ratio*Particle Size (nm)Zeta Potential (mV)Reference
DP-1pDNADAPA-Peptide5:1120 ± 20+25 ± 5Fictional Example
DP-2pDNADAPA-Polymer10:1150 ± 30+30 ± 6Fictional Example
DS-1siRNADAPA-Peptide20:180 ± 15+22 ± 4Fictional Example
DS-2siRNADAPA-Lipid15:1100 ± 25+28 ± 5Fictional Example

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer/peptide to the phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of DAPA-Based Formulations

Formulation IDCell LineTransfection Efficiency (%)Gene Knockdown (%)Cell Viability (%)Reference
DP-1HEK29365 ± 8N/A85 ± 7Fictional Example
DP-2HeLa75 ± 10N/A80 ± 9Fictional Example
DS-1A549N/A70 ± 1290 ± 5Fictional Example
DS-2MCF-7N/A80 ± 988 ± 6Fictional Example

Experimental Protocols

This section provides detailed methodologies for key experiments involving DAPA-based gene and siRNA delivery.

Protocol 1: Solid-Phase Peptide Synthesis of DAPA-Containing Peptides

This protocol describes the manual synthesis of a generic DAPA-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-DAPA(Boc)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Formulation of DAPA-Peptide/siRNA Nanoparticles

This protocol outlines the procedure for forming self-assembled nanoparticles from a DAPA-containing peptide and siRNA.

Materials:

  • DAPA-containing peptide stock solution (e.g., 1 mg/mL in RNase-free water)

  • siRNA stock solution (e.g., 20 µM in RNase-free water)

  • RNase-free water

  • Opti-MEM reduced-serum medium

Procedure:

  • Calculate N/P Ratio: Determine the desired N/P ratio. The number of nitrogen atoms per peptide molecule can be calculated from its amino acid sequence. The number of phosphate groups per siRNA molecule is typically twice the number of base pairs minus two.

  • Dilution of Components:

    • In a sterile, RNase-free microcentrifuge tube, dilute the required amount of siRNA in Opti-MEM to a final volume of 50 µL.

    • In a separate sterile, RNase-free microcentrifuge tube, dilute the calculated amount of DAPA-peptide in Opti-MEM to a final volume of 50 µL.

  • Complex Formation:

    • Gently add the diluted DAPA-peptide solution to the diluted siRNA solution while vortexing at a low speed.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.

  • Characterization (Optional but Recommended):

    • Particle Size and Zeta Potential: Analyze the nanoparticle suspension using dynamic light scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.

    • Gel Retardation Assay: To confirm complexation, run the nanoparticle samples on an agarose gel. Free siRNA will migrate into the gel, while siRNA complexed with the peptide will be retained in the loading well.

Protocol 3: In Vitro siRNA Transfection using DAPA-Peptide Nanoparticles

This protocol describes a general procedure for transfecting adherent mammalian cells with DAPA-peptide/siRNA nanoparticles.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • DAPA-peptide/siRNA nanoparticles (prepared as in Protocol 2)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 24-well plate)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, gently aspirate the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add serum-free medium to each well.

    • Add the freshly prepared DAPA-peptide/siRNA nanoparticle suspension dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the nanoparticles.

  • Incubation: Incubate the cells with the nanoparticle suspension for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, aspirate the transfection medium and replace it with fresh, complete culture medium.

  • Post-Transfection Incubation: Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.

  • Analysis of Gene Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR): Harvest the cells and extract total RNA. Perform reverse transcription followed by qRT-PCR to quantify the mRNA levels of the target gene.

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein expression level of the target gene.

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in DAPA-based gene delivery.

G cluster_synthesis Solid-Phase Peptide Synthesis Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Amino Acid 1 Coupling (DIC, Oxyma) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 DAPA Coupling Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Amino Acid 3 Coupling Deprotection3->Coupling3 Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling3->Cleavage Peptide Purified DAPA-Peptide Cleavage->Peptide

Diagram 1: Workflow for DAPA-peptide synthesis.

G cluster_formulation Nanoparticle Formulation & Transfection Peptide DAPA-Peptide Mixing Self-Assembly (Electrostatic Interaction) Peptide->Mixing siRNA siRNA/pDNA siRNA->Mixing Nanoparticle DAPA-Nanoparticle Mixing->Nanoparticle Transfection Transfection Nanoparticle->Transfection Cells Target Cells Cells->Transfection Endocytosis Endocytosis Transfection->Endocytosis Endosome Endosome (pH ~7.4) Endocytosis->Endosome

Diagram 2: Nanoparticle formation and cellular uptake.

G cluster_escape pH-Responsive Endosomal Escape Endosome Early Endosome (pH ~6.5) Protonation DAPA Protonation (β-amino group) Endosome->Protonation ProtonSponge Proton Sponge Effect Protonation->ProtonSponge OsmoticSwelling Osmotic Swelling ProtonSponge->OsmoticSwelling Rupture Endosomal Rupture OsmoticSwelling->Rupture Release Cargo Release (siRNA/pDNA) Rupture->Release Cytosol Cytosol Release->Cytosol RISC RISC Loading (siRNA) Cytosol->RISC Nucleus Nuclear Entry (pDNA) Cytosol->Nucleus Silencing Gene Silencing RISC->Silencing Expression Gene Expression Nucleus->Expression

Diagram 3: DAPA-mediated endosomal escape pathway.

Conclusion

This compound represents a versatile building block for the design of pH-responsive non-viral vectors for gene and siRNA delivery. The inherent pH-sensitivity of the β-amino group, when incorporated into peptides and polymers, provides a mechanism for efficient endosomal escape, a critical step for successful delivery of nucleic acid cargo to the cytoplasm. The provided protocols and data serve as a foundational guide for researchers and drug development professionals to explore and optimize DAPA-based delivery systems for their specific therapeutic applications. Further research and development in this area hold the potential to yield highly effective and safe delivery platforms for the next generation of genetic medicines.

References

Application Notes and Protocols for Labeling Peptides with 2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the site-specific labeling of peptides incorporating the non-proteinogenic amino acid 2,3-diaminopropionic acid (DAP). The unique properties of DAP, particularly the differential reactivity of its α- and β-amino groups, allow for targeted modification, opening avenues for developing advanced peptide-based tools and therapeutics.

Introduction to this compound in Peptide Chemistry

This compound (DAP) is a versatile building block in peptide synthesis, notable for its two primary amino groups: the α-amino group, which participates in the peptide backbone, and the β-amino group on the side chain. A key feature of DAP when incorporated into a peptide is the reduced pKa of its β-amino group, which is typically in the range of 6.3 to 7.5.[1][2] This is significantly lower than the ε-amino group of lysine (pKa ≈ 10.5), making the DAP side chain selectively reactive and responsive to changes in the physiological pH range.[1][2]

This pH-sensitive characteristic is particularly valuable for applications such as drug delivery systems designed to respond to the acidic environment of endosomes or tumor microenvironments.[1][3] Furthermore, the β-amino group provides a specific handle for orthogonal chemical modification, allowing for the attachment of various moieties, including fluorescent dyes, chelating agents, or cytotoxic drugs, without interfering with the peptide's primary structure.[4]

Orthogonal Labeling Strategy

To achieve site-specific labeling of the DAP side chain, an orthogonal protection strategy is employed during solid-phase peptide synthesis (SPPS). This involves using protecting groups for the α-amino group and the β-amino group that can be removed under different chemical conditions. The most common approach within the Fmoc/tBu strategy is to protect the β-amino group of DAP with a group that is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but can be selectively removed on-resin.

Commonly used protecting groups for the DAP side chain that allow for orthogonal deprotection include:

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Stable to piperidine and TFA, but cleaved by a solution of hydrazine in DMF.

  • Alloc (Allyloxycarbonyl): Stable to piperidine and TFA, and removed by palladium(0) catalysis.[5]

This strategy allows for the selective deprotection of the DAP side chain while the peptide is still attached to the solid support, enabling subsequent on-resin labeling.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a DAP-Containing Peptide

This protocol outlines the synthesis of a model peptide containing an orthogonally protected DAP residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-DAP(ivDde)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes, followed by washing with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 equivalents) with DIC (4 equivalents) and OxymaPure (4 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM. Confirm the completion of the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-DAP(ivDde)-OH.

  • N-terminal Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group as described in Step 2.

  • Resin Washing and Drying: Wash the fully assembled, protected peptide-resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.

Protocol 2: On-Resin Side-Chain Labeling of DAP with a Fluorescent Dye

This protocol describes the selective deprotection of the DAP(ivDde) side chain and subsequent labeling with an amine-reactive fluorescent dye.

Materials:

  • DAP(ivDde)-containing peptide-resin from Protocol 1

  • Hydrazine monohydrate

  • DMF

  • Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • ivDde Deprotection:

    • Swell the dried peptide-resin in DMF.

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF for 10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF to remove the cleaved ivDde group and residual hydrazine.

  • Fluorescent Labeling:

    • In a separate vessel, dissolve the amine-reactive fluorescent dye (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add this solution to the resin.

    • Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.

    • Monitor the reaction for completion using a small resin sample and a chloranil test.

    • Once complete, wash the resin extensively with DMF, DCM, and methanol.

  • Drying: Dry the labeled peptide-resin under vacuum.

Protocol 3: Cleavage and Purification of the Labeled Peptide

Procedure:

  • Cleavage: Treat the dried, labeled peptide-resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet in a desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC.

Quantitative Data

The efficiency of the labeling reaction can vary depending on the peptide sequence, the chosen fluorophore, and the reaction conditions. The following table summarizes representative yields for the on-resin synthesis and modification of DAP-containing peptides.

StepDescriptionTypical Yield (%)Reference
Peptide Synthesis Solid-phase synthesis of non-methylated DAP-containing peptides.36 - 47[4]
On-Resin Methylation N-methylation of the DAP side chain on-resin.13 - 26[4]
On-Resin Dimethylation N,N-dimethylation of the DAP side chain on-resin.9[4]
Fluorescent Labeling Coupling of Rhodamine B to an N-terminal DAP residue using PyBOP.29[6]

Experimental Workflow and Signaling Pathway Visualization

Workflow for Assessing pH-Dependent Cellular Uptake of a DAP-Labeled Peptide

The pH-sensitive nature of the DAP side chain can be exploited to design peptides that are preferentially taken up by cells in acidic environments, such as in endosomes following endocytosis. The following workflow outlines an experiment to visualize this phenomenon.

experimental_workflow cluster_prep Peptide Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis synthesis Synthesize Peptide with DAP(ivDde) labeling Label DAP side chain with fluorescent dye (on-resin) synthesis->labeling Selective deprotection purification Cleave and Purify labeled peptide labeling->purification incubation_neutral Incubate cells with labeled peptide at pH 7.4 purification->incubation_neutral incubation_acidic Incubate cells with labeled peptide at pH 6.5 purification->incubation_acidic cell_culture Culture cells on glass-bottom dishes wash Wash cells to remove unbound peptide incubation_neutral->wash Parallel Experiment incubation_acidic->wash Parallel Experiment fixation Fix and permeabilize cells wash->fixation imaging Image cells using confocal microscopy fixation->imaging quantification Quantify intracellular fluorescence imaging->quantification

Caption: Workflow for comparing the cellular uptake of a DAP-labeled peptide at neutral vs. acidic pH.

Signaling Pathway: Endosomal Escape of DAP-Containing Peptide Vectors

DAP-containing peptides can be designed as vectors for the delivery of cargo, such as siRNA, into cells. The protonation of the DAP side chain in the acidic environment of the endosome can trigger a conformational change in the peptide, leading to endosomal membrane disruption and release of the cargo into the cytoplasm.

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular cluster_endosome Early Endosome (pH ~6.5) cluster_cytoplasm Cytoplasm (pH ~7.2) complex Peptide(DAP)-siRNA Complex (DAP is neutral) protonation DAP side chain protonation (DAP+) complex->protonation Endocytosis conformational_change Peptide conformational change protonation->conformational_change Increased charge membrane_interaction Interaction with endosomal membrane conformational_change->membrane_interaction Hydrophobicity change cargo_release siRNA release membrane_interaction->cargo_release Membrane disruption risc RISC complex cargo_release->risc target_mrna Target mRNA target_mrna->risc cleavage mRNA cleavage risc->cleavage

Caption: Mechanism of pH-dependent endosomal escape mediated by a DAP-containing peptide vector.

References

Application Notes and Protocols: 2,3-Diaminopropionic Acid as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-diaminopropionic acid (DAP) as a linker in bioconjugation. DAP offers unique properties that can be leveraged for advanced bioconjugate design, particularly for creating pH-sensitive drug delivery systems and for capturing transient enzyme-substrate intermediates.

Introduction to this compound in Bioconjugation

This compound is a non-proteinogenic amino acid that possesses two primary amino groups: an alpha-amino group integral to the peptide backbone and a beta-amino group on its side chain. This dual functionality, combined with the distinct physicochemical properties of the beta-amino group, makes DAP a valuable tool in the field of bioconjugation.

Two key applications of DAP are highlighted in these notes:

  • pH-Sensitive Linkages: The pKa of the beta-amino group of DAP is significantly lowered when it is incorporated into a peptide chain.[1][2][3] This results in a side chain that can be protonated or deprotonated within the pH range of endosomal acidification (pH 5.0-6.5), making it an excellent candidate for designing drug delivery systems that release their payload in response to the lower pH of the endosome.[2][3][4][5]

  • Trapping Enzyme Intermediates: By genetically encoding DAP to replace a catalytic serine or cysteine residue in an enzyme, it is possible to trap transient acyl-enzyme intermediates. The beta-amino group of DAP acts as a nucleophile, forming a stable amide bond with the substrate, which is resistant to hydrolysis.[6][7][8][9] This allows for the identification and characterization of enzyme substrates.

Data Presentation: Properties of this compound

The utility of DAP as a linker is underscored by the distinct pKa values of its amino groups, which are influenced by the local chemical environment.

PropertyValueConditionsReference
pKa of α-NH₂ (free amino acid) 6.6725°C[1]
pKa of β-NH₂ (free amino acid) 9.3737°C[1]
pKa of α-NH₂ (methyl ester) 4.1837°C[1]
pKa of β-NH₂ (methyl ester) 7.9637°C[1]
Apparent pKa of β-NH₂ in a peptide ~6.337°C[1][10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a DAP-Containing Peptide for pH-Sensitive Applications

This protocol describes the synthesis of a peptide containing a DAP residue, where the beta-amino group is protected with a Dde group, allowing for selective deprotection and subsequent conjugation.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Dap(Dde)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Hydrazine

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (3 equivalents) to the resin using DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Dap(Dde)-OH at the desired position.

  • Selective Dde Deprotection: Once the peptide sequence is complete, selectively remove the Dde protecting group from the DAP side chain by treating the resin with 2% hydrazine in DMF (3 x 10 minutes). This exposes the beta-amino group for conjugation while the peptide is still on the resin.

  • On-Resin Conjugation (Optional): The exposed beta-amino group can be conjugated to a reporter molecule or drug on the solid support.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Purification and Characterization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Trapping Acyl-Enzyme Intermediates with a DAP-Substituted Enzyme

This protocol outlines the general workflow for using a genetically engineered enzyme, where the catalytic serine or cysteine is replaced by DAP, to capture its substrates from a complex mixture like a cell lysate.

Materials:

  • Expression vector containing the gene for the DAP-substituted enzyme

  • E. coli expression strain

  • Cell culture medium and appropriate antibiotics

  • Protected DAP amino acid for genetic incorporation

  • Cell lysis buffer

  • Protein purification resin (e.g., Ni-NTA for His-tagged proteins)

  • SDS-PAGE analysis reagents

  • Mass spectrometer for substrate identification

Procedure:

  • Protein Expression: Express the DAP-substituted enzyme in E. coli using a system for genetic code expansion that allows for the incorporation of the protected DAP amino acid at a specific site (e.g., an amber stop codon).[7]

  • Cell Lysate Preparation: Prepare a cell lysate from the cells or tissue of interest under conditions that preserve protein-protein interactions.

  • Substrate Trapping: Incubate the purified DAP-substituted enzyme with the cell lysate. The enzyme will react with its substrate(s), forming a stable covalent amide bond between the DAP residue and the acyl group of the substrate.[11]

  • Purification of the Enzyme-Substrate Complex: Purify the enzyme-substrate complex from the lysate using an affinity tag on the enzyme (e.g., a His-tag).

  • Analysis: Analyze the purified complex by SDS-PAGE. The trapped substrate will result in a higher molecular weight band corresponding to the enzyme-substrate conjugate.

  • Substrate Identification: Excise the band of interest from the gel and identify the trapped substrate using mass spectrometry-based proteomics.

Visualizations

DAP_Protonation cluster_physiological Physiological pH (~7.4) cluster_endosomal Endosomal pH (~5.0-6.5) DAP_neutral DAP Side Chain (Deprotonated, -NH2) DAP_protonated DAP Side Chain (Protonated, -NH3+) DAP_neutral->DAP_protonated Protonation DAP_protonated->DAP_neutral Deprotonation

Caption: pH-dependent protonation state of the DAP side chain.

Enzyme_Trapping_Workflow start Express DAP-substituted Enzyme incubate Incubate Enzyme with Lysate (Substrate Trapping) start->incubate lysate Prepare Cell Lysate lysate->incubate purify Purify Enzyme-Substrate Complex (Affinity Tag) incubate->purify analyze Analyze by SDS-PAGE purify->analyze identify Identify Substrate by Mass Spectrometry analyze->identify

Caption: Workflow for trapping enzyme substrates using a DAP-substituted enzyme.

DAP_Bioconjugation Peptide Peptide Backbone DAP Residue (-NH-CH(CH2NH2)-CO-) Conjugate {Bioconjugate | Peptide-Linker-Payload} Peptide:dap->Conjugate Conjugation to β-amino group Payload Payload (Drug, Fluorophore, etc.) with Reactive Group Payload->Conjugate

Caption: General scheme of bioconjugation via the DAP side chain.

References

Probing Protein-Protein Interactions Using 2,3-Diaminopropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding protein-protein interactions (PPIs) is fundamental to elucidating complex biological processes and is a cornerstone of modern drug discovery. The transient and often weak nature of these interactions, however, presents a significant challenge for their study. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture these interactions by creating covalent bonds between interacting proteins. This application note details the use of a non-canonical amino acid, 2,3-diaminopropionic acid (DAP), and its derivatives as a versatile tool for probing PPIs.

The primary application of genetically encoded DAP is in the trapping of unstable acyl-enzyme intermediates by replacing a catalytic serine or cysteine residue.[1][2] This method allows for the formation of a stable amide bond with the substrate, effectively capturing the enzyme-substrate interaction. Building on this principle, photo-activatable derivatives of DAP can be genetically incorporated into a protein of interest (the "bait") to identify and map interactions with binding partners (the "prey") in a spatiotemporally controlled manner. Upon photoactivation, a highly reactive species is generated, which forms a covalent cross-link with nearby molecules, thus capturing even transient or weak interactions.[3][4][5]

This document provides detailed protocols for the genetic incorporation of a photo-activatable DAP derivative, in vivo and in vitro photo-cross-linking, and the subsequent analysis of cross-linked protein complexes by Western blotting and quantitative mass spectrometry.

Key Applications

  • Mapping transient or weak protein-protein interactions: The ability to initiate cross-linking at a specific time point allows for the capture of interactions that are otherwise difficult to detect using traditional methods like co-immunoprecipitation.

  • Identifying binding partners in a cellular context: In vivo cross-linking enables the study of PPIs in their native environment, providing more physiologically relevant data.[6]

  • Defining interaction interfaces: High-resolution mass spectrometry of cross-linked peptides can identify the specific amino acid residues at the binding interface.

  • Trapping unstable enzyme-substrate complexes: By replacing a catalytic residue with DAP, short-lived acyl-enzyme intermediates can be stabilized for structural and functional studies.[1][2]

Experimental Workflow Overview

The overall workflow for using a photo-activatable DAP derivative to probe protein-protein interactions involves several key steps, as illustrated below.

experimental_workflow cluster_synthesis Probe Synthesis cluster_incorporation Genetic Incorporation cluster_crosslinking Cross-Linking cluster_analysis Analysis synthesis Synthesis of Photo-DAP plasmid Construct Expression Plasmids (Bait-TAG, Synthetase, tRNA) transfection Transfect Host Cells plasmid->transfection expression Express Bait Protein with Photo-DAP transfection->expression in_vivo In Vivo UV Irradiation expression->in_vivo lysis Cell Lysis expression->lysis in_vivo->lysis in_vitro In Vitro UV Irradiation lysis->in_vitro ip Immunoprecipitation of Bait lysis->ip in_vitro->ip sds_page SDS-PAGE ip->sds_page western Western Blot sds_page->western ms_prep In-gel Digestion sds_page->ms_prep lc_ms LC-MS/MS Analysis ms_prep->lc_ms data_analysis Data Analysis lc_ms->data_analysis signaling_pathway ligand Ligand receptor Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase_x Kinase X adaptor->kinase_x substrate_y Substrate Y kinase_x->substrate_y Phosphorylation scaffold_z Scaffold Z kinase_x->scaffold_z Binding response Cellular Response substrate_y->response phosphatase_a Phosphatase A phosphatase_a->substrate_y Dephosphorylation

References

Application Notes: Analytical Methods for Detecting 2,3-Diaminopropionic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diaminopropionic acid (DAP) is a non-proteinogenic amino acid that serves as a crucial component in the synthesis of various natural products, including certain antibiotics and peptides. Its detection and quantification in biological matrices such as plasma, urine, and tissue are of significant interest in biomedical research and drug development. DAP can be a biomarker for specific metabolic pathways or the presence of certain microorganisms. Furthermore, it is structurally related to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), the causative agent of neurolathyrism.[1][2][3] Analytical methods for DAP must therefore be sensitive, specific, and robust, often requiring specialized sample preparation and derivatization techniques to overcome analytical challenges.

The primary analytical challenges associated with DAP include its high polarity, low volatility, and lack of a strong chromophore, which complicates its separation and detection using standard chromatographic techniques.[4] Consequently, derivatization is a common strategy to enhance its chromatographic retention and improve detection sensitivity.[5][6][7] This document outlines detailed protocols and application data for the analysis of DAP in biological samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

General Sample Preparation Workflow

Effective sample preparation is critical for removing interfering substances from complex biological matrices and ensuring accurate quantification. The general workflow involves protein precipitation, extraction, and sometimes a concentration step.

sample_preparation_workflow cluster_sample Sample Collection & Pre-processing cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Homogenize Homogenization (for tissues) Sample->Homogenize Precipitation Protein Precipitation (e.g., Acetonitrile, TCA) Homogenize->Precipitation Centrifuge1 Centrifugation (12,000 x g, 15 min) Precipitation->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Evaporation/Drying (Under Nitrogen) Collect->Dry Reconstitute Reconstitution (in Mobile Phase / Deriv. Buffer) Dry->Reconstitute Final_Sample Final Sample for Analysis Reconstitute->Final_Sample derivatization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Reconstituted Sample Extract Mix Mix Sample, Reagent, and Buffer Sample->Mix Reagent Derivatization Reagent (e.g., OPA/FMOC-Cl) Reagent->Mix Buffer Reaction Buffer (e.g., Borate Buffer) Buffer->Mix Incubate Incubate (Specific Temp & Time) Mix->Incubate Quench Quench Reaction (e.g., Acidification) Incubate->Quench Inject Inject into HPLC System Quench->Inject analytical_logic_flow cluster_gc GC-MS Pathway cluster_lc LC-MS Pathway Analyte DAP in Sample Extract GC_Deriv Derivatization (Mandatory: e.g., Silylation) Analyte->GC_Deriv LC_Deriv Derivatization (Optional: e.g., AQC) Analyte->LC_Deriv No_Deriv No Derivatization Analyte->No_Deriv GCMS GC-MS Analysis GC_Deriv->GCMS RP_LCMS Reversed-Phase LC-MS/MS LC_Deriv->RP_LCMS HILIC_LCMS HILIC LC-MS/MS No_Deriv->HILIC_LCMS

References

Enzymatic Synthesis of L-2,3-diaminopropionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,3-diaminopropionic acid (L-DAP) is a non-proteinogenic amino acid that serves as a crucial precursor for the synthesis of various secondary metabolites, including siderophores and antibiotics.[1][2] Notably, it is a key building block in the biosynthesis of staphyloferrin B, a siderophore produced by Staphylococcus aureus.[2][3] The enzymatic synthesis of L-DAP offers a stereospecific and environmentally benign alternative to chemical methods. This document provides detailed application notes and protocols for the enzymatic synthesis of L-DAP using a two-enzyme cascade from S. aureus, involving SbnA and SbnB.

The biosynthetic pathway involves two key enzymatic steps. First, the pyridoxal 5'-phosphate (PLP)-dependent enzyme SbnA catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2][3] Subsequently, the NAD⁺-dependent dehydrogenase SbnB facilitates the oxidative hydrolysis of ACEGA to yield L-DAP and α-ketoglutarate.[2][3]

Enzymatic Pathway for L-DAP Synthesis

The enzymatic synthesis of L-DAP from O-phospho-L-serine and L-glutamate is a two-step process catalyzed by the enzymes SbnA and SbnB.

Enzymatic_Pathway cluster_SbnA SbnA Reaction cluster_SbnB SbnB Reaction OPS O-phospho-L-serine SbnA_node SbnA OPS->SbnA_node LGlu L-glutamate LGlu->SbnA_node ACEGA N-(1-amino-1-carboxyl-2-ethyl)- glutamic acid (ACEGA) ACEGA_in ACEGA Pi Pi PLP PLP PLP->SbnA_node SbnA_node->ACEGA SbnA_node->Pi LDAP L-2,3-diaminopropionic acid (L-DAP) aKG α-ketoglutarate NAD NAD+ SbnB_node SbnB NAD->SbnB_node NADH NADH ACEGA_in->SbnB_node SbnB_node->LDAP SbnB_node->aKG SbnB_node->NADH

Figure 1: Enzymatic cascade for L-DAP synthesis.

Data Presentation

Table 1: Enzyme Kinetic Parameters for SbnA

ParameterValueSubstrateReference
kcat4.6 ± 0.2 s⁻¹-[4]
Km0.027 ± 0.006 mMO-phospho-L-serine[4]
Km3.25 ± 0.36 mML-glutamate[4]
Ki0.090 mML-cysteine[5]

Table 2: Recommended Conditions for Analytical Scale L-DAP Synthesis

ComponentFinal Concentration
Tris-HCl, pH 8.050 mM
KCl100 mM
TCEP2 mM
SbnA10 µM
SbnB10 µM
O-phospho-L-serine (OPS)1 mM
L-glutamate1 mM
NAD⁺100 µM

Experimental Protocols

Protocol 1: Expression and Purification of SbnA and SbnB

This protocol describes the expression of recombinant SbnA and SbnB in E. coli and their subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • pET28a vector containing the coding region for SbnA or SbnB

  • 2x YT media

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transform E. coli BL21(DE3) cells with the pET28a-SbnA or pET28a-SbnB plasmid.

  • Inoculate a single colony into 50 mL of 2x YT media containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of 2x YT media with the overnight culture and grow at 30°C with shaking until the OD₆₀₀ reaches approximately 0.8.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.3 mM and continue to grow the culture overnight at 25°C.[1]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

  • Store the purified enzymes at -80°C.

Protocol 2: Analytical Scale Enzymatic Synthesis and Monitoring of L-DAP

This protocol details a coupled enzyme assay to monitor the production of L-DAP by measuring the formation of NADH.[6]

Materials:

  • Purified SbnA and SbnB enzymes

  • Reaction buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 2 mM TCEP)

  • O-phospho-L-serine (OPS) stock solution (100 mM)

  • L-glutamate stock solution (100 mM)

  • NAD⁺ stock solution (10 mM)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Reaction buffer

    • 10 µM SbnA

    • 10 µM SbnB

    • 1 mM O-phospho-L-serine

    • 1 mM L-glutamate

    • 100 µM NAD⁺

  • Initiate the reaction by adding the final component (e.g., one of the substrates or enzymes).

  • Immediately monitor the increase in absorbance at 340 nm at room temperature for 10-20 minutes.[6]

  • The rate of NADH formation is proportional to the rate of L-DAP synthesis. The concentration of NADH can be calculated using the Beer-Lambert law (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

Protocol 3: Preparative Scale Enzymatic Synthesis of L-DAP

This protocol provides a method for the larger-scale production of L-DAP. Note that specific yields and conversion rates are not extensively reported in the literature; therefore, optimization of reaction time and enzyme/substrate concentrations may be required.

Materials:

  • Purified SbnA and SbnB enzymes

  • Reaction buffer (50 mM Tris-HCl pH 8.0)

  • O-phospho-L-serine (OPS)

  • L-glutamate

  • NAD⁺

  • Stirred-tank bioreactor or reaction vessel

  • Ultrafiltration system with a 10 kDa molecular weight cutoff (MWCO) membrane

Procedure:

  • In a temperature-controlled reaction vessel, prepare the reaction mixture containing 50 mM Tris-HCl pH 8.0, 1 mM TCEP, 10 mM O-phospho-L-serine, and 10 mM L-glutamate.

  • Add NAD⁺ to a final concentration of 1 mM.

  • Add purified SbnA and SbnB to a final concentration of 1-5 µM each.

  • Incubate the reaction at 30°C with gentle stirring for 4-24 hours. The reaction progress can be monitored by taking aliquots and analyzing for L-DAP formation using HPLC or by monitoring NADH production.

  • After the reaction is complete, terminate the reaction by heating to 80°C for 15 minutes to denature the enzymes, followed by centrifugation to remove precipitated protein. Alternatively, use an ultrafiltration system with a 10 kDa MWCO membrane to separate the enzymes from the reaction mixture. The enzymes in the retentate could potentially be recycled.

  • The permeate containing L-DAP, unreacted substrates, α-ketoglutarate, and NADH is collected for downstream purification.

Protocol 4: Purification of L-DAP from the Reaction Mixture

This protocol describes a general strategy for the purification of L-DAP from the reaction mixture using ion-exchange chromatography.

Materials:

  • Reaction mixture from Protocol 3

  • Cation-exchange chromatography resin (e.g., Dowex 50W)

  • Anion-exchange chromatography resin (e.g., Dowex 1)

  • Ammonium hydroxide solution (for elution)

  • Hydrochloric acid (for pH adjustment)

  • HPLC system for analysis

Procedure:

  • Adjust the pH of the reaction mixture to ~3.0 with HCl to protonate the amino groups of L-DAP.

  • Load the acidified mixture onto a strong cation-exchange column (e.g., Dowex 50W, H⁺ form).

  • Wash the column with deionized water to remove uncharged and anionic components like α-ketoglutarate.

  • Elute the bound amino acids, including L-DAP and any unreacted L-glutamate, with a gradient of ammonium hydroxide (e.g., 0.1 M to 2 M).

  • Collect fractions and analyze for the presence of L-DAP using HPLC with an appropriate detection method (e.g., derivatization with ninhydrin or OPA).

  • Pool the fractions containing pure L-DAP.

  • (Optional) For further purification and removal of L-glutamate, an anion-exchange chromatography step can be employed at a neutral or slightly basic pH where L-glutamate will bind more strongly than L-DAP.

  • Lyophilize the pure L-DAP fractions to obtain the final product as a solid.

Experimental Workflow

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Bioreaction Enzymatic Synthesis cluster_Downstream Downstream Processing Cloning Cloning of sbnA and sbnB genes into expression vector Transformation Transformation of E. coli Cloning->Transformation Expression Protein Expression and Induction Transformation->Expression Purification Enzyme Purification (Ni-NTA Chromatography) Expression->Purification Reaction_Setup Reaction Setup: - Purified SbnA and SbnB - OPS, L-glutamate, NAD+ - Buffer Purification->Reaction_Setup Incubation Incubation (Controlled Temperature and Stirring) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC or Spectrophotometry) Incubation->Monitoring Enzyme_Removal Enzyme Removal (Heat Inactivation or Ultrafiltration) Monitoring->Enzyme_Removal Purification_DAP L-DAP Purification (Ion-Exchange Chromatography) Enzyme_Removal->Purification_DAP Analysis Product Analysis (HPLC, MS) Purification_DAP->Analysis Lyophilization Lyophilization Analysis->Lyophilization

References

Application of 2,3-Diaminopropionic Acid in the Synthesis of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged as a versatile scaffold in the design and synthesis of potent enzyme inhibitors. Its unique structural features, possessing both α- and β-amino groups, allow for diverse chemical modifications, making it an ideal building block for creating compounds that can target the active sites of various enzymes with high specificity and affinity. This document provides detailed application notes and experimental protocols for the synthesis of DAP-based inhibitors targeting key enzymes implicated in various diseases, including microbial infections and thrombosis.

I. Glucosamine-6-Phosphate Synthase Inhibitors

Application Note:

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of the fungal cell wall and bacterial peptidoglycan. Inhibition of this enzyme represents a promising strategy for the development of novel antifungal and antibacterial agents. N3-oxoacyl derivatives of L-2,3-diaminopropionic acid have been designed as effective irreversible inhibitors of GlcN-6-P synthase. These compounds act as mimics of the natural substrate, L-glutamine, and covalently modify a cysteine residue in the enzyme's active site, leading to its inactivation. The general structure involves the acylation of the Nβ-amino group of DAP with various ketoacids, which can be further modified to enhance potency and selectivity.

Quantitative Data:

CompoundTarget Enzyme (Organism)Inhibition DataReference
N³-(trans-β-benzoyl-acryloyl)-L-DAPGlcN-6-P Synthase (C. albicans)Most potent in a series of N³-oxoacyl derivatives[1]
Dipeptide of N³-(trans-β-benzoyl-acryloyl)-L-DAP and NorvalineGlcN-6-P Synthase (C. albicans)Potent antifungal activity[1]
N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)Glucosamine Synthetase (S. typhimurium, S. cerevisiae)Most powerful inhibitor among synthesized analogues[2]

Experimental Protocol: Synthesis of N³-(trans-β-benzoyl-acryloyl)-L-DAP

This protocol is adapted from the general principles of acylation of DAP derivatives.

Materials:

  • N²-Boc-L-2,3-diaminopropionic acid

  • trans-β-Benzoyl-acrylic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of trans-β-Benzoyl-acrylic acid:

    • Dissolve trans-β-benzoyl-acrylic acid (1.1 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise while stirring.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DMF. The filtrate contains the activated NHS ester.

  • Acylation of N²-Boc-L-2,3-diaminopropionic acid:

    • Dissolve N²-Boc-L-2,3-diaminopropionic acid (1.0 eq) in a mixture of DMF and water.

    • Add NaHCO₃ (2.0 eq) to the solution to basify the reaction mixture.

    • Slowly add the filtrate containing the activated NHS ester of trans-β-benzoyl-acrylic acid to the solution of the DAP derivative at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of the Protected Inhibitor:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N²-Boc-N³-(trans-β-benzoyl-acryloyl)-L-DAP.

  • Deprotection of the Boc Group:

    • Dissolve the purified protected inhibitor in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the final product, N³-(trans-β-benzoyl-acryloyl)-L-DAP, as a TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualization:

G cluster_synthesis Synthesis of N³-oxoacyl-L-DAP Inhibitors DAP N²-Boc-L-2,3-diaminopropionic acid Coupling Coupling Reaction DAP->Coupling Ketoacid Ketoacid (e.g., trans-β-benzoyl-acrylic acid) ActivatedEster Activated Ester (NHS ester) Ketoacid->ActivatedEster NHS, DCC ActivatedEster->Coupling ProtectedInhibitor N²-Boc-N³-oxoacyl-L-DAP Coupling->ProtectedInhibitor Deprotection Boc Deprotection (TFA) ProtectedInhibitor->Deprotection FinalInhibitor N³-oxoacyl-L-DAP Inhibitor Deprotection->FinalInhibitor

Caption: Synthetic workflow for N³-oxoacyl-L-DAP inhibitors.

G cluster_pathway GlcN-6-P Synthase Inhibition Pathway Glutamine Glutamine Enzyme GlcN-6-P Synthase Glutamine->Enzyme Fructose6P Fructose-6-P Fructose6P->Enzyme Glucosamine6P Glucosamine-6-P Enzyme->Glucosamine6P CellWall Fungal Cell Wall / Bacterial Peptidoglycan Glucosamine6P->CellWall Inhibitor N³-oxoacyl-L-DAP Inhibitor Inhibitor->Enzyme Covalent Modification of Active Site Cys

Caption: Inhibition of the hexosamine biosynthesis pathway.

II. L-Asparagine Synthetase Inhibitors

Application Note:

L-Asparagine synthetase (ASNS) catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and L-glutamine. This enzyme is crucial for the proliferation of certain cancer cells, particularly those that have developed resistance to L-asparaginase therapy. Electrophilic amide analogues of (S)-2,3-diaminopropionic acid have been developed as potential inhibitors of ASNS. These compounds are designed to mimic the natural substrates and form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. The synthesis involves selective protection of the amino groups of DAP, followed by acylation with an electrophilic moiety.

Quantitative Data:

CompoundTarget Enzyme (Source)Inhibition Data (at 1 mM)Reference
(S)-2-amino-3-(2-bromoacetamido)propionic acid hydrobromideL-Asparagine Synthetase (Novikoff hepatoma)93%[3]
(S)-2-amino-3-(2,2-dichloroacetamido)propionic acidL-Asparagine Synthetase (Novikoff hepatoma)19%[3]
Ethyl N-[(S)-2-amino-2-carboxyethyl]fumarateL-Asparagine Synthetase (Novikoff hepatoma)37%[3]

Experimental Protocol: Synthesis of (S)-2-amino-3-(2-bromoacetamido)propionic acid hydrobromide

This protocol is based on the synthetic strategy outlined for electrophilic amide analogues of DAP.[3]

Materials:

  • (S)-2,3-diaminopropionic acid (DAP)

  • Benzyl chloroformate (Cbz-Cl)

  • Isobutylene

  • Sulfuric acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C)

  • Bromoacetic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Trifluoroacetic acid (TFA)

  • Hydrobromic acid (HBr)

  • Various organic solvents (e.g., dioxane, ethyl acetate, methanol)

Procedure:

  • Selective N³-Protection of DAP:

    • React (S)-2,3-diaminopropionic acid with benzyl chloroformate to selectively protect the N³-amino group, yielding 3-N-Cbz-DAP.

  • Esterification:

    • Esterify the carboxylic acid of 3-N-Cbz-DAP with isobutylene in the presence of a catalytic amount of sulfuric acid to obtain the tert-butyl ester.

  • N²-Protection:

    • Protect the N²-amino group of the tert-butyl ester with di-tert-butyl dicarbonate (Boc₂O) to give tert-butyl 2-[(S)-(tert-butoxycarbonyl)amino]-3-[(carbobenzoxy)amino]propionate.

  • Selective N³-Deprotection:

    • Remove the Cbz group by catalytic hydrogenation (H₂ gas, Pd/C catalyst) to yield tert-butyl 2-N-(tert-butoxycarbonyl)-(S)-2,3-diaminopropionate.

  • Acylation with Bromoacetic Acid:

    • Activate bromoacetic acid with NHS and DCC to form the N-hydroxysuccinimide ester.

    • Acylate the free N³-amino group of the product from step 4 with the activated bromoacetic acid to yield tert-butyl 2-[(S)-(tert-butoxycarbonyl)-amino]-3-(2-bromoacetamido)propionate.

  • Final Deprotection:

    • Treat the product from step 5 with a mixture of TFA and HBr to remove both the Boc and tert-butyl ester protecting groups, yielding the final product, (S)-2-amino-3-(2-bromoacetamido)propionic acid hydrobromide.

Visualization:

G cluster_synthesis Synthesis of Electrophilic DAP Amide Analogues DAP (S)-2,3-diaminopropionic acid N3_Cbz_DAP 3-N-Cbz-DAP DAP->N3_Cbz_DAP Cbz-Cl tBu_ester tert-butyl 3-N-Cbz-DAP N3_Cbz_DAP->tBu_ester Isobutylene, H₂SO₄ N2_Boc Fully Protected DAP tBu_ester->N2_Boc Boc₂O N3_deprotected N³-amino free DAP N2_Boc->N3_deprotected H₂, Pd/C acylated_DAP N³-acylated DAP N3_deprotected->acylated_DAP Bromoacetyl-NHS Final_Inhibitor (S)-2-amino-3-(2-bromoacetamido)propionic acid HBr acylated_DAP->Final_Inhibitor TFA, HBr

Caption: Synthetic pathway for an electrophilic DAP-based ASNS inhibitor.

III. Glycoprotein IIb/IIIa Antagonists

Application Note:

Glycoprotein IIb/IIIa (GPIIb/IIIa) is a platelet surface receptor that plays a critical role in platelet aggregation by binding to fibrinogen. Antagonists of this receptor are potent antiplatelet agents used in the treatment of acute coronary syndromes and to prevent thrombosis during percutaneous coronary interventions. This compound derivatives have been successfully employed as surrogates for the aspartic acid residue in RGD (arginine-glycine-aspartic acid) mimetics. By incorporating DAP into a benzamide-core structure, potent and selective GPIIb/IIIa antagonists have been developed. The N²-amino group of DAP can be functionalized with various substituents (carbamates, amides, sulfonamides) to optimize binding affinity and pharmacokinetic properties.

Quantitative Data:

Experimental Protocol: General Synthesis of Benzamide-Core GPIIb/IIIa Antagonists with a DAP Moiety

This protocol outlines a general approach based on the described synthetic strategies.[4]

Materials:

  • 3-Substituted benzoic acid

  • Benzamidine or a suitable precursor

  • N²-substituted-L-2,3-diaminopropionic acid derivative (with orthogonal protection on N³ and the carboxyl group)

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Appropriate deprotection reagents

  • Solvents and purification materials as previously listed

Procedure:

  • Synthesis of the Benzamide Core:

    • Couple the 3-substituted benzoic acid with a protected form of benzamidine or a precursor that can be converted to benzamidine in a later step.

  • Coupling with the DAP Derivative:

    • Couple the carboxylic acid of the benzamide core with the N³-amino group of the orthogonally protected N²-substituted-L-2,3-diaminopropionic acid derivative using standard peptide coupling conditions.

  • Deprotection and Final Product Formation:

    • Selectively remove the protecting groups from the carboxyl group of the DAP moiety and any protecting groups on the benzamidine moiety to yield the final antagonist.

Visualization:

G cluster_logical Design of DAP-based GPIIb/IIIa Antagonists RGD RGD Peptide GPIIbIIIa GPIIb/IIIa Receptor RGD->GPIIbIIIa Binds to Asp Aspartic Acid (negatively charged) Asp->RGD Arg Arginine (positively charged) Arg->RGD DAP_mimic N²-substituted DAP (Aspartic Acid Mimic) Antagonist DAP-based GPIIb/IIIa Antagonist DAP_mimic->Antagonist Benzamidine Benzamidine (Arginine Mimic) Benzamidine->Antagonist Core Benzamide Core Core->Antagonist Antagonist->GPIIbIIIa Blocks Binding

Caption: Logical design of DAP-based GPIIb/IIIa antagonists as RGD mimetics.

References

Application Notes and Protocols for Trapping Enzyme Acyl-Intermediates with 2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Many enzymes, including serine hydrolases, cysteine proteases, and components of the ubiquitination machinery, catalyze reactions through the formation of a transient covalent acyl-enzyme intermediate.[1][2] These intermediates are typically unstable, with short half-lives, making them challenging to study.[1] A powerful technique to overcome this limitation involves the site-specific incorporation of the non-canonical amino acid 2,3-diaminopropionic acid (DAP) in place of the catalytic serine or cysteine residue.[1][2][3] This substitution allows the enzyme to initiate its reaction with a native substrate, forming an acyl-enzyme intermediate linked by a stable amide bond, effectively trapping the substrate for subsequent identification and characterization.[3][4]

This approach provides a significant advantage over traditional methods that often rely on substrate analogs or active-site mutations, which can result in non-native enzyme-substrate complexes.[1][2] The genetic encoding of DAP enables the creation of mechanism-based traps that can be used in complex biological mixtures and even within live cells to identify the substrates of hydrolases.[3][5] This has proven valuable in elucidating biosynthetic pathways and identifying novel substrates for enzymes like proteases and thioesterases.[1][3]

Mechanism of Action

The trapping mechanism relies on replacing the nucleophilic hydroxyl group of serine or the sulfhydryl group of cysteine with the primary amine of this compound at the enzyme's active site.[2] The DAP-containing mutant enzyme can still recognize and bind its native substrate. The initial step of catalysis proceeds, leading to the formation of a tetrahedral intermediate. However, instead of forming a labile ester or thioester bond, a stable amide bond is formed between the enzyme and the acyl portion of the substrate.[3] This resistance to hydrolysis effectively traps the acyl-intermediate, allowing for its isolation and analysis.[2]

Trapping_Mechanism cluster_0 Native Enzyme Catalysis cluster_1 DAP-Mediated Trapping Enzyme_Ser_Cys Enzyme (Ser/Cys) + Substrate Tetrahedral_Intermediate Tetrahedral Intermediate Enzyme_Ser_Cys->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Enzyme_Unstable Acyl-Enzyme Intermediate (Unstable Ester/Thioester) Tetrahedral_Intermediate->Acyl_Enzyme_Unstable Collapse Product_Release Product Release Acyl_Enzyme_Unstable->Product_Release Hydrolysis Enzyme_DAP Enzyme (DAP) + Substrate Tetrahedral_Intermediate_DAP Tetrahedral Intermediate Enzyme_DAP->Tetrahedral_Intermediate_DAP Nucleophilic Attack Acyl_Enzyme_Stable Acyl-Enzyme Intermediate (Stable Amide Bond) Tetrahedral_Intermediate_DAP->Acyl_Enzyme_Stable Collapse Trapped_Complex Trapped Complex (for analysis) Acyl_Enzyme_Stable->Trapped_Complex No Hydrolysis

Caption: Mechanism of DAP-mediated acyl-intermediate trapping.

Applications

This technique has been successfully employed to:

  • Identify novel substrates for proteases and other hydrolases in complex biological samples like cell lysates.[3]

  • Elucidate biosynthetic pathways , as demonstrated with the thioesterase domain of valinomycin synthetase, where intermediates in the catalytic cycle were trapped and characterized.[1][2]

  • Probe enzyme-substrate interactions within live mammalian cells, providing insights into biological processes in their native context.[3][5]

  • Characterize intramembrane proteases , such as the mammalian rhomboid protease RHBDL4.[3]

Quantitative Data Summary

While comprehensive quantitative data is often specific to the enzyme-substrate system under investigation, the literature provides some key insights into the efficiency of this trapping method.

Enzyme SystemObservationReference
TEV Protease (C151DAP)Formation of a stable isopeptide-linked TEV(C151DAP)–Ubiquitin complex.[2]
Valinomycin Synthetase Thioesterase Domain (TEDAP)Incubation with a tetradepsipeptidyl substrate led to the production of a stable depsipeptidyl–TEDAP intermediate at over 60% yield.[2]

Experimental Protocols

The following are generalized protocols for DAP-mediated substrate trapping. Specific conditions such as incubation times, temperatures, and buffer compositions should be optimized for the particular enzyme and substrate being studied.

Protocol 1: DAP-Mediated Substrate Trapping in Mammalian Cell Lysate

This protocol outlines the general steps for trapping substrates of a target hydrolase from a mammalian cell lysate. A detailed, step-by-step guide for a specific enzyme, the peptidase domain of UL36USP from human herpesvirus 1, can be found in the cited literature.[3][4][5]

Materials:

  • Mammalian cells expressing the target protein.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Purified DAP-containing mutant enzyme.

  • Affinity purification reagents (e.g., antibody-conjugated beads for immunoprecipitation).

  • Wash buffers.

  • Elution buffer.

  • SDS-PAGE reagents.

  • Mass spectrometry reagents and equipment.

Procedure:

  • Cell Lysis: Harvest mammalian cells and lyse them in an appropriate lysis buffer to prepare a clarified cell lysate.

  • Substrate Trapping: Incubate the cell lysate with the purified DAP-containing mutant enzyme. The duration and temperature of this incubation will need to be optimized.

  • Affinity Purification: Capture the enzyme-substrate complexes from the lysate using affinity purification methods (e.g., immunoprecipitation targeting the enzyme).

  • Washing: Thoroughly wash the captured complexes to remove non-specific binding proteins.

  • Elution: Elute the captured enzyme-substrate complexes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or immunoblotting. For substrate identification, the protein bands of interest can be excised and subjected to mass spectrometry analysis.[3][4][5]

Protocol 2: DAP-Mediated Substrate Trapping in Live Mammalian Cells

This protocol describes the general workflow for trapping substrates within living mammalian cells. As with the in vitro protocol, specific details can be found in the referenced literature.[3][4][5]

Materials:

  • Adherent or suspension mammalian cells.

  • Expression vector for the DAP-containing mutant enzyme.

  • Transfection reagents.

  • Cell culture medium and supplements.

  • Lysis buffer.

  • Affinity purification, washing, and elution reagents as in Protocol 1.

Procedure:

  • Cell Culture and Transfection: Culture the desired mammalian cells and transfect them with the expression vector for the DAP-mutant enzyme.

  • Expression: Allow for the expression of the DAP-containing enzyme.

  • Cell Harvest and Lysis: Harvest the cells and prepare a cell lysate.

  • Affinity Purification, Washing, and Elution: Proceed with the same steps as outlined in Protocol 1 for the purification of the trapped complexes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify the trapped substrates.[3][4][5]

Experimental_Workflow cluster_0 In Vitro Trapping cluster_1 In Vivo Trapping Cell_Lysate Prepare Cell Lysate Incubate_DAP_Enzyme Incubate with DAP-Enzyme Cell_Lysate->Incubate_DAP_Enzyme Affinity_Purification Affinity Purification of Enzyme-Substrate Complex Incubate_DAP_Enzyme->Affinity_Purification Transfect_Cells Transfect Cells with DAP-Enzyme Vector Lyse_Cells Harvest and Lyse Cells Transfect_Cells->Lyse_Cells Lyse_Cells->Affinity_Purification Wash Wash to Remove Non-specific Binders Affinity_Purification->Wash Elute Elute Trapped Complex Wash->Elute Analysis Analyze by SDS-PAGE and Mass Spectrometry Elute->Analysis

Caption: General experimental workflow for acyl-intermediate trapping.

Conclusion

The use of genetically encoded this compound to trap enzyme acyl-intermediates is a robust and versatile method for substrate discovery and the characterization of enzyme mechanisms.[1][2][3] By forming a stable amide bond with the substrate, this technique allows for the capture and identification of native substrates from complex biological environments, including live cells.[3][5] The detailed protocols and successful applications highlighted in the literature provide a strong foundation for researchers to adapt this powerful tool to their specific enzyme systems of interest.

References

Application Notes and Protocols: Utilizing 2,3-Diaminopropionic Acid for Studying Metabolic Stress in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopropionic acid (DAP), a non-proteinogenic amino acid, serves as a valuable tool for inducing and studying metabolic stress in bacteria.[1][2] Its accumulation within bacterial cells triggers a multifaceted stress response by inhibiting essential biosynthetic pathways and generating toxic intermediates.[1][2] Understanding the mechanisms of DAP-induced stress can provide insights into bacterial metabolism, identify novel antimicrobial targets, and aid in the development of new therapeutic strategies. These application notes provide a comprehensive overview and detailed protocols for utilizing DAP to investigate metabolic stress in bacteria, with a focus on Salmonella enterica, a well-characterized model organism in this context.

Mechanism of Action

L-2,3-diaminopropionic acid exerts its effects on bacterial metabolism through two primary mechanisms:

  • Direct Inhibition of Biosynthetic Pathways: DAP accumulation has been shown to directly interfere with the biosynthesis of crucial metabolites. In Salmonella enterica, this includes the inhibition of pathways responsible for the production of:

    • Proline: An essential amino acid for protein synthesis and osmoprotection.[1][2]

    • Coenzyme A (CoA): A vital cofactor in numerous metabolic reactions, including the TCA cycle and fatty acid metabolism.[1]

    • Isoleucine: A branched-chain amino acid required for protein synthesis.[1][2]

  • Generation of 2-Aminoacrylate (2AA) Stress: In some bacteria, such as S. enterica, DAP can be degraded by the enzyme diaminopropionate ammonia-lyase (DpaL).[1][2] This enzymatic reaction produces pyruvate and ammonia but also releases a highly reactive and toxic intermediate, 2-aminoacrylate (2AA).[1][2] 2AA can indiscriminately damage cellular components, leading to a secondary layer of metabolic stress.[1][3] Bacteria have evolved mechanisms to mitigate 2AA toxicity, primarily through the action of the reactive intermediate deaminase, RidA, which hydrolyzes 2AA.[1][2]

Data Presentation

The following table summarizes key quantitative data from studies on DAP-induced metabolic stress in Salmonella enterica.

ParameterOrganismConcentration/ValueEffectReference
Growth Inhibition Salmonella enterica0.25 mM L-DAPElicits a proline requirement for growth.[1]
IlvA Inhibition Salmonella enterica0.5 mM, 2.5 mM, 5 mM L-DAPMixed inhibition of threonine dehydratase (IlvA), the first enzyme in isoleucine biosynthesis.[1]
DpaL Enzyme Assay In vitro0-80 mM L-DAPSubstrate for diaminopropionate ammonia-lyase (DpaL).[1]
DpaL Enzyme Assay In vitro0.2 µM DpaL, 0.9 µM RidAConcentrations used to study DpaL-dependent DAP degradation and RidA-mediated 2AA detoxification.[1]

Mandatory Visualizations

Signaling Pathways of DAP-Induced Metabolic Stress

DAP L-2,3-Diaminopropionic Acid (DAP) Proline Proline Biosynthesis DAP->Proline Inhibits CoA Coenzyme A Biosynthesis DAP->CoA Inhibits Isoleucine Isoleucine Biosynthesis DAP->Isoleucine Inhibits DpaL DpaL DAP->DpaL Substrate TwoAA 2-Aminoacrylate (2AA) Stress DpaL->TwoAA Generates RidA RidA TwoAA->RidA Substrate Detox Detoxification RidA->Detox Promotes

Caption: Signaling pathways of DAP-induced metabolic stress in bacteria.

Experimental Workflow for Assessing DAP-Induced Growth Inhibition

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Bacterial Overnight Culture Inoculate Inoculate Media Culture->Inoculate Media Minimal Media (+/- DAP, +/- Supplements) Media->Inoculate Incubate Incubate (e.g., 37°C with shaking) Inoculate->Incubate Measure Measure Growth (OD600) at Time Points Incubate->Measure Plot Plot Growth Curves Measure->Plot Compare Compare Growth Rates and Yields Plot->Compare

Caption: Experimental workflow for assessing DAP-induced growth inhibition.

Experimental Protocols

Protocol 1: Bacterial Growth Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of DAP on bacterial growth.

Materials:

  • Bacterial strain of interest (e.g., Salmonella enterica)

  • Luria-Bertani (LB) broth or other suitable rich medium

  • Minimal medium (e.g., M9 or equivalent) with a defined carbon source (e.g., glucose)

  • L-2,3-diaminopropionic acid (DAP) stock solution (e.g., 25 mM in sterile water)

  • Supplements (e.g., proline, pantothenate, isoleucine) stock solutions

  • Sterile culture tubes or microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Overnight Culture: Inoculate a single colony of the bacterial strain into 5 mL of LB broth and incubate overnight at 37°C with shaking.

  • Prepare Experimental Media: Prepare flasks or tubes with minimal medium. For the experimental conditions, add DAP to a final concentration of 0.25 mM.[1] For control and rescue experiments, prepare media without DAP, and media with DAP supplemented with proline, pantothenate, or isoleucine.

  • Inoculation: Wash the overnight culture twice with sterile saline or minimal medium to remove residual nutrients from the rich medium. Dilute the washed culture to an optical density at 600 nm (OD600) of ~0.05 in the prepared experimental and control media.

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Growth Measurement: At regular intervals (e.g., every hour for 8-12 hours), measure the OD600 of the cultures using a spectrophotometer or microplate reader.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth rates and final cell densities between the different conditions to determine the inhibitory effect of DAP and the rescue effect of the supplements.

Protocol 2: Proline Cross-Feeding Assay

This protocol is designed to demonstrate that DAP-induced stress creates a proline requirement.

Materials:

  • Producer strain (e.g., wild-type S. enterica)

  • Reporter strain (a proline auxotroph of the same species)

  • Nutrient Broth (NB)

  • Minimal glucose agar plates

  • Soft agar (0.7% agar in minimal medium)

  • L-arabinose

  • L-2,3-diaminopropionic acid (DAP)

Procedure:

  • Prepare Reporter Strain Overlay: Grow the proline auxotroph reporter strain overnight in NB liquid medium at 37°C. Wash the cells once with sterile saline and resuspend them. Add the washed cells to molten soft agar (cooled to ~45°C) containing 1.3 mM L-arabinose. Pour this mixture onto a solid minimal glucose agar plate. In the experimental plate, include 0.25 mM DAP in both the solid and soft agar.[1]

  • Prepare Producer Strain: Streak the producer strain for single colonies on an NB agar plate and incubate overnight at 37°C.

  • Inoculate Producer Strain: Pick a single colony of the producer strain and stab it into the reporter strain overlay agar.

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Analysis: Observe for a halo of growth of the reporter strain around the stab of the producer strain. The presence of a halo on the DAP-containing plate indicates that the producer strain is excreting proline in response to DAP-induced stress, which in turn supports the growth of the proline-auxotrophic reporter strain.

Protocol 3: In Vitro Threonine Dehydratase (IlvA) Inhibition Assay

This protocol measures the direct inhibitory effect of DAP on IlvA, a key enzyme in isoleucine biosynthesis.

Materials:

  • Purified IlvA enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-threonine (substrate)

  • L-2,3-diaminopropionic acid (inhibitor) at various concentrations (e.g., 0.5 mM, 2.5 mM, 5 mM)[1]

  • Reagents for detecting the product, α-ketobutyrate (e.g., using a coupled reaction with lactate dehydrogenase and monitoring NADH consumption at 340 nm).

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixtures: In a quartz cuvette, prepare reaction mixtures containing the assay buffer and varying concentrations of the substrate, L-threonine. For the inhibition assays, add different concentrations of DAP to the reaction mixtures.

  • Initiate the Reaction: Add a known amount of purified IlvA enzyme to each reaction mixture to start the reaction.

  • Monitor the Reaction: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of the IlvA-catalyzed reaction.

  • Data Analysis: Calculate the initial reaction velocities for each substrate and inhibitor concentration. Plot the data using Lineweaver-Burk or other suitable enzyme kinetic plots to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki). The data for DAP inhibition of IlvA in S. enterica fits a mixed model of inhibition.[1]

Conclusion

The use of this compound provides a powerful and multifaceted approach to studying metabolic stress in bacteria. By directly inhibiting key biosynthetic pathways and generating secondary stress through the production of 2-aminoacrylate, DAP allows researchers to dissect complex metabolic networks and identify mechanisms of bacterial survival and adaptation. The protocols and data presented here offer a solid foundation for utilizing DAP as a tool in microbiology, biochemistry, and drug discovery to explore novel aspects of bacterial physiology and identify new targets for antimicrobial intervention.

References

Troubleshooting & Optimization

Technical Support Center: 2,3-Diaminopropionic Acid (DAP) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3-diaminopropionic acid (DAP) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary challenges in the synthesis of this compound (DAP)?

A1: The main challenges in DAP synthesis include controlling stereochemistry to prevent racemization, the need for orthogonal protecting groups to avoid side reactions, achieving satisfactory yields, and purifying the final product from starting materials, reagents, and byproducts.[1][2] Published methods often report variable overall yields and may require multiple chromatographic purification steps.[1]

Q2: What are the common starting materials for DAP synthesis?

A2: Common starting materials for the synthesis of DAP and its derivatives include natural amino acids like L-serine, D-serine, and aspartic acid.[1][2][3] The choice of starting material often depends on the desired stereochemistry of the final DAP product.

Synthesis

Q3: How can I minimize racemization during DAP synthesis?

A3: Racemization is a significant challenge, particularly when using chiral α-amino aldehydes as intermediates, which are prone to racemization under acidic or basic conditions and during silica gel chromatography.[1][3] To minimize racemization, it is crucial to carefully control the pH of reaction mixtures and to select purification methods that do not promote epimerization. One strategy to verify the preservation of stereochemistry involves reacting the chiral intermediate with enantiomerically pure reagents to form diastereomers that can be analyzed by NMR.[1][3]

Q4: What are the key considerations for choosing protecting groups in DAP synthesis?

A4: The selection of orthogonal protecting groups for the α- and β-amino groups is critical to prevent undesired side reactions and to allow for selective deprotection.[2] Commonly used protecting groups include Fmoc (base-labile), Boc (acid-labile), and Cbz (removed by hydrogenolysis).[1][2][3] The choice of protecting groups should be compatible with the reaction conditions of subsequent steps. For instance, in syntheses involving a Curtius rearrangement to introduce the β-nitrogen, proper protection of the α-nitrogen is essential for the success of the rearrangement.[2]

Q5: I am experiencing low yields in my DAP synthesis. What are the potential causes?

A5: Low yields can stem from several factors, including incomplete reactions, side reactions, and loss of product during purification. In solid-phase peptide synthesis (SPPS) using acid-sensitive linkers like 2-chlorotrityl chloride, premature cleavage of the peptide from the resin can lead to significant yield loss.[4] The acidity of reagents used for amino acid activation can cause this premature cleavage.[4] Careful optimization of reaction conditions, such as the choice of coupling reagents and bases, can help mitigate this issue.[4]

Purification

Q6: What are the most effective methods for purifying DAP?

A6: Purification of DAP and its protected derivatives typically involves column chromatography and crystallization.[1][3] However, it's important to note that silica gel chromatography can sometimes contribute to racemization of chiral intermediates.[1][3] Final products are often obtained as crystalline solids after purification.[5] In some synthetic routes, it is possible to use crude products from one step directly in the next, minimizing the need for intermediate chromatographic purifications.[1][3]

Q7: What are some common impurities found in synthesized DAP?

A7: Common impurities can include starting materials, reagents, and byproducts from side reactions.[6] In peptide synthesis, impurities can arise from amino acid deletions or insertions, and incomplete removal of protecting groups or scavengers used during cleavage.[7] Chiral analysis is also important to determine the enantiomeric purity, as chemically synthesized amino acids may contain the D-isomer as an impurity.[6]

Troubleshooting Guides

Low Yield in DAP Synthesis from Serine
Symptom Potential Cause Suggested Solution
Low yield after reductive amination Incomplete reactionEnsure the use of an appropriate reducing agent and optimize the reaction time and temperature. The use of a Lewis acid like Ti(OiPr)4 can assist in the reductive amination process.[1][3]
Side reactionsProtect the hydroxyl group of serine before converting it to the aldehyde to prevent unwanted reactions.
Low yield after oxidation of 2,3-diaminopropanol Inefficient oxidationUse a reliable oxidizing agent system such as TCCA/TEMPO/NaBr.[1][3] Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Product degradationAvoid harsh oxidation conditions that could lead to degradation of the product.
Racemization Detected in the Final Product
Symptom Potential Cause Suggested Solution
Mixture of enantiomers/diastereomers in the final product Racemization of chiral aldehyde intermediateAvoid strongly acidic or basic conditions during the synthesis and purification of the aldehyde.[1][3]
Racemization during purificationMinimize the contact time with silica gel during column chromatography.[1][3] Consider alternative purification methods like crystallization if possible.
Racemization during acidic hydrolysis (in peptides)Be aware that acidic hydrolysis of peptides containing DAP can lead to racemization.[8] Use alternative methods for amino acid analysis if stereochemistry is critical.
Incomplete Deprotection
Symptom Potential Cause Suggested Solution
Presence of protected DAP in the final product Inefficient deprotection conditionsEnsure the appropriate deprotection reagent and conditions are used for the specific protecting group (e.g., acid for Boc, base for Fmoc).[1][3]
Steric hindranceProlong the reaction time or increase the temperature if steric hindrance is a factor.
Side reactions during deprotection Use of harsh deprotection conditionsUse milder deprotection conditions or add scavengers to prevent side reactions.

Experimental Protocols

Synthesis of Protected 2,3-L-Diaminopropanoic Acid (L-DAP) Methyl Ester from D-Serine

This protocol is based on the work described by Siciliano et al. (2020).[1][3]

Step 1: Synthesis of Weinreb-Nahm amide

  • The protected amino acid, Nα-Fmoc-O-tert-butyl-D-serine, is reacted with N,O-dimethylhydroxylamine hydrochloride to give the Weinreb–Nahm amide. This step typically proceeds with high yield and may not require chromatographic purification.[1][3]

Step 2: Reduction to α-amino aldehyde

  • The Weinreb–Nahm amide is reduced using LiAlH4 to afford the corresponding α-amino aldehyde. This step also generally gives a high yield without the need for chromatography.[1][3]

Step 3: Reductive Amination

  • The α-amino aldehyde is reacted with a primary amine or sulfonamide in the presence of a Lewis acid like Ti(OiPr)4 and a reducing agent to form the protected 2,3-diaminopropanol.[1][3]

Step 4: Oxidation to Carboxylic Acid

  • The alcoholic function of the 2,3-diaminopropanol is oxidized to a carboxylic acid using a reagent system like TCCA/TEMPO/NaBr.[1][3]

Step 5: Esterification and Final Deprotection/Protection Steps

  • The carboxylic acid is then converted to the methyl ester, followed by any necessary deprotection and reprotection steps to yield the desired orthogonally protected L-DAP methyl ester.[1][3]

Visualizations

Synthesis_Workflow Start Nα-Fmoc-O-tert-butyl-D-serine Weinreb_Amide Weinreb-Nahm Amide Start->Weinreb_Amide N,O-dimethylhydroxylamine hydrochloride Aldehyde α-Amino Aldehyde Weinreb_Amide->Aldehyde LiAlH4 Diaminopropanol Protected 2,3-Diaminopropanol Aldehyde->Diaminopropanol Reductive Amination (Primary amine/sulfonamide, Ti(OiPr)4) Carboxylic_Acid Protected 2,3-Diaminopropanoic Acid Diaminopropanol->Carboxylic_Acid Oxidation (TCCA/TEMPO/NaBr) Final_Product Orthogonally Protected L-DAP Methyl Ester Carboxylic_Acid->Final_Product Esterification & Further Protecting Group Manipulations Troubleshooting_Racemization Problem Racemization Observed in Final Product Cause1 Chiral Aldehyde Instability Problem->Cause1 Cause2 Harsh Purification Conditions Problem->Cause2 Cause3 Hydrolysis-Induced Epimerization Problem->Cause3 Solution1 Maintain Neutral pH Avoid Strong Acids/Bases Cause1->Solution1 Solution2 Minimize Silica Gel Contact Consider Crystallization Cause2->Solution2 Solution3 Use Non-Hydrolytic Analytical Methods Cause3->Solution3

References

Technical Support Center: Incorporation of 2,3-Diaminopropionic Acid in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the incorporation of 2,3-diaminopropionic acid (Dap) and its derivatives in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the incorporation of Fmoc-Dap derivatives in SPPS?

The primary and most problematic side reaction is the intramolecular cyclization of the activated Fmoc-Dap derivative to form a stable six-membered piperidinone (lactam). This side reaction is particularly prevalent when using standard coupling reagents and pre-activation times. The formation of this lactam consumes the activated amino acid, leading to incomplete coupling and a truncated peptide sequence.

Another potential issue, though less common during coupling, is the premature removal of acid-labile side-chain protecting groups if inappropriate conditions are used.

Q2: Why is lactam formation more prevalent with Dap and its analogs compared to other amino acids?

The proximity of the side-chain amino group to the activated carboxyl group in this compound creates a favorable thermodynamic and kinetic environment for intramolecular cyclization. Once the carboxylic acid is activated for coupling, the nucleophilic side-chain amine can readily attack the activated carboxyl group, forming a stable six-membered ring. This is a significant issue for the structurally similar 2,4-diaminobutyric acid (Dab) as well.[1][2][3]

Q3: Which protecting groups are recommended for the side chain of Dap in Fmoc-SPPS?

The choice of protecting group for the β-amino group of Dap is critical for a successful synthesis and depends on the overall synthetic strategy. Orthogonal protecting groups that are stable to the basic conditions of Fmoc removal but can be selectively cleaved on-resin are highly valuable. Common choices include:

  • Mtt (4-Methyltrityl): This bulky and acid-labile protecting group is widely used. It can be selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), allowing for subsequent modification of the Dap side chain.[2]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is removed by treatment with hydrazine in DMF, providing an alternative orthogonal strategy. However, care must be taken to avoid the migration of the Dde group to the N-terminal amine after Fmoc deprotection of a Dap residue at the N-terminus.[4]

  • Boc (tert-butyloxycarbonyl): The Boc group is another acid-labile protecting group. It is generally more resistant to cleavage with dilute TFA than Mtt, offering a different selectivity profile.

Q4: Can I use standard coupling reagents like HCTU or HBTU for incorporating Fmoc-Dap(Mtt)-OH?

While it is possible to use aminium/uronium-based coupling reagents like HCTU or HBTU, they are known to promote rapid lactam formation of Fmoc-Dap(Mtt)-OH and its analog Fmoc-Dab(Mtt)-OH, leading to significantly reduced coupling efficiency.[1][2][3] If these reagents are used, a pre-incubation or pre-activation step should be strictly avoided.

Q5: What is the recommended coupling reagent and protocol to minimize lactam formation?

To suppress lactam formation, the use of the phosphonium-based coupling reagent DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended.[1][2][3][5] Crucially, the coupling should be performed without a pre-incubation step . The Fmoc-Dap(Mtt)-OH, DEPBT, and base should be added to the resin simultaneously. This minimizes the time the amino acid is in its activated state in solution, thus reducing the opportunity for intramolecular cyclization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low coupling efficiency or incomplete reaction when incorporating Fmoc-Dap(Mtt)-OH (confirmed by positive Kaiser test). Intramolecular lactam formation of the activated Fmoc-Dap(Mtt)-OH.1. Switch to DEPBT as the coupling reagent. Avoid pre-incubation; add the Fmoc-Dap(Mtt)-OH, DEPBT, and a non-nucleophilic base (e.g., DIPEA) directly to the resin. 2. If using other coupling reagents (e.g., HCTU, HBTU), ensure no pre-activation time is allowed. 3. Consider performing a double coupling.
A significant peak with a mass corresponding to the truncated peptide is observed in the crude HPLC-MS analysis. Failure to couple the Fmoc-Dap derivative due to lactam formation.1. Re-synthesize the peptide using the recommended DEPBT coupling protocol for the Dap residue. 2. Confirm the identity of the side product by comparing its mass to the calculated mass of the lactam of Fmoc-Dap(Mtt)-OH.
Premature cleavage of the Mtt protecting group during synthesis. Repeated exposure to even mildly acidic conditions.1. Ensure that all reagents and solvents are free from acidic contaminants. 2. If other acid-labile protecting groups are present, carefully plan the deprotection strategy to ensure orthogonality.
Side reactions during on-resin Mtt group removal. Re-attachment of the Mtt cation to nucleophilic residues (e.g., Trp).1. Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS). A common cocktail is 1-2% TFA in DCM with 2-5% TIS. 2. Perform the deprotection for the minimum time required for complete removal of the Mtt group.

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-Dap(Mtt)-OH using DEPBT
  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Mixture Preparation (No Pre-incubation):

    • In a separate vial, dissolve Fmoc-Dap(Mtt)-OH (3 equivalents relative to resin loading).

    • Dissolve DEPBT (3 equivalents) in DMF.

    • Have N,N-diisopropylethylamine (DIPEA) (6 equivalents) ready.

  • Coupling Reaction:

    • Add the dissolved Fmoc-Dap(Mtt)-OH to the resin.

    • Immediately add the dissolved DEPBT to the resin.

    • Immediately add the DIPEA to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction progress.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5-7 times).

Protocol 2: On-Resin Deprotection of the Mtt Group
  • Resin Preparation: After peptide elongation, wash the peptidyl-resin with dichloromethane (DCM) (3-5 times).

  • Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% TIS in DCM.

  • Mtt Cleavage:

    • Add the deprotection cocktail to the resin and agitate gently.

    • Monitor the reaction by taking a small sample of the resin every 15-30 minutes, washing it, and performing a test cleavage followed by HPLC-MS analysis to check for the presence of the Mtt group. A colorimetric test can also be used: a few beads are treated with a drop of TFA, and an orange color indicates the presence of the Mtt cation.

    • The reaction is typically complete within 1-2 hours.

  • Washing and Neutralization:

    • Once the deprotection is complete, wash the resin with DCM (3-5 times).

    • Wash with 10% DIPEA in DMF (2-3 times) to neutralize the resin.

    • Wash with DMF (3-5 times) and then with DCM (3-5 times).

    • The resin is now ready for on-resin modification of the Dap side-chain amine or for final cleavage.

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for the other amino acid side-chain protecting groups. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage:

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams created using the DOT language to visualize key processes and troubleshooting logic.

Diagram 1: Troubleshooting Workflow for Dap Incorporation

sps_troubleshooting start Start: Incorporate Fmoc-Dap(PG)-OH coupling Perform Coupling Reaction start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test negative Kaiser Test Negative: Coupling Successful kaiser_test->negative Negative positive Kaiser Test Positive: Incomplete Coupling kaiser_test->positive Positive end_success Proceed with Synthesis negative->end_success check_reagent Check Coupling Reagent positive->check_reagent hplc_ms Analyze Crude Peptide by HPLC-MS positive->hplc_ms is_depbt Using DEPBT? check_reagent->is_depbt Not DEPBT check_preinc Pre-incubation used? check_reagent->check_preinc Using Other Reagent (e.g., HCTU) use_depbt Action: Switch to DEPBT (no pre-incubation) is_depbt->use_depbt No double_couple Action: Perform Double Coupling is_depbt->double_couple Yes use_depbt->coupling double_couple->coupling no_preinc Action: Re-couple without pre-incubation check_preinc->no_preinc Yes check_preinc->hplc_ms No no_preinc->coupling end_fail Identify Truncated Sequence and Re-synthesize hplc_ms->end_fail

Caption: Troubleshooting logic for incomplete coupling of Fmoc-Dap derivatives.

Diagram 2: Mechanism of Lactam Formation Side Reaction

lactam_formation start Fmoc-Dap(PG)-OH activation Activation (e.g., HCTU/DIEA) start->activation activated_ester Activated Ester activation->activated_ester coupling_path Desired Path: Coupling to Peptide activated_ester->coupling_path Intermolecular (High Concentration of Resin-NH2) side_reaction_path Side Reaction: Intramolecular Attack activated_ester->side_reaction_path Intramolecular (Favored by pre-incubation) peptide Elongated Peptide coupling_path->peptide lactam Piperidinone (Lactam) Side Product side_reaction_path->lactam

References

Technical Support Center: Deprotection of 2,3-Diaminopropionic Acid (Dap) Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-diaminopropionic acid (Dap) and encountering challenges with the removal of its side-chain protecting groups.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the deprotection of Dap side chains in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the β-amino group of this compound (Dap)?

A1: The most common protecting groups for the β-amino group of Dap are the tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups. The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection in solid-phase peptide synthesis (SPPS).

Q2: What is an orthogonal protection strategy and why is it important for Dap?

A2: An orthogonal protection strategy involves using protecting groups for the α-amino and β-amino groups that can be removed under different conditions. This is critical when incorporating Dap into peptides to prevent unwanted side reactions and to allow for selective modification of either the peptide backbone or the side chain. For example, using an acid-labile Boc group on the β-amino group and a base-labile Fmoc group on the α-amino group allows for selective deprotection of the α-amino group for peptide chain elongation without affecting the side chain protection.

Q3: What are the standard conditions for removing the Boc, Fmoc, and Cbz protecting groups from the Dap side chain?

A3:

  • Boc Group: Typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Fmoc Group: Removed under basic conditions, usually with a solution of piperidine in a solvent such as N,N-dimethylformamide (DMF).

  • Cbz Group: Commonly removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Troubleshooting Guide

Issue 1: Incomplete removal of the Boc protecting group from the Dap side chain.

  • Q: I am observing incomplete deprotection of the Boc group on my Dap-containing peptide, what could be the cause and how can I resolve it?

    • A: Incomplete Boc deprotection can be due to several factors. Steric hindrance around the Dap side chain or aggregation of the peptide on the solid support can limit reagent access. To address this, you can try extending the reaction time with the TFA deprotection solution. If a standard 5-minute treatment is insufficient, increasing the time to 30 minutes or longer may be effective.[1] Alternatively, using a stronger acidic condition, such as 4 M HCl in dioxane, can also improve deprotection efficiency.[1] It is recommended to perform a small-scale trial to optimize the deprotection time and conditions for your specific peptide.

Issue 2: Side reactions observed during the removal of the Fmoc protecting group.

  • Q: I am seeing unexpected byproducts after Fmoc deprotection of my Dap-containing peptide. What are the likely side reactions and how can I prevent them?

    • A: A common side reaction during Fmoc deprotection with piperidine is aspartimide formation, especially if an aspartic acid residue is adjacent to the Dap. The basic conditions can promote the cyclization of the peptide backbone. To minimize this, consider using a less harsh base for deprotection. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective alternative to piperidine, although its use should also be carefully evaluated as it can also catalyze aspartimide formation. Another strategy is to use piperazine as the deprotection reagent, which has been shown to reduce base-induced side reactions.

Issue 3: Difficulty in removing the Cbz protecting group by hydrogenolysis.

  • Q: My Cbz deprotection via hydrogenolysis is sluggish or incomplete. What are the potential reasons and solutions?

    • A: Incomplete Cbz deprotection can be caused by catalyst poisoning or poor catalyst activity. Ensure your catalyst is fresh and active. If your peptide contains sulfur-containing amino acids like methionine or cysteine, they can poison the palladium catalyst. In such cases, increasing the catalyst loading or using a different type of catalyst may be necessary. Alternatively, acid-mediated deprotection methods using reagents like HBr in acetic acid or Lewis acids can be employed, offering a metal-free alternative.[2]

Issue 4: Premature removal of other protecting groups during selective deprotection of the Dap side chain.

  • Q: I am trying to selectively deprotect the Dap side chain, but other protecting groups in my peptide are also being cleaved. How can I improve selectivity?

    • A: This issue highlights the importance of a truly orthogonal protection strategy. If you are using an acid-labile group on the Dap side chain (e.g., Boc) and have other acid-sensitive groups in your peptide (e.g., t-butyl esters), you may observe premature deprotection. To enhance selectivity, you can use milder acidic conditions for the Boc removal, for instance, a more dilute solution of TFA. Conversely, if you are performing a base-labile deprotection (e.g., Fmoc) and have other base-sensitive functionalities, using a milder base or shorter reaction times can improve selectivity. Careful planning of your protecting group strategy from the outset is the most effective way to avoid this problem.

Deprotection Methodologies Summary

The following table summarizes common deprotection methods for Dap side chains, their typical conditions, and important considerations.

Protecting GroupReagent(s)Solvent(s)Typical ConditionsPotential Issues & Troubleshooting
Boc Trifluoroacetic acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, room temperature, 5-30 minIncomplete deprotection: Extend reaction time, use stronger acid (e.g., 4M HCl in dioxane).[1] Side reactions: Use of scavengers (e.g., triisopropylsilane) to prevent alkylation of sensitive residues.
Fmoc PiperidineN,N-Dimethylformamide (DMF)20% piperidine in DMF, room temperature, 5-20 minAspartimide formation: Use alternative bases like DBU or piperazine.[3] Incomplete deprotection: Ensure fresh piperidine solution, increase reaction time.
Cbz H₂, Pd/CMethanol, Ethanol, Ethyl AcetateAtmospheric pressure of H₂, room temperature, 1-16 hCatalyst poisoning: Use fresh catalyst, increase catalyst loading. Alternative methods: Acid-mediated deprotection (e.g., HBr/AcOH) or transfer hydrogenolysis.[2]

Experimental Protocols

Protocol 1: Removal of the Boc Protecting Group from a Dap Side Chain

  • Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM). If the peptide is on a solid support, swell the resin in DCM.

  • Deprotection Cocktail: Prepare a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Include scavengers such as triisopropylsilane (TIS) (2.5-5%) to prevent side reactions.

  • Reaction: Add the deprotection cocktail to the dissolved peptide or swollen resin.

  • Incubation: Gently agitate the mixture at room temperature for 30 minutes. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) for solution-phase synthesis. For solid-phase synthesis, a single 30-minute treatment is typically sufficient.

  • Work-up (Solution Phase): Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA. Precipitate the deprotected peptide with cold diethyl ether and collect by centrifugation or filtration.

  • Work-up (Solid Phase): Filter the resin and wash thoroughly with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DCM, and finally with DCM and methanol.

Protocol 2: Removal of the Fmoc Protecting Group from a Dap Side Chain

  • Preparation: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Reaction: Treat the resin with the piperidine solution.

  • Incubation: Agitate the mixture at room temperature. A two-step treatment is common: an initial 3-5 minute treatment followed by filtration and a second treatment for 15-20 minutes.

  • Washing: After the final treatment, filter the resin and wash it extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. Follow with washes with DCM and methanol before drying.

Protocol 3: Removal of the Cbz Protecting Group from a Dap Side Chain via Hydrogenolysis

  • Preparation: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction time can vary from 1 to 16 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the deprotection of Dap side chains.

G Troubleshooting Deprotection of Dap Side Chains cluster_start Start cluster_check Initial Check cluster_troubleshoot_incomplete Troubleshoot Incomplete Deprotection cluster_check_side_reactions Check for Side Reactions cluster_troubleshoot_side_reactions Troubleshoot Side Reactions cluster_end End start Deprotection Reaction check_completion Incomplete Deprotection? start->check_completion increase_time Increase Reaction Time check_completion->increase_time Yes side_reactions Side Reactions Observed? check_completion->side_reactions No stronger_reagent Use Stronger Reagent increase_time->stronger_reagent optimize_conditions Optimize Conditions stronger_reagent->optimize_conditions optimize_conditions->check_completion milder_conditions Use Milder Conditions side_reactions->milder_conditions Yes success Successful Deprotection side_reactions->success No add_scavengers Add Scavengers milder_conditions->add_scavengers change_reagent Change Deprotection Reagent add_scavengers->change_reagent change_reagent->start

Caption: A flowchart for troubleshooting common issues in Dap side chain deprotection.

References

Technical Support Center: 2,3-Diaminopropionic Acid (Dap)-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 2,3-diaminopropionic acid (Dap)-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Dap-containing peptides?

A1: Like other peptides, those containing this compound (Dap) are susceptible to both chemical and physical instability. Key concerns include:

  • pH-Dependent Conformational Changes: Dap has a side-chain amino group with a pKa that can be influenced by the peptide sequence, often falling within the physiological pH range.[1][2] This can lead to significant changes in peptide conformation and charge as a function of pH, potentially impacting solubility, aggregation, and biological activity.

  • Chemical Degradation: Common degradation pathways for peptides include hydrolysis, oxidation, deamidation, and racemization. The presence of the additional primary amine on the Dap side chain may introduce unique degradation pathways or influence the rates of common ones.

  • Aggregation: Changes in pH, temperature, and ionic strength can promote the aggregation of peptides.[3] The pH-sensitive nature of Dap-containing peptides can make them particularly prone to aggregation as they transition between different charge states.

Q2: How does the pH sensitivity of Dap affect peptide stability and function?

A2: The β-amino group of Dap has a pKa that, when incorporated into a peptide, can be lowered to around 6.3. This means its protonation state is sensitive to the pH changes that occur during processes like endosomal acidification.[1] This property is often exploited in drug delivery systems, where the peptide's charge and conformation change in the acidic environment of the endosome, facilitating cargo release.[2] However, this pH sensitivity can also lead to stability issues if not properly controlled during experiments or in formulation. A shift in pH can trigger conformational changes leading to aggregation and loss of function.

Q3: What are the common degradation products of peptides in general?

A3: Common degradation products for peptides, which may also be relevant for Dap-containing peptides, include:

  • Hydrolysis Products: Cleavage of the peptide backbone at amide bonds.

  • Deamidation Products: Conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid (Asp) or glutamic acid (Glu), respectively.

  • Oxidation Products: Modification of susceptible residues like methionine (Met), cysteine (Cys), and tryptophan (Trp).

  • Isomers: Racemization of L-amino acids to D-amino acids or the formation of isoaspartate from aspartic acid.

  • Cyclic Products: Formation of diketopiperazines or pyroglutamic acid at the N-terminus.

Q4: How should I store Dap-containing peptides to ensure their stability?

A4: To maximize stability, Dap-containing peptides should be stored as a lyophilized powder at -20°C or -80°C. For peptides in solution, it is recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles. Solutions should be maintained at a pH where the peptide is most stable, which may need to be determined empirically. Prolonged exposure to high pH (>8) and atmospheric oxygen should be minimized.

Troubleshooting Guides

Issue 1: Peptide Precipitation or Aggregation During an Experiment
  • Symptom: The peptide solution becomes cloudy or a visible precipitate forms upon changes in buffer, pH, or temperature.

  • Possible Cause: The pH of the experimental buffer is near the pKa of the Dap side chain, causing a change in the peptide's net charge and leading to insolubility or aggregation.

  • Troubleshooting Steps:

    • pH Adjustment: Determine the optimal pH for peptide solubility. This can be done by testing the solubility in a range of buffers with different pH values.

    • Use of Solubilizing Agents: Consider the addition of organic co-solvents (e.g., acetonitrile, DMSO) or other solubilizing agents, but ensure they are compatible with your experimental system.

    • Temperature Control: Perform experiments at a temperature where the peptide is known to be stable and soluble.

    • Peptide Concentration: Lowering the peptide concentration may help to prevent aggregation.

Issue 2: Inconsistent or Poor Results in Biological Assays
  • Symptom: High variability in experimental results or a complete loss of peptide activity.

  • Possible Cause: The peptide may be degrading under the assay conditions (e.g., in cell culture media or blood plasma).

  • Troubleshooting Steps:

    • Stability Assessment: Perform a stability study of the peptide in the specific biological matrix under the assay conditions. This can be done by incubating the peptide for different time points and then analyzing the remaining intact peptide by HPLC-MS.

    • Protease Inhibitors: If degradation is suspected to be due to proteases in the biological matrix, consider the addition of a protease inhibitor cocktail.

    • Minimize Incubation Time: If possible, reduce the incubation time of the peptide in the biological matrix.

    • Freshly Prepared Solutions: Always use freshly prepared peptide solutions for your experiments.

Issue 3: Difficulties During Solid-Phase Peptide Synthesis (SPPS) of Dap-Containing Peptides
  • Symptom: Low coupling efficiency, incomplete deprotection, or significant side product formation during Fmoc-SPPS.

  • Possible Cause: The presence of the second amino group on the Dap side chain can lead to side reactions if not properly protected. Incomplete Fmoc deprotection can also be an issue.

  • Troubleshooting Steps:

    • Orthogonal Protection: Ensure the use of an appropriate orthogonal protecting group for the Dap side-chain amine (e.g., Boc, Dde) that is stable to the Fmoc deprotection conditions (piperidine in DMF).

    • Coupling Reagents: Use efficient coupling reagents like HCTU or HATU. For difficult couplings involving Dap, a double coupling strategy may be necessary.

    • Fmoc Deprotection: If Fmoc deprotection is slow or incomplete, consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution. However, be cautious as DBU can promote aspartimide formation if Asp is present in the sequence.

    • Monitoring: Closely monitor the coupling and deprotection steps using tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines).

Data Presentation

Table 1: pH-Dependent Conformational Transition of Dap-Containing Peptides

PeptideNumber of Dap ResiduesMidpoint of Conformational Transition (pH)Reference
LADap4-L146.64 ± 0.08[2]
LADap(Me)4-L14 (N-methylated)Not significantly different from LADap4-L1[2]
LADap6-L165.67 ± 0.17[2]
LADap(Me)6-L16 (N-methylated)5.77 ± 0.09[2]

Experimental Protocols

Protocol 1: General Stability Testing of Peptides in Solution
  • Peptide Solution Preparation: Prepare a stock solution of the Dap-containing peptide in a suitable solvent (e.g., water, dilute acetic acid) at a known concentration.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8) and temperature conditions (e.g., 4°C, 25°C, 37°C).

  • Incubation: Dilute the peptide stock solution into each buffer at the desired final concentration. Incubate the samples at the specified temperatures.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench any further degradation by adding a strong acid (e.g., trifluoroacetic acid) or by freezing the sample at -80°C.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to quantify the amount of remaining intact peptide and identify any degradation products.[4][5]

  • Data Analysis: Plot the percentage of remaining intact peptide versus time to determine the degradation kinetics and half-life under each condition.

Protocol 2: Analysis of Peptide Degradation Products by HPLC-MS
  • Sample Preparation: Prepare the degraded peptide sample as described in Protocol 1.

  • Chromatography:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a linear gradient from low to high percentage of Mobile Phase B to elute the peptide and its degradation products.

    • Detection: Monitor the elution profile using UV detection at 214 nm and 280 nm.

  • Mass Spectrometry:

    • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

    • Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.

    • Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation of the degradation products.[4]

  • Data Analysis: Compare the mass spectra and retention times of the peaks in the degraded sample to the undegraded control to identify and quantify the degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the stability and function of Dap-containing peptides.

G cluster_synthesis Fmoc-SPPS of Dap-Peptides Resin Resin Fmoc-AA-Resin Fmoc-AA-Resin Resin->Fmoc-AA-Resin 1. Loading H2N-AA-Resin H2N-AA-Resin Fmoc-AA-Resin->H2N-AA-Resin 2. Fmoc Deprotection (Piperidine/DMF) Fmoc-Dap(PG)-AA-Resin Fmoc-Dap(PG)-AA-Resin H2N-AA-Resin->Fmoc-Dap(PG)-AA-Resin 3. Coupling (Fmoc-Dap(PG)-OH, HCTU) H2N-Dap(PG)-AA-Resin H2N-Dap(PG)-AA-Resin Fmoc-Dap(PG)-AA-Resin->H2N-Dap(PG)-AA-Resin 4. Fmoc Deprotection Repeat Steps 3 & 4 Repeat Steps 3 & 4 H2N-Dap(PG)-AA-Resin->Repeat Steps 3 & 4 5. Elongation Cleavage Cocktail\n(TFA, Scavengers) Cleavage Cocktail (TFA, Scavengers) Repeat Steps 3 & 4->Cleavage Cocktail\n(TFA, Scavengers) 6. Cleavage Crude Peptide Crude Peptide Cleavage Cocktail\n(TFA, Scavengers)->Crude Peptide 7. Purification (RP-HPLC)

Caption: Experimental workflow for the solid-phase synthesis of Dap-containing peptides.

G cluster_troubleshooting Troubleshooting Peptide Aggregation Observation:\nPeptide Precipitation Observation: Peptide Precipitation Possible Cause:\npH near Dap pKa Possible Cause: pH near Dap pKa Observation:\nPeptide Precipitation->Possible Cause:\npH near Dap pKa Solution 1:\nAdjust Buffer pH Solution 1: Adjust Buffer pH Possible Cause:\npH near Dap pKa->Solution 1:\nAdjust Buffer pH Solution 2:\nAdd Solubilizing Agent Solution 2: Add Solubilizing Agent Possible Cause:\npH near Dap pKa->Solution 2:\nAdd Solubilizing Agent Solution 3:\nLower Peptide Concentration Solution 3: Lower Peptide Concentration Possible Cause:\npH near Dap pKa->Solution 3:\nLower Peptide Concentration

Caption: Logical relationship for troubleshooting peptide aggregation.

DAP12_Signaling_Pathway Ligand Ligand TREM2 TREM2 Ligand->TREM2 Binds DAP12 DAP12 TREM2->DAP12 Activates Syk Syk DAP12->Syk Recruits & Activates Vav Vav Syk->Vav PI3K PI3K Syk->PI3K PLCg PLCγ Syk->PLCg Downstream Downstream Signaling (e.g., Actin Cytoskeleton Reorganization, Cell Survival, Proliferation) Vav->Downstream PI3K->Downstream PLCg->Downstream

Caption: Simplified DAP12 signaling pathway.

References

Technical Support Center: Aggregation of Peptides Rich in 2,3-Diaminopropionic Acid (Dap)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides rich in 2,3-diaminopropionic acid (Dap). Dap-rich peptides are known for their pH-responsive behavior, which, while beneficial for applications like drug delivery, can also lead to challenges with aggregation during synthesis, purification, and in aqueous solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of Dap-rich peptides.

Problem 1: My Dap-rich peptide is showing poor solubility in standard aqueous buffers (e.g., PBS pH 7.4).

  • Question: Why is my Dap-rich peptide insoluble at neutral pH, and how can I dissolve it?

  • Answer: Peptides rich in this compound can be prone to aggregation and insolubility at neutral pH. This is often due to the unique properties of the Dap residue. The pKa of the β-amino group in Dap is significantly lower when it's part of a peptide chain compared to the free amino acid.[1] This means that at neutral pH, a significant portion of the Dap side chains may be deprotonated, reducing the peptide's overall positive charge and increasing its hydrophobicity, which can lead to aggregation.[1]

    Troubleshooting Steps:

    • pH Adjustment: Since Dap-rich peptides are pH-sensitive, altering the pH of the solvent can significantly improve solubility. Try dissolving the peptide in a slightly acidic buffer (e.g., pH 5-6). This will protonate the Dap side chains, increasing the peptide's net positive charge and promoting solubility through electrostatic repulsion.

    • Use of Organic Solvents: For highly hydrophobic peptides, the use of organic solvents may be necessary. Start by dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly add the aqueous buffer to the desired concentration. Caution: Peptides containing cysteine or methionine can be unstable in DMSO.

    • Chaotropic Agents: In cases of severe aggregation, chaotropic agents can be used to disrupt the non-covalent interactions holding the aggregates together. Consider adding urea or guanidinium chloride to your buffer. However, be mindful that these agents can denature the peptide and may need to be removed before downstream applications.

Problem 2: During solid-phase peptide synthesis (SPPS), I'm observing incomplete coupling reactions for Dap residues.

  • Question: What are the best practices for incorporating multiple Fmoc-Dap(protecting group)-OH residues into a peptide sequence to avoid aggregation and incomplete reactions on the resin?

  • Answer: The synthesis of peptides containing multiple Dap residues can be challenging due to on-resin aggregation and difficult coupling steps.[2]

    Troubleshooting Steps:

    • Extended Coupling Times: The incorporation of Fmoc-Dap(Boc)-OH can be problematic and may require extended reaction times for complete acylation.[2]

    • Optimized Activation Chemistry: A standard activating agent may not be sufficient. A range of activation chemistries should be investigated to find the optimal conditions. For example, using a combination of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in a mixture of DMSO and DMF has been shown to be effective.[2]

    • Use of Pseudoprolines: To disrupt on-resin aggregation, consider incorporating pseudoproline dipeptides at strategic locations in your sequence. These temporary proline mimics can break up the secondary structures that lead to aggregation.

    • High-Swelling Resins: Using a high-swelling resin with a low peptide loading can help to improve solvent accessibility and reduce steric hindrance during coupling reactions.

Problem 3: My purified Dap-rich peptide solution becomes cloudy or forms a precipitate over time.

  • Question: How can I prevent my Dap-rich peptide from aggregating in solution during storage and experiments?

  • Answer: The aggregation of Dap-rich peptides in aqueous solution is often a time- and concentration-dependent process driven by factors like pH, temperature, and ionic strength.

    Troubleshooting Steps:

    • pH Control: As with initial dissolution, maintaining a slightly acidic pH can help to keep the peptide in its monomeric, soluble form.

    • Low Concentration: Whenever possible, work with the lowest feasible concentration of the peptide to reduce the likelihood of aggregation.

    • Temperature: Store peptide solutions at 4°C or on ice during experiments to slow down the aggregation kinetics. For long-term storage, it is recommended to lyophilize the peptide and store it at -20°C or -80°C.

    • Additives: The inclusion of certain excipients can help to stabilize the peptide. Consider adding a small amount of a non-ionic surfactant like Tween 20 or Pluronic F-68 to your buffer. The addition of free amino acids like arginine and glutamic acid has also been shown to reduce aggregation for some proteins and may be beneficial for peptides.

Frequently Asked Questions (FAQs)

Q1: What is the typical pKa of the β-amino group of this compound within a peptide?

A1: The pKa of the β-amino group of Dap is significantly lower in a peptide compared to the free amino acid. While the free amino acid has a pKa for its β-amino group of around 9.4, within a peptide, this can be lowered to a range of 6.3 to 7.5.[1][3] This is due to the electron-withdrawing effect of the adjacent peptide bonds and the local microenvironment.[1] This pH sensitivity is a key feature of Dap-rich peptides.

Q2: How does pH affect the conformation of Dap-rich peptides?

A2: Dap-rich peptides often undergo a conformational change as the pH is lowered from neutral to acidic. For example, a peptide that is unordered at pH 7 may transition to a more helical or ordered structure at a lower pH.[1] This is due to the protonation of the Dap side chains, which increases electrostatic repulsion and can favor a more extended or helical conformation. This conformational change can be monitored using Circular Dichroism (CD) spectroscopy.[1]

Q3: What techniques can I use to characterize the aggregation of my Dap-rich peptide?

A3: Several techniques are available to characterize peptide aggregation:

  • Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution, allowing you to detect the presence of aggregates and monitor their formation over time.[4][5]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of your peptide that may accompany aggregation.[1][6]

  • Thioflavin T (ThT) Assay: This fluorescence-based assay is used to detect the presence of amyloid-like fibrils, which are a common type of peptide aggregate.[7][8] ThT dye binds to β-sheet-rich structures and exhibits a characteristic increase in fluorescence.[7][8]

  • Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the morphology of peptide aggregates at the nanoscale.

Q4: Are there any sequence design strategies to minimize the aggregation of Dap-rich peptides?

A4: Yes, several rational design strategies can be employed:

  • Strategic Placement of Charged Residues: Flanking hydrophobic regions with charged residues can help to prevent aggregation through electrostatic repulsion.

  • Introduction of "Gatekeeper" Residues: Residues like proline and glycine can disrupt the formation of regular secondary structures that often precede aggregation.

  • N-methylation: Methylating the Dap side-chain amines can reduce hydrogen bonding capabilities, which has been shown to decrease cytotoxicity and can potentially alter aggregation properties.[2]

Quantitative Data Summary

Table 1: pKa Values of this compound (Dap)

Form of DapFunctional GrouppKa ValueReference
Free Amino Acid (at 37°C)α-NH₂6.42[1]
Free Amino Acid (at 37°C)β-NH₂9.37[1]
Methyl Ester of Dap (at 37°C)α-NH₂4.18[1]
Methyl Ester of Dap (at 37°C)β-NH₂7.96[1]
Within a Peptideβ-NH₂6.3 - 7.5[1][3]

Table 2: Example of Particle Sizes of a Dap-rich Peptide and its DNA Complex

SampleParticle Size Range (nm)PolydispersityReference
Dap-rich Peptide Alone148 - 409Polydisperse[1]
Dap-rich Peptide/DNA Complex1370 - 2000Polydisperse[1]

Experimental Protocols

Protocol 1: Characterization of Dap-Rich Peptide Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare a stock solution of the Dap-rich peptide in an appropriate solvent (e.g., slightly acidic buffer or water).

    • Filter the stock solution through a 0.22 µm syringe filter to remove any pre-existing dust or large aggregates.

    • Dilute the peptide stock solution to the desired concentration in the buffer of interest. It is recommended to test a range of concentrations.

    • Prepare a blank sample containing only the buffer.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature.

    • Transfer the blank sample to a clean DLS cuvette and measure the background scattering.

    • Transfer the peptide sample to a clean DLS cuvette and place it in the instrument.

    • Allow the sample to equilibrate to the instrument temperature for at least 5 minutes.

    • Perform the DLS measurement, collecting data for an appropriate duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the sample.

    • The presence of large particles (e.g., >100 nm) is indicative of aggregation.

    • Monitor the change in particle size over time to study the kinetics of aggregation.

Protocol 2: Monitoring pH-Induced Conformational Changes of Dap-Rich Peptides by Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the Dap-rich peptide in water or a low-salt buffer.

    • Determine the peptide concentration accurately, for example, by UV absorbance if the peptide contains aromatic residues, or by a colorimetric assay.

    • Prepare a series of buffers with a range of pH values (e.g., from pH 8.0 down to pH 4.0).

    • Dilute the peptide stock solution to a final concentration of 20-50 µM in each of the different pH buffers.

  • CD Measurement:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record a baseline spectrum for each buffer without the peptide.

    • Record the CD spectrum of each peptide sample from approximately 260 nm to 190 nm.

    • Typically, 3-5 scans are averaged for each sample.

  • Data Analysis:

    • Subtract the baseline spectrum from the corresponding sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the changes in the CD spectra as a function of pH. A transition from a random coil spectrum (strong negative band around 200 nm) to an α-helical spectrum (negative bands at 222 nm and 208 nm, and a positive band around 192 nm) indicates a pH-induced conformational change.

Protocol 3: Detection of Amyloid-like Fibrils using the Thioflavin T (ThT) Assay

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in water. Filter the solution through a 0.2 µm syringe filter and store it in the dark.

    • Prepare the desired buffer for the aggregation assay (e.g., phosphate buffer, pH 7.4).

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add the Dap-rich peptide to the desired final concentration.

    • Add ThT from the stock solution to a final concentration of 10-25 µM.

    • Include a control well with only the buffer and ThT.

    • The final volume in each well should be around 100-200 µL.

  • Measurement:

    • Incubate the plate at 37°C in a plate reader with shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Subtract the fluorescence of the ThT-only control from the peptide samples.

    • Plot the fluorescence intensity as a function of time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.[9]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_solubility Solubility & Aggregation Screening cluster_characterization Biophysical Characterization synthesis SPPS of Dap-rich Peptide purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization solubility_test Solubility Test (Varying pH) characterization->solubility_test dls DLS Analysis solubility_test->dls cd Circular Dichroism (pH Titration) dls->cd tht Thioflavin T Assay cd->tht tem TEM Imaging tht->tem

Caption: Experimental workflow for Dap-rich peptides.

troubleshooting_logic cluster_synthesis During Synthesis cluster_solution In Solution start Aggregation Observed incomplete_coupling Incomplete Coupling start->incomplete_coupling poor_solubility Poor Solubility start->poor_solubility solution_synthesis Optimize Coupling (Longer time, different reagents) incomplete_coupling->solution_synthesis solution_solution Adjust pH (acidic) Add co-solvents (DMSO) Add excipients poor_solubility->solution_solution

Caption: Troubleshooting logic for Dap-peptide aggregation.

ph_effect_pathway high_ph Neutral pH (e.g., 7.4) deprotonated Dap side chains (partially deprotonated) high_ph->deprotonated low_ph Acidic pH (e.g., 5.0) protonated Dap side chains (protonated) low_ph->protonated low_charge Low Net Positive Charge deprotonated->low_charge high_charge High Net Positive Charge protonated->high_charge aggregation Aggregation Prone (Hydrophobic interactions dominate) low_charge->aggregation soluble Soluble Monomers (Electrostatic repulsion dominates) high_charge->soluble

Caption: Effect of pH on Dap-rich peptide aggregation.

References

Technical Support Center: Cytotoxicity of 2,3-Diaminopropionic Acid-Based Delivery Vectors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-diaminopropionic acid (DAPA)-based delivery vectors.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAPA) and why is it used in delivery vectors?

A1: this compound (DAPA) is a non-proteinogenic amino acid that contains two amino groups.[1][2][3] When incorporated into delivery vectors, such as peptides or polymers, the primary amino groups of DAPA can be protonated, conferring a cationic charge to the vector.[4] This positive charge facilitates the condensation of negatively charged cargo like nucleic acids (DNA, siRNA) and promotes interaction with the negatively charged cell membrane, aiding in cellular uptake.[4][5]

Q2: What are the potential mechanisms of cytotoxicity associated with DAPA-based vectors?

A2: The cytotoxicity of DAPA-based vectors, like other cationic polymers, is often linked to their positive charge density.[4][5] Potential mechanisms include:

  • Membrane Disruption: High concentrations of cationic vectors can lead to the destabilization and lysis of the cell membrane, causing necrosis.[4]

  • Mitochondrial Dysfunction: Cationic polymers can interact with and disrupt mitochondrial membranes, leading to a decrease in metabolic activity and the release of pro-apoptotic factors.[6][7]

  • Induction of Apoptosis: DAPA-based vectors can trigger programmed cell death (apoptosis) through various signaling pathways, potentially initiated by cellular stress or membrane interactions.[6][8][9]

Q3: How can I assess the cytotoxicity of my DAPA-based delivery vector?

A3: Several standard in vitro assays can be used to evaluate the cytotoxicity of DAPA-based vectors:

  • Metabolic Activity Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4][10][11]

  • Membrane Integrity Assays (e.g., Lactate Dehydrogenase (LDH) release): This assay quantifies the amount of LDH released from damaged cells into the culture medium, indicating membrane rupture.[12][13][14][15][16]

  • Apoptosis Assays (e.g., Caspase-3 activity): These assays measure the activity of key executioner caspases involved in the apoptotic cascade.[17][18][19][20][21]

Q4: Is there a correlation between the structure of the DAPA-based vector and its cytotoxicity?

A4: Yes, the architecture and charge density of the vector can significantly influence its cytotoxicity. Factors such as the number of DAPA residues, their distribution along the polymer backbone (e.g., block vs. random), and the overall molecular weight can affect how the vector interacts with cellular components and, consequently, its toxicity profile.[4]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High cell death observed in control wells (cells only). Contamination of cell culture (bacterial or fungal).Discard the cell culture and start with a fresh, sterile stock. Ensure aseptic techniques are followed.
Improper handling of cells during seeding or treatment.Handle cells gently, avoid vigorous pipetting, and ensure even cell distribution in the wells.
High background signal in LDH assay. Serum in the culture medium contains LDH.Use a low-serum or serum-free medium for the assay or run a background control with medium only to subtract from the sample readings.[16]
Contamination of reagents.Use fresh, sterile reagents.
Low signal or no change in MTT assay despite visible cell death. Incorrect incubation time with MTT reagent.Optimize the incubation time for your specific cell line (typically 2-4 hours).
Incomplete solubilization of formazan crystals.Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time for solubilization.[11]
Cell number is too low or too high.Determine the optimal cell seeding density for a linear response in the MTT assay.
Inconsistent results between replicate wells. Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
High cytotoxicity observed at low vector concentrations. The DAPA-based vector has a high charge density.Modify the vector design to reduce the number of DAPA residues or incorporate shielding moieties like PEG.
The vector is forming large aggregates.Characterize the vector-cargo complexes for size and zeta potential. Optimize the formulation to achieve smaller, more stable particles.

Quantitative Data Summary

The following table summarizes representative cytotoxicity data for cationic polymer-based delivery vectors. Note: Specific IC50 and LC50 values for a particular DAPA-based vector will be experiment-dependent and should be determined empirically.

Vector TypeCell LineAssayEndpointConcentration RangeResult
Cationic Polymer AHeLaMTTCell Viability0.1 - 100 µg/mLIC50 = 25 µg/mL
Cationic Polymer BHEK293LDH% Cytotoxicity0.1 - 100 µg/mLLC50 = 50 µg/mL
DAPA-peptideA549MTTCell Viability1 - 200 µMIC50 = 75 µM
DAPA-polymerHepG2Caspase-3Fold Increase1 - 200 µMSignificant increase at >50 µM

IC50: The concentration of the vector that inhibits 50% of the cell viability. LC50: The concentration of the vector that causes 50% cell lysis.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the DAPA-based vector in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the vector dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

LDH Release Assay for Membrane Integrity

This protocol is based on common LDH cytotoxicity assay kits.[12][13][15][16]

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Cells treated with a lysis buffer (e.g., Triton X-100).[16]

    • Background: Medium only.

  • Treatment: Add the DAPA-based vector at various concentrations to the experimental wells.

  • Incubation: Incubate the plate for the desired time at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[16] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Caspase-3 Activity Assay for Apoptosis

This protocol outlines a colorimetric assay for caspase-3 activity.[17][19][21]

  • Induce Apoptosis: Treat cells with the DAPA-based vector at various concentrations for a predetermined time to induce apoptosis. Include an untreated control.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-15 minutes.[17][20]

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[20]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[17][21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[19][21]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm.[17][21]

  • Calculation: Determine the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Visualizations

Signaling Pathways

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Binding DISC DISC Formation (FADD, TRADD) Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bcl2_Family Bcl-2 Family (Bax, Bak) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., Vector Interaction) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis DAPA_Vector DAPA-based Vector DAPA_Vector->Death_Receptor Membrane Perturbation DAPA_Vector->Cellular_Stress Necrosis_Signaling_Pathway DAPA_Vector High Concentration of DAPA-based Vector Membrane_Damage Severe Plasma Membrane Damage DAPA_Vector->Membrane_Damage Ion_Imbalance Loss of Ion Homeostasis (Ca2+ influx) Membrane_Damage->Ion_Imbalance Organelle_Swelling Organelle Swelling (Mitochondria, ER) Ion_Imbalance->Organelle_Swelling Cell_Lysis Cell Lysis and Release of Contents (LDH) Organelle_Swelling->Cell_Lysis Inflammation Inflammation Cell_Lysis->Inflammation Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Seed 96-well plates) Vector_Prep 2. Prepare Vector Dilutions Treat_Cells 3. Treat Cells with Vector Vector_Prep->Treat_Cells Incubate 4. Incubate (24-72h) Treat_Cells->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Caspase Caspase Assay (Apoptosis) Incubate->Caspase Read_Plates 5. Measure Absorbance/ Fluorescence MTT->Read_Plates LDH->Read_Plates Caspase->Read_Plates Calculate 6. Calculate % Viability/ % Cytotoxicity Read_Plates->Calculate IC50 7. Determine IC50/LC50 Calculate->IC50

References

Technical Support Center: Enhancing Endosomal Escape of 2,3-Diaminopropionic Acid (DAP) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the endosomal escape and cytosolic delivery of 2,3-diaminopropionic acid (DAP)-containing peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at achieving efficient cytosolic delivery of DAP peptides and their cargo.

IssuePotential Cause(s)Suggested Solution(s)
Low Cytosolic Delivery Despite High Cellular Uptake Endosomal Entrapment: The DAP peptide-cargo conjugate is successfully entering the cell via endocytosis but is not efficiently escaping the endosomes, leading to lysosomal degradation.[1][2][3]1. Optimize DAP Content: The pH-sensitivity of the peptide is crucial for endosomal escape. The number and placement of DAP residues influence the peptide's ability to respond to the acidic endosomal environment. Consider synthesizing analogues with a higher density of DAP residues to enhance the "proton sponge" effect. 2. Co-treatment with Endosomotropic Agents: Use agents like chloroquine to inhibit endosomal acidification and promote swelling, which can facilitate the release of entrapped peptides.[4][5][6] 3. Incorporate Fusogenic Lipids: If using a lipid-based delivery system, include fusogenic lipids like DOPE (dioleoylphosphatidylethanolamine) which can promote the fusion of the delivery vehicle with the endosomal membrane.
High Variability in Experimental Results Inconsistent Peptide Quality: Impurities or incomplete synthesis of the DAP peptide can lead to variations in activity. Cell Line Differences: Different cell lines have varying endocytic capacities and endosomal maturation pathways.1. Ensure Peptide Purity: Purify the synthesized DAP peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%. Confirm the peptide's identity and purity using mass spectrometry.[7] 2. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments. 3. Characterize the Endocytic Pathway: If possible, use inhibitors of different endocytic pathways to understand how your DAP peptide is being internalized in your specific cell line.
Cytotoxicity Observed at Effective Concentrations Membrane Disruption at Physiological pH: The peptide may be causing membrane lysis at the cell surface before internalization, leading to toxicity.[8] High Peptide Concentration: The concentration required for endosomal escape may be inherently toxic to the cells.1. Modify Peptide Design: Adjust the hydrophobicity and charge of the peptide. Excessive hydrophobicity can lead to non-specific membrane interactions and toxicity. 2. Determine the Therapeutic Window: Perform a dose-response curve to identify the optimal concentration that provides significant endosomal escape with minimal cytotoxicity. 3. Use a More Sensitive Assay: Employ a highly sensitive assay for quantifying cytosolic delivery, such as the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay, which may allow for the use of lower, less toxic peptide concentrations.[1][9][10][11][12]
Difficulty in Quantifying Endosomal Escape Inadequate Assay Sensitivity: Standard fluorescence microscopy may not be sensitive enough to distinguish between endosomally trapped and cytosolic cargo, especially at low delivery efficiencies.[13] Misinterpretation of Punctate Staining: Assuming that any diffuse cytosolic signal represents successful delivery without proper quantification.1. Implement a Quantitative Assay: Utilize a robust method like the SLEEQ assay, which provides a quantitative measure of cytosolic cargo.[1][9][10][11][12] 2. Use pH-Sensitive Dyes: Label your cargo with a pH-sensitive dye that fluoresces in the neutral pH of the cytosol but is quenched in the acidic endosome. This allows for more specific detection of escaped cargo.[14] 3. Flow Cytometry-Based Quantification: A flow cytometry assay can be used to quantify cellular uptake and endosomal escape.[15]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the endosomal escape of this compound (DAP) peptides?

A1: The primary mechanism is attributed to the "proton sponge" effect. The β-amino group of the DAP residue has a pKa value that is lowered when it is incorporated into a peptide, making it sensitive to the pH changes that occur during endosomal acidification.[16] As the endosome matures and its internal pH drops (from ~6.5 in early endosomes to ~4.5 in lysosomes), the DAP residues become protonated.[16] This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the peptide and its cargo into the cytosol.

Q2: How does the number of DAP residues in a peptide affect its endosomal escape efficiency?

A2: Increasing the number of DAP residues can enhance the peptide's buffering capacity, leading to a more pronounced proton sponge effect and potentially greater endosomal escape. However, there is likely an optimal number of DAP residues, as excessive positive charge could lead to strong, non-productive interactions with the cell surface or aggregation. The optimal Dap-to-lysine ratio will depend on the overall peptide sequence and the nature of the cargo.

Q3: Can I use chloroquine to enhance the endosomal escape of my DAP peptide?

A3: Yes, chloroquine is a lysosomotropic agent that can be used to enhance endosomal escape.[4][5][6] It is a weak base that accumulates in endosomes and lysosomes, where it becomes protonated. This interferes with endosomal acidification and also causes osmotic swelling, which can facilitate the release of co-administered DAP peptides and their cargo.[4][5] However, it is important to optimize the chloroquine concentration and incubation time to minimize cytotoxicity.

Q4: What are the most reliable methods for quantifying the endosomal escape of DAP peptides?

A4: While fluorescence microscopy can provide qualitative information, more robust and quantitative methods are recommended for accurate assessment. The Split Luciferase Endosomal Escape Quantification (SLEEQ) assay is a highly sensitive and direct method for quantifying cytosolic delivery.[1][9][10][11][12] This assay utilizes a split luciferase system where one part is conjugated to the cargo and the other is expressed in the cytosol. A luminescent signal is only produced when the cargo escapes the endosome and the two parts of the luciferase enzyme reconstitute. Flow cytometry-based assays using pH-sensitive dyes are also a powerful tool for quantitative analysis.[14][15]

Q5: What are some key considerations when designing a DAP-containing peptide for efficient cytosolic delivery?

A5: Several factors should be considered in the design of your peptide:

  • pH-Responsiveness: Incorporate a sufficient number of DAP residues to confer pH sensitivity in the endosomal range.

  • Amphipathicity: A balance of hydrophobic and cationic residues is often beneficial for membrane interaction.

  • Charge: The overall positive charge of the peptide will influence its interaction with the cell membrane and cargo.

  • Structure: The secondary structure of the peptide (e.g., alpha-helical) can impact its membrane-disrupting activity.

  • Stability: Consider modifications, such as using D-amino acids, to increase resistance to proteolytic degradation.[17]

Quantitative Data Summary

The following tables summarize representative quantitative data for the endosomal escape of various cell-penetrating peptides and delivery systems. Note that direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and cargo molecules.

Table 1: Endosomal Escape Efficiency of Different Peptide-Based Systems

Peptide/SystemCargoCell LineEndosomal Escape Efficiency (%)Assay MethodReference
ZF5.3Rho-labeled peptideSaos-241-69Fluorescence Microscopy[18]
AV5.3Rho-labeled peptideSaos-240-59Fluorescence Microscopy[18]
Nanoparticles with disulfide-linked HiBiTHiBiT peptide-6-7SLEEQ[19]
Nanoparticles with thioether-linked HiBiTHiBiT-carrier conjugate-<3SLEEQ[19]

Table 2: Cytosolic Delivery of a Model Protein with Different Endosomal Escape Peptides (EEPs)

EEPCargoCell LineFold-Increase in Cytosolic Signal (vs. Cargo alone)Assay Method
R9GFP-HiBiTHEK293-LSA~2SLEEQ
TATGFP-HiBiTHEK293-LSA~1.5SLEEQ
pHD118GFP-HiBiTHEK293-LSA~3SLEEQ
pHlipGFP-HiBiTHEK293-LSA~2.5SLEEQ

Data in Table 2 is estimated from graphical representations in the source publication and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry) of DAP-containing Peptides

This protocol outlines the manual synthesis of a DAP-containing peptide using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Shaker vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the shaker vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry.

Protocol 2: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This protocol provides a method for the quantitative analysis of endosomal escape.[9][10]

Materials:

  • HEK293 cells stably expressing LgBiT in the cytosol (HEK293-LSA).

  • DAP peptide-cargo conjugate labeled with the HiBiT peptide.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Luciferase substrate (e.g., furimazine).

  • Digitonin.

  • Luminometer.

  • White, opaque 96-well plates.

Procedure:

  • Cell Seeding: Seed HEK293-LSA cells in a white, opaque 96-well plate and allow them to adhere overnight.

  • Peptide Incubation:

    • Prepare dilutions of the HiBiT-labeled DAP peptide-cargo conjugate in cell culture medium.

    • Remove the old medium from the cells and add the peptide solutions.

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Measurement of Cytosolic Delivery:

    • Wash the cells three times with PBS to remove excess peptide.

    • Add the luciferase substrate to the wells.

    • Immediately measure the luminescence using a luminometer. This reading represents the amount of cargo that has escaped into the cytosol.

  • Measurement of Total Cellular Association:

    • In a parallel set of wells treated in the same way, after washing, add a solution of digitonin (to permeabilize the cell membranes) along with the luciferase substrate.

    • Measure the luminescence. This reading represents the total amount of peptide-cargo associated with the cells (both in endosomes and in the cytosol).

  • Calculation of Endosomal Escape Efficiency:

    • Endosomal Escape Efficiency (%) = (Luminescence of cytosolic delivery / Luminescence of total cellular association) x 100.

Visualizations

Endosomal_Uptake_and_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytosol Cytosol (pH 7.2) cluster_endocytic_pathway Endocytic Pathway DAP_Peptide DAP Peptide-Cargo (Neutral DAP) Early_Endosome Early Endosome (pH 6.0-6.5) DAP_Peptide->Early_Endosome Endocytosis Released_Cargo Released Cargo (Active) Late_Endosome Late Endosome (pH 5.0-6.0) DAP Protonation Early_Endosome->Late_Endosome Maturation Late_Endosome->Released_Cargo Endosomal Escape (Membrane Disruption) Lysosome Lysosome (pH 4.5-5.0) Degradation Late_Endosome->Lysosome Fusion

Caption: Endocytic uptake and endosomal escape pathway of a DAP peptide-cargo conjugate.

Proton_Sponge_Mechanism cluster_endosome Late Endosome cluster_cytosol Cytosol V_ATPase V-ATPase Proton Pump Protons_in H+ V_ATPase->Protons_in Pumps H+ in DAP_Peptide DAP Peptide (DAP-NH2) Protons_in->DAP_Peptide Low pH Protonated_DAP Protonated DAP Peptide (DAP-NH3+) DAP_Peptide->Protonated_DAP Protonation Chloride_in Cl- Protonated_DAP->Chloride_in Attracts Water_in H2O Chloride_in->Water_in Follows Swelling Osmotic Swelling Water_in->Swelling Rupture Membrane Rupture Swelling->Rupture Released_Cargo Cargo Release Rupture->Released_Cargo SLEEQ_Assay_Workflow cluster_workflow SLEEQ Assay Workflow cluster_measurement Luminescence Measurement Start Seed HEK293-LSA cells (Expressing LgBiT) Incubate Incubate with HiBiT-DAP Peptide-Cargo Start->Incubate Wash Wash cells (3x PBS) Incubate->Wash Cytosolic Add Substrate Measure Cytosolic Signal Wash->Cytosolic Total Add Digitonin + Substrate Measure Total Signal Wash->Total Calculate Calculate Endosomal Escape Efficiency (%) Cytosolic->Calculate Total->Calculate

References

Technical Support Center: Characterizing 2,3-Diaminopropionic Acid (DAPA) Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges encountered when characterizing isomers of 2,3-diaminopropionic acid (DAPA). The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound (DAPA) and why are they significant?

A1: this compound (DAPA) is a non-proteinogenic amino acid that exists as a pair of enantiomers: L-2,3-diaminopropionic acid (also known as (S)-2,3-diaminopropionic acid) and D-2,3-diaminopropionic acid ((R)-2,3-diaminopropionic acid).[1][2] These isomers are stereoisomers that are non-superimposable mirror images of each other. Their significance lies in their different biological activities and roles. For instance, L-DAPA is a known precursor to antibiotics and siderophores, while its isomers can have different physiological effects or metabolic fates.[3][4]

Q2: What is the fundamental analytical challenge in characterizing DAPA isomers?

A2: The primary challenge is that enantiomers, such as L-DAPA and D-DAPA, possess identical physical and chemical properties (e.g., boiling point, solubility, molecular weight) in an achiral environment.[5][6] Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with a standard column or Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between them directly.[7] Therefore, a chiral environment must be introduced to induce distinguishable interactions.

Q3: What is the general strategy used to separate and quantify DAPA enantiomers?

A3: The most common strategy is to convert the enantiomeric mixture into a mixture of diastereomers.[5][7] Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC.[6][8] This conversion is typically achieved by reacting the DAPA mixture with a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent.[7][9] The resulting diastereomeric products can then be resolved and quantified.

Q4: Which analytical techniques are most effective for analyzing the derivatized DAPA isomers?

A4: Once derivatized into diastereomers, a combination of techniques is effective:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is widely used to separate the resulting diastereomers.[8][10]

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides high sensitivity and selectivity for detecting and identifying the separated diastereomers.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to distinguish the diastereomers formed, as the different spatial arrangements lead to distinct chemical shifts for corresponding protons.[7]

Experimental Workflow for DAPA Isomer Analysis

The following diagram illustrates the general workflow for characterizing DAPA isomers using the indirect method of chiral derivatization.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Identification racemic_dapa Racemic DAPA Sample (L-DAPA & D-DAPA) derivatization React with Chiral Derivatizing Agent (CDA) racemic_dapa->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers hplc HPLC Separation diastereomers->hplc ms MS/UV Detection hplc->ms data Data Acquisition (Chromatogram) ms->data peaks Peak Integration data->peaks quantification Quantify Isomer Ratio peaks->quantification identification Confirm Identity peaks->identification

Caption: General workflow for DAPA isomer analysis via chiral derivatization.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Causes Recommended Solutions
Poor or No Peak Resolution of Diastereomers 1. Inappropriate chiral derivatizing agent (CDA).2. Suboptimal mobile phase composition.3. Incorrect column choice.4. Temperature fluctuations.1. Screen different CDAs (e.g., Marfey's reagent, S-NIFE) as selectivity varies.[10]2. Optimize the mobile phase gradient (e.g., acetonitrile/water with formic acid). Adjust the gradient slope and organic content.3. Ensure a high-resolution reversed-phase column (e.g., C18) is used.[2]4. Use a column oven to maintain a stable temperature.
Low Signal Intensity or Poor Peak Shape 1. Incomplete derivatization reaction.2. Analyte degradation.3. Low detector sensitivity.4. Issues with mobile phase pH.1. Optimize derivatization conditions (time, temperature, pH, reagent concentration).[9]2. Check sample stability; prepare fresh samples and use an autosampler with cooling if necessary.3. For MS, optimize ionization source parameters. For UV, ensure the CDA provides a strong chromophore.4. Adjust mobile phase pH to ensure the analyte is in the proper ionic state for good chromatography.
Inconsistent Retention Times 1. Column degradation or contamination.2. Inconsistent mobile phase preparation.3. Fluctuation in pump pressure or flow rate.1. Flush the column with a strong solvent or replace it if necessary.2. Prepare fresh mobile phase daily and ensure accurate measurements.3. Purge the HPLC pump to remove air bubbles and check for leaks.
NMR Analysis
Problem Potential Causes Recommended Solutions
Diastereomer Signals Not Resolved 1. The chosen CDA does not induce a sufficient chemical shift difference.2. Low magnetic field strength of the NMR spectrometer.3. Sample concentration is too low.1. Use a CDA known to cause large spectral dispersion, such as Mosher's acid.[7]2. Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase signal dispersion.3. Increase the sample concentration to improve the signal-to-noise ratio.
Evidence of Incomplete Derivatization 1. Unreacted DAPA signals are visible in the spectrum.2. Reaction conditions were not optimal.1. Add a slight excess of the CDA to drive the reaction to completion.2. Increase reaction time or temperature, or add a catalyst if required by the specific CDA protocol.

Troubleshooting Logic Diagram

The following diagram provides a decision-making workflow for addressing poor peak resolution in HPLC.

G cluster_method_dev Method Development cluster_troubleshoot Standard Troubleshooting start Start: Poor Peak Resolution in HPLC check_method Is the analytical method validated for DAPA isomers? start->check_method change_cda Screen Different Chiral Derivatizing Agents check_method->change_cda No check_flow Check Flow Rate & Pressure Stability check_method->check_flow Yes optimize_mobile Optimize Mobile Phase (Gradient, pH, Additives) change_cda->optimize_mobile change_column Try a Different Column (e.g., different packing) optimize_mobile->change_column end_escalate Consult Senior Scientist or Instrument Vendor change_column->end_escalate check_temp Ensure Stable Column Temperature check_flow->check_temp check_sample Verify Sample Integrity & Derivatization Efficiency check_temp->check_sample prepare_fresh Prepare Fresh Mobile Phase & Samples check_sample->prepare_fresh end_resolved Issue Resolved prepare_fresh->end_resolved

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

Experimental Protocols

Protocol: Indirect Chiral Separation of DAPA Isomers by HPLC-MS

This protocol provides a general methodology for the derivatization and analysis of DAPA enantiomers.

1. Materials and Reagents

  • DAPA sample (racemic mixture or unknown composition)

  • Chiral Derivatizing Agent (CDA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent, FDAA)[10]

  • Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Acetone

  • Buffers: 1 M Sodium Bicarbonate (NaHCO₃)

  • Acids: 2 M Hydrochloric Acid (HCl), 0.1% Formic Acid in Water/ACN

  • Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, heating block)

2. Chiral Derivatization Procedure (using FDAA)

  • Prepare a stock solution of the DAPA sample (approx. 50 µmol) in 200 µL of water.

  • Add 400 µL of a 1% (w/v) solution of FDAA in acetone.

  • Add 80 µL of 1 M NaHCO₃ to initiate the reaction and adjust the pH to basic conditions.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 40°C for 1 hour in a heating block.

  • After incubation, cool the reaction vial to room temperature.

  • Neutralize the reaction by adding 40 µL of 2 M HCl.

  • Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 500 µL of 50:50 ACN/Water for HPLC-MS analysis.

3. HPLC-MS Analysis Conditions

The following table summarizes typical starting conditions for an HPLC-MS method. These should be optimized for the specific instrument and column used.

Parameter Condition
HPLC System Agilent 1200 Series, Waters Acquity UPLC, or equivalent
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. (This is a starting point and must be optimized).
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI) in positive ion mode
MS Scan Range m/z 100-500 (or targeted SIM for the derivatized masses)

4. Data Analysis

  • Identify the peaks corresponding to the L-DAPA-FDAA and D-DAPA-FDAA diastereomers based on their retention times and mass-to-charge ratio.

  • Integrate the peak areas for each diastereomer.

  • Calculate the enantiomeric excess (% ee) or the ratio of the two isomers based on the integrated peak areas.

References

strategies to improve the biocompatibility of DAP-containing polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for DAP-Containing Polymers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions related to improving the biocompatibility of diamine-functionalized (DAP) polymers such as poly(amidoamine)s (PAAs) and poly(β-amino ester)s (PBAEs).

Frequently Asked Questions (FAQs)

Q1: What are the primary biocompatibility concerns with DAP-containing polymers?

A1: The main biocompatibility issues are cytotoxicity, hemocompatibility (blood compatibility), and immunogenicity.[1][2] Cytotoxicity is often linked to the cationic nature of these polymers, which can lead to cell membrane disruption and apoptosis.[3][4] Hemolysis, the rupture of red blood cells, is another significant concern for blood-contacting applications.[5][6]

Q2: Are all DAP-containing polymers cytotoxic?

A2: No, the cytotoxicity of DAP-containing polymers is highly dependent on their specific chemical structure. For instance, while some poly(amidoamine)s (PAAs) exhibit cytotoxicity comparable to polylysine, many others are remarkably non-toxic.[7][8] The choice of co-monomers, the degree of polymerization, and the polymer's counterion all play crucial roles in determining its toxicity profile.[5][7] Poly(β-amino ester)s (PBAEs) are a class of cationic polymers generally known for their good biocompatibility and biodegradability.[4][9]

Q3: What is the "proton sponge effect" and how does it relate to biocompatibility?

A3: The proton sponge effect is a mechanism that facilitates the endosomal escape of gene delivery vectors. The amine groups in DAP-containing polymers can be protonated in the acidic environment of the endosome.[9] This leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosome, releasing the therapeutic payload into the cytoplasm. While beneficial for delivery, this membrane-disrupting property can also contribute to cytotoxicity if not properly controlled.

Q4: How does polymer degradation affect biocompatibility?

A4: Biodegradable polymers are generally preferred as they can be cleared from the body, reducing long-term toxicity concerns. PBAEs, for instance, are biodegradable via hydrolysis of their ester groups.[4] However, the degradation by-products must also be non-toxic. It is crucial to assess the biocompatibility of not just the polymer itself, but also its degradation products.

Troubleshooting Guide

Issue 1: High cytotoxicity observed in in vitro assays.

This is a common issue with cationic polymers. Here are several strategies to troubleshoot and mitigate cytotoxicity:

  • Strategy 1: Modify the Polymer Structure.

    • Rationale: Cytotoxicity is strongly structure-dependent.[7] Modifying the polymer backbone or side chains can significantly reduce toxicity. For PBAEs, end-capping the polymer chains with different chemical groups can improve biocompatibility.[10]

    • Action: Synthesize polymer variants using different diamine or diacrylate monomers. For instance, incorporating hydrophobic elements can sometimes improve stability and reduce interactions with plasma proteins.[11] Consider end-capping PBAEs with amine-rich oligopeptides to enhance cell-specific interactions and biocompatibility.[10]

  • Strategy 2: Optimize the Counterion.

    • Rationale: For poly(amidoamine)s, the counterion associated with the polymer salt form has a significant impact on membrane activity and cytotoxicity.[5][6]

    • Action: If you are using a hydrochloride salt, consider synthesizing and testing other salt forms such as acetate, citrate, or lactate, which have been shown to be less hemolytic and cytotoxic.[5][6]

  • Strategy 3: Surface Modification with PEG (PEGylation).

    • Rationale: Covalently attaching polyethylene glycol (PEG) chains to your polymer or nanoparticle surface creates a hydrophilic shield.[12] This "stealth" layer can reduce non-specific interactions with cells and proteins, decrease cytotoxicity, and prolong circulation time in vivo.[12][13]

    • Action: Implement a PEGylation strategy. This can be done by incorporating PEG-containing monomers during polymerization or by post-synthesis modification of the polymer with reactive PEG derivatives.[2][14][15]

Below is a decision-making workflow for addressing cytotoxicity:

G start High Cytotoxicity Observed strategy1 Modify Polymer Structure (Monomers, End-caps) start->strategy1 strategy2 Optimize Counterion (e.g., Citrate, Acetate) start->strategy2 strategy3 Surface Modification (e.g., PEGylation) start->strategy3 test1 Re-evaluate Cytotoxicity (e.g., MTT Assay) strategy1->test1 strategy2->test1 strategy3->test1 end_ok Biocompatibility Improved test1->end_ok Success end_not_ok Further Optimization Needed test1->end_not_ok Failure end_not_ok->start G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation a1 Cytotoxicity Assays (ISO 10993-5) - MEM Elution - Direct Contact a2 Hemocompatibility (ISO 10993-4) - Hemolysis Assay a1->a2 a3 Genotoxicity (ISO 10993-3) a2->a3 decision Pass In Vitro? a3->decision b1 Implantation Tests (ISO 10993-6) b2 Systemic Toxicity (ISO 10993-11) b1->b2 end_success Biocompatible Candidate b2->end_success start DAP-Polymer Candidate start->a1 decision->b1 Yes end_fail Redesign/ Optimize Polymer decision->end_fail No G cluster_0 Unmodified Polymer cluster_1 PEGylated Polymer p1 cell Cell Membrane p1->cell Cytotoxic Interaction charge1 + charge2 + charge3 + p2 peg1 PEG p2->peg1 peg2 PEG p2->peg2 peg3 PEG p2->peg3 peg4 PEG p2->peg4 block X cell2 Cell Membrane label_shield Steric Hindrance

References

optimizing the pH-responsive range of 2,3-diaminopropionic acid peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-diaminopropionic acid (DAP) peptides. The resources below address common challenges in optimizing the pH-responsive range of these peptides for various applications, including drug and gene delivery.

Frequently Asked Questions (FAQs)

Q1: Why is the observed pKa of the DAP side chain in my peptide much lower than its value as a free amino acid?

A1: The pKa of the β-amino group in a this compound (DAP) residue is significantly lowered when it is incorporated into a peptide. This is due to several factors:

  • Electron-Withdrawing Effects : The peptide bonds are electron-withdrawing, which stabilizes the neutral (deprotonated) form of the β-amino group, thereby lowering its pKa.[1][2]

  • Coulombic Interactions : Electrostatic repulsion between adjacent protonated DAP side chains in a peptide sequence disfavors protonation, leading to a lower apparent pKa. This effect can be manipulated to tune the pH response.[1][3][4]

  • Peptide Conformation : The local microenvironment, including proximity to hydrophobic residues and the formation of secondary structures like α-helices, can influence the pKa.[1][2]

  • Hydrogen Bonding : Inter-molecular hydrogen bonding in peptide aggregates can also stabilize the deprotonated state of the DAP side chain.[1][2]

Q2: How can I shift the pH-responsive range of my DAP peptide to be more acidic or basic?

A2: You can tune the pH at which your peptide undergoes a conformational or charge-state transition by altering its sequence and structure.

  • To Induce a More Acidic Response (Lower pH Transition) : Increase the number of DAP residues in the peptide sequence. The increased Coulombic repulsion between the greater number of charged side chains will mean a lower pH is required to protonate them. For example, increasing the DAP complement from four to six residues can lower the conformational transition midpoint by approximately one pH unit.[3]

  • To Induce a More Basic Response (Higher pH Transition) : Decrease the density or number of DAP residues. Spacing the DAP residues with neutral amino acids can reduce the repulsive Coulombic interactions, allowing protonation to occur at a higher pH. A peptide with four DAP residues (LADap4-L1) showed a conformational transition at pH 6.64, which is substantially more basic than its histidine-containing analogue.[3]

Q3: My DAP peptide is showing higher cytotoxicity than expected. What are the potential causes and solutions?

A3: High toxicity of DAP-containing peptides can be linked to the primary amine in its side chain and its hydrogen bonding capabilities. A potential solution is to modify the DAP side chain. N-methylation of the Dap side chain's amino group can mitigate toxicity by interrupting inter-molecular hydrogen bonding networks without significantly altering the pH response.[3]

Q4: What is the best method to confirm the pH-responsive conformational change of my peptide?

A4: Circular Dichroism (CD) spectroscopy is a widely used and effective method. By measuring the CD spectrum of the peptide solution across a range of pH values, you can observe changes in the peptide's secondary structure (e.g., from a random coil to an α-helix) as the DAP residues become protonated. Plotting the change in molar ellipticity at a specific wavelength (e.g., 222 nm for α-helices) against pH allows for the determination of the transition midpoint.[1][3]

Q5: My peptide-siRNA complex is not achieving effective gene silencing. What are the common troubleshooting steps?

A5: Ineffective gene silencing can arise from several issues related to complex formation, cellular uptake, or endosomal escape.

  • Check Complex Formation : Ensure that the peptide and siRNA are forming stable complexes at physiological pH. This can be verified with techniques like gel retardation assays.

  • Optimize Uptake Pathway : The cellular uptake mechanism can significantly impact delivery. For some pH-responsive peptides, clathrin-mediated endocytosis is not the major route for effective delivery.[3]

  • Verify Endosomal Escape : The core function of the DAP peptide is to facilitate endosomal escape as the endosome acidifies.[3][5] If the peptide's pH response range is too low (too acidic), it may not be released from its cargo in time to disrupt the endosomal membrane.[3] Consider redesigning the peptide to have a more basic response (see Q2). During acidification, the charge state of the peptide increases, leading to the release of some peptide molecules from the nucleic acid complex, which then disrupt the endosomal membrane.[3]

Quantitative Data Summary

Table 1: pKa Values of this compound (DAP) Moieties

Compound/ContextFunctional GrouppKa at 25°CpKa at 37°C (Estimated)Reference
Free DAP (Acid Form)α-NH₂6.676.42[1]
Free DAP (Acid Form)β-NH₂-9.37[1]
DAP Methyl Esterα-NH₂-4.18[1]
DAP Methyl Esterβ-NH₂-7.96[1]
Model Compound 1 (Ac-Dap-NH₂)β-NH₂8.297.94[1]
LADap PeptideApparent pK'6.1 ± 0.2-[1]
Magainin 2-Dap AnalogApparent pKa~6.3-[6]

Table 2: Effect of DAP Residue Number on pH of Conformational Transition

Peptide IDNumber of DAP ResiduespH Midpoint of Conformational TransitionReference
LADap4-L146.64 ± 0.08[3]
LADap(Me)4-L14 (N-methylated)~6.6[3]
LADap6-L165.67 ± 0.17[3]
LADap(Me)6-L16 (N-methylated)5.77 ± 0.09[3]

Visual Guides and Workflows

A logical workflow for diagnosing and solving common issues encountered during the optimization of DAP peptides.

Caption: Troubleshooting workflow for DAP peptide optimization.

A generalized experimental workflow from peptide design and synthesis to functional characterization and application testing.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical Characterization cluster_application Application Testing s1 Peptide Design (Vary DAP content/mods) s2 Solid-Phase Peptide Synthesis s1->s2 s3 HPLC Purification s2->s3 s4 Mass Spectrometry Confirmation s3->s4 c1 Circular Dichroism (CD) vs. pH s4->c1 Purified Peptide c2 Potentiometric Titration (for pKa) c1->c2 c3 Toxicity Assay (e.g., MTT) c2->c3 a1 Complex Formation (e.g., with siRNA) c3->a1 Characterized Peptide a2 Cellular Uptake Studies a1->a2 a3 Functional Assay (e.g., Gene Silencing) a2->a3

Caption: Experimental workflow for DAP peptide development.

This diagram illustrates the proposed mechanism by which pH-responsive DAP peptides facilitate the delivery of cargo (e.g., siRNA) from the endosome into the cytoplasm.

Endosomal_Escape cluster_cell Cell cluster_endo Endosome (pH ~5.0 - 6.5) p3 DAP residues protonate (Peptide becomes more cationic) p4 Electrostatic repulsion releases some peptides from cargo p3->p4 p5 Released peptides insert into and disrupt endosomal membrane p4->p5 p6 3. Cargo (siRNA) released into cytoplasm p5->p6 Endosomal Escape p1 1. Peptide/siRNA complex enters cell via endocytosis p2 2. Endosome acidifies p1->p2 p2->p3

Caption: Mechanism of pH-mediated endosomal escape.

Key Experimental Protocols

Protocol 1: Determination of pH-Dependent Conformational Change via Circular Dichroism (CD) Spectroscopy

  • Objective : To monitor the change in peptide secondary structure as a function of pH.

  • Peptide Preparation : Prepare a stock solution of the purified peptide in deionized water or a low-buffer solution (e.g., 10 mM NaCl) to a final concentration of 0.1-0.2 mg/mL.

  • pH Titration : Prepare a series of peptide samples in a suitable buffer system that covers the desired pH range (e.g., pH 4.0 to 8.0). A combination of buffers like citrate, phosphate, and Tris can be used to cover a wide range, ensuring the buffer concentration is kept low (e.g., 5-10 mM) to minimize interference.

  • CD Measurement :

    • Calibrate the CD spectropolarimeter using a standard like camphor-10-sulfonic acid.

    • Place the peptide sample in a quartz cuvette with a 1 mm path length.

    • Record the CD spectra from approximately 190 to 260 nm at room temperature.

    • For each sample, record a baseline spectrum of the buffer at the corresponding pH and subtract it from the sample spectrum.

  • Data Analysis :

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE).

    • Monitor the MRE value at 222 nm (a characteristic wavelength for α-helical content).

    • Plot MRE at 222 nm versus pH. Fit the data to a sigmoidal curve (e.g., using the Boltzmann equation) to determine the midpoint of the transition (apparent pK').[1]

Protocol 2: Potentiometric Titration for pKa Determination of DAP Model Compounds

  • Objective : To determine the pKa of the DAP side chain in a controlled chemical environment.[1]

  • Solution Preparation :

    • Prepare a CO₂-free 0.1 M KCl solution by boiling HPLC-grade water for 15 minutes and cooling under a nitrogen or argon atmosphere.

    • Accurately prepare a standardized solution of a strong base (e.g., 0.1 M KOH).

    • Dissolve a known quantity of the DAP model compound in a specific volume (e.g., 10-15 mL) of the 0.1 M KCl solution.

  • Titration Setup :

    • Use a calibrated pH meter and an automated titrator.

    • Maintain an inert atmosphere (N₂ or Ar) over the sample solution throughout the titration to prevent CO₂ absorption.

    • Maintain a constant temperature (e.g., 25°C) using a water bath.

  • Titration Procedure :

    • Perform a blank titration of the KCl solution with the standardized base to account for any acidity in the solvent.

    • Titrate the sample solution with the standardized base, adding small, precise increments and recording the pH after each addition.

  • Data Analysis :

    • Plot the pH versus the volume of base added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Protocol 3: General Solid-Phase Peptide Synthesis (SPPS) for DAP-Containing Peptides

  • Objective : To synthesize a custom peptide containing DAP residues.

  • Resin Preparation : Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling :

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-DAP(Boc)-OH) using a coupling agent like HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and a base such as N,N-Diisopropylethylamine (DIPEA) or collidine.[1]

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycle : Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection and Cleavage :

    • After the final amino acid is coupled, perform a final Fmoc deprotection.

    • Wash the resin with dichloromethane (DCM).

    • Cleave the peptide from the resin and remove the side-chain protecting groups (like Boc from DAP) using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification and Verification :

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the mass and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

References

Validation & Comparative

A Head-to-Head Comparison: 2,3-Diaminopropionic Acid Versus Lysine in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of amino acid building blocks is critical in designing peptides with desired structural and functional properties. While the proteinogenic amino acid lysine is a common choice for introducing a positive charge and a flexible side chain, the non-proteinogenic amino acid 2,3-diaminopropionic acid (DAP) offers a unique set of characteristics that can be advantageous in various applications. This guide provides an objective, data-driven comparison of DAP and lysine, focusing on their impact on peptide structure, stability, and biological activity.

At a Glance: Key Structural and Physicochemical Differences

Lysine, with its ε-amino group at the terminus of a four-carbon aliphatic chain, provides a flexible and consistently positively charged side chain at physiological pH. In contrast, DAP features a β-amino group on a much shorter, single-carbon side chain. This seemingly subtle difference in structure leads to significant alterations in physicochemical properties, most notably the pKa of the side-chain amino group.

The shorter side chain of DAP brings the β-amino group into closer proximity to the electron-withdrawing peptide backbone, resulting in a significantly lower pKa compared to lysine's ε-amino group.[1] This means that DAP's side chain can transition from a charged to a neutral state within the pH range typically encountered in cellular endosomes (pH 5-7), a property not observed with lysine's consistently high pKa.[1][2][3] This pH-sensitivity makes DAP an attractive building block for creating peptides that respond to specific microenvironments.

Below is a diagram illustrating the structural differences between a lysine and a DAP residue within a peptide chain.

G cluster_0 Lysine Residue cluster_1 DAP Residue Lys_backbone ...-NH-CH-CO-... Lys_sidechain_start CH₂ Lys_backbone->Lys_sidechain_start α Lys_sidechain_2 CH₂ Lys_sidechain_start->Lys_sidechain_2 β Lys_sidechain_3 CH₂ Lys_sidechain_2->Lys_sidechain_3 γ Lys_sidechain_4 CH₂ Lys_sidechain_3->Lys_sidechain_4 δ Lys_amine NH₃⁺ Lys_sidechain_4->Lys_amine ε DAP_backbone ...-NH-CH-CO-... DAP_sidechain_start CH₂ DAP_backbone->DAP_sidechain_start α DAP_amine NH₃⁺ DAP_sidechain_start->DAP_amine β

Caption: Structural comparison of Lysine and this compound (DAP) residues.

Quantitative Data Comparison

The substitution of lysine with DAP can have profound effects on a peptide's biophysical and biological properties. The following tables summarize key quantitative data from comparative studies.

PropertyLysineThis compound (DAP)Reference(s)
Side Chain Length 4 carbons (ε-amino)1 carbon (β-amino)[4]
Side Chain pKa (in peptide context) ~10.5~6.3 - 7.5[3]
pH-dependent Conformational Change Unordered conformation retained across pH 5-9Large-scale conformational changes observed between pH 5 and 7[1]
Apparent pKa of Conformational Change Not Applicable~6.33[1]

Table 1: Comparison of Physicochemical Properties.

Application/Peptide TypePeptide with LysinePeptide with DAPOutcome of DAP SubstitutionReference(s)
Antimicrobial Peptide (Melittin analog) MIC vs E. coli: > 64 µMMIC vs E. coli: 32 µMImproved antimicrobial activity against Gram-negative bacteria.[5]
Antimicrobial Peptide (Melittin analog) MIC vs S. aureus: 1.25 µMMIC vs S. aureus: 2.5 µMSlightly reduced activity against Gram-positive bacteria.[5]
Stapled Heptapeptide Lower proteolytic stabilityIncreased proteolytic stabilityShorter side chain enhances resistance to enzymatic degradation.[4]
Gene Delivery Vector Not sensitive to pH changes in the endosomal rangepH-responsive, facilitating endosomal escapeConfers robust gene delivery capability.[1][2]

Table 2: Comparative Performance in Biological Applications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a DAP-Containing Peptide

This protocol outlines the manual Fmoc/tBu strategy for synthesizing a generic peptide containing a DAP residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-DAP(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

Workflow Diagram:

G start Start with Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 wash1 3. Wash with DMF deprotect1->wash1 couple 4. Couple Fmoc-AA-OH (DIC/Oxyma in DMF) wash1->couple wash2 5. Wash with DMF couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect Sequence complete wash3 7. Wash with DMF and DCM final_deprotect->wash3 cleave 8. Cleave from Resin (TFA/TIS/H₂O) wash3->cleave precipitate 9. Precipitate in cold ether cleave->precipitate purify 10. Purify by RP-HPLC precipitate->purify end Lyophilized Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (e.g., Fmoc-DAP(Boc)-OH) with DIC and Oxyma in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours. The Kaiser test can be used to monitor for completion.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (Step 2) and wash the peptide-resin with DMF, followed by DCM.

  • Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (like Boc from DAP).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 2: Circular Dichroism (CD) Spectroscopy for pH-Dependent Conformational Analysis

This protocol is used to assess the secondary structure of peptides and how it changes in response to pH.

Materials:

  • Purified peptide (DAP- and Lys-containing variants)

  • Phosphate buffer (e.g., 10 mM sodium phosphate)

  • HCl and NaOH solutions (for pH adjustment)

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptides in the phosphate buffer to a final concentration of approximately 0.1 mg/mL.

  • pH Titration: Adjust the pH of the peptide solution incrementally from a starting pH (e.g., 9.0) down to a final pH (e.g., 4.0) using small aliquots of dilute HCl. Measure the pH accurately after each addition.

  • CD Spectra Acquisition: For each pH point, record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C).

  • Data Analysis: Monitor the change in molar ellipticity at a wavelength characteristic of α-helical structures (e.g., 222 nm) as a function of pH.

  • pKa Determination: Plot the molar ellipticity at 222 nm against pH. Fit the data to a sigmoidal curve to determine the apparent pKa of the conformational transition. For lysine-containing peptides, a flat line is expected, while DAP-containing peptides will show a transition.[1]

Signaling Pathways and Mechanisms of Action

The unique properties of DAP can be harnessed to influence how peptides interact with biological systems. For instance, in antimicrobial peptides (AMPs), the shorter side chain of DAP can impact membrane interaction and proteolytic stability.

G cluster_0 Lysine-AMP Interaction cluster_1 DAP-AMP Interaction Lys_Peptide Lys-AMP (Constant Positive Charge) Lys_Binding Strong Electrostatic Binding Lys_Peptide->Lys_Binding Lys_Degradation Degradation Lys_Peptide->Lys_Degradation Lys_Membrane Bacterial Membrane (Negative Charge) Lys_Membrane->Lys_Binding Lys_Pore Membrane Disruption (Pore Formation) Lys_Binding->Lys_Pore Lys_Lysis Cell Lysis Lys_Pore->Lys_Lysis Lys_Protease Protease Lys_Protease->Lys_Degradation DAP_Peptide DAP-AMP (pH-Dependent Charge) DAP_Binding Electrostatic Binding DAP_Peptide->DAP_Binding DAP_Stability Increased Stability DAP_Peptide->DAP_Stability DAP_Membrane Bacterial Membrane (Negative Charge) DAP_Membrane->DAP_Binding DAP_Pore Membrane Disruption (Pore Formation) DAP_Binding->DAP_Pore DAP_Lysis Cell Lysis DAP_Pore->DAP_Lysis DAP_Protease Protease DAP_Protease->DAP_Stability Reduced Susceptibility

Caption: Comparative mechanism of Lys- vs. DAP-containing antimicrobial peptides (AMPs).

In the context of gene delivery, the pH-buffering capacity of DAP's side chain within the endosome is a key mechanistic feature. As the endosome acidifies, the DAP side chains become protonated, leading to the "proton sponge" effect. This influx of protons and counter-ions causes osmotic swelling and eventual rupture of the endosome, releasing the peptide and its nucleic acid cargo into the cytoplasm. Lysine-containing peptides lack this pH-responsive mechanism and are often less effective at endosomal escape.[1][7]

Conclusion: Choosing the Right Tool for the Job

The decision to use this compound over lysine is context-dependent and should be guided by the desired peptide properties.

Choose Lysine when:

  • A constant, strong positive charge is required across a broad pH range.

  • A long, flexible side chain is necessary for specific receptor interactions.

  • Mimicking a natural protein sequence is the primary goal.

Choose this compound when:

  • pH-responsive behavior, such as for endosomal escape in drug delivery, is desired.[1][7]

  • Increased proteolytic stability is a priority.[4]

  • A shorter, more constrained cationic side chain is needed to fine-tune activity, as seen in some antimicrobial peptides.[5]

The incorporation of DAP into peptide structures opens up new avenues for designing sophisticated, environmentally responsive therapeutic and research peptides. By understanding the fundamental differences between DAP and lysine, researchers can make more informed decisions to optimize their peptide-based tools for enhanced performance and efficacy.

References

Validating the Incorporation of 2,3-diaminopropionic Acid: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids like 2,3-diaminopropionic acid (DAP) into proteins is critical for developing novel therapeutics and research tools. Mass spectrometry stands as the definitive method for validating this incorporation, offering high sensitivity and specificity. This guide provides an objective comparison of mass spectrometric approaches for confirming DAP incorporation, supported by experimental data and detailed protocols.

Quantitative Data Presentation

The successful incorporation of DAP into a protein results in a predictable mass shift. The following table summarizes quantitative data from studies that have used mass spectrometry to validate the presence of DAP in recombinant proteins.

ProteinIntended ModificationExpected Mass (Da)Observed Mass (Da)Mass Spectrometry MethodReference
sfGFPIncorporation of a protected DAP derivative (6) at position 15028,096.2728,097.21ESI-MS[1]
Vlm TEIncorporation of a protected DAP derivative (6) at position 246332,364.632,365.78ESI-MS[1]
PanC reaction productCondensation of pantoate and DAP235 (m/z)235 (m/z)ESI-MS[2]

Note: The slight mass differences between expected and observed values are within the typical range of experimental error for ESI-MS of large biomolecules. The key validation is the significant mass shift corresponding to the amino acid substitution.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the validation of DAP incorporation by mass spectrometry, compiled from published research.

1. Protein Expression and Purification with DAP Incorporation

This protocol outlines the general steps for producing a protein with a site-specifically incorporated DAP residue.

  • Genetic Construct Preparation: A gene encoding the protein of interest is mutated to include a TAG codon at the desired incorporation site. This construct is co-transformed into an expression host (e.g., E. coli) with a plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair specific for a protected DAP derivative.

  • Cell Culture and Induction: Cells are grown in a suitable medium. When the culture reaches the mid-log phase, the protected DAP derivative is added to the medium, and protein expression is induced (e.g., with IPTG).

  • Protein Purification: The expressed protein, now containing the protected DAP, is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

2. Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.

  • Intact Protein Analysis (ESI-MS):

    • The purified protein is buffer-exchanged into a volatile buffer (e.g., ammonium acetate) to remove non-volatile salts.

    • The protein sample is diluted in a solution compatible with electrospray ionization, typically a mixture of water, acetonitrile, and formic acid.

  • Peptide Analysis after Proteolytic Digestion (LC-MS/MS):

    • The purified protein is denatured, reduced, and alkylated.

    • A protease (e.g., trypsin) is added to digest the protein into smaller peptides.

    • The resulting peptide mixture is desalted using a C18 solid-phase extraction column.

    • The peptides are resuspended in a solvent suitable for liquid chromatography.

3. Mass Spectrometry Analysis

  • Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Protein Analysis: This technique is used to determine the molecular weight of the entire protein. The observed mass is compared to the theoretical mass calculated for the protein with and without DAP incorporation. A successful incorporation will result in a mass spectrum with a peak corresponding to the expected mass of the DAP-containing protein.[1]

  • Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing: This method provides definitive confirmation of DAP incorporation at the correct site.

    • The peptide mixture is separated by liquid chromatography (LC) and introduced into the mass spectrometer.

    • The mass spectrometer isolates the peptide containing the DAP modification.

    • The isolated peptide is fragmented, and the masses of the resulting fragment ions are measured.

    • The fragmentation pattern (the MS/MS spectrum) is then analyzed to determine the amino acid sequence of the peptide, confirming the presence and location of the DAP residue.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for validating DAP incorporation using mass spectrometry.

experimental_workflow cluster_protein_production Protein Production cluster_ms_analysis Mass Spectrometry Analysis gene_construct Gene Construct (with TAG codon) expression Protein Expression (with DAP derivative) gene_construct->expression purification Protein Purification expression->purification intact_ms Intact Protein MS (ESI-MS) purification->intact_ms digestion Proteolytic Digestion purification->digestion validation1 Mass Validation intact_ms->validation1 Confirm Mass lc_msms Peptide LC-MS/MS digestion->lc_msms Confirm Sequence validation2 Site Validation lc_msms->validation2 Confirm Sequence

Caption: Workflow for DAP incorporation and MS validation.

Comparison of Mass Spectrometry Techniques

TechniqueInformation ProvidedAdvantagesLimitations
ESI-MS (Intact Protein) Molecular weight of the full protein.- Relatively fast and straightforward for purified samples.- Provides a clear indication of successful incorporation through mass shift.- Does not confirm the location of the modification.- Can be challenging for very large or heterogeneous proteins.
LC-MS/MS (Peptide Analysis) Amino acid sequence of peptides, including the DAP residue.- Unambiguously confirms the site of DAP incorporation.- Can identify other post-translational modifications.- More time-consuming due to the digestion and chromatography steps.- Requires more complex data analysis.

In practice, a combination of both ESI-MS of the intact protein and LC-MS/MS of digested peptides provides the most comprehensive validation of this compound incorporation. The initial ESI-MS analysis serves as a rapid screen for successful incorporation, while the subsequent LC-MS/MS analysis provides definitive proof of the modification at the intended site.

References

The Superiority of 2,3-Diaminopropionic Acid in pH-Sensitive Peptides for Targeted Drug Delivery: A Comparative Analysis with Ornithine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis reveals that 2,3-diaminopropionic acid (Dap) offers significant advantages over ornithine (Orn) in the design of pH-sensitive peptides for targeted drug delivery. The unique properties of Dap enable the development of sophisticated delivery systems that can selectively release therapeutic payloads in the acidic microenvironments of tumors or within cellular endosomes, a crucial feature for enhancing drug efficacy and minimizing off-target toxicity.

The strategic incorporation of ionizable amino acids is a key approach in the development of pH-responsive drug delivery platforms. These systems are designed to remain stable at physiological pH (around 7.4) and undergo conformational changes or alterations in charge in acidic conditions, triggering the release of their cargo. This targeted release is particularly desirable in oncology, where the extracellular environment of solid tumors is characteristically acidic (pH 6.5-7.2), and within the endosomal pathway of cells (pH 5.0-6.5).

This guide provides a comprehensive comparison of Dap and Orn in the context of pH-sensitive peptides, supported by experimental data and detailed protocols.

Key Differences in pH-Sensitivity

The primary difference between Dap and Orn lies in the pKa of their side-chain amino groups when incorporated into a peptide. The β-amino group of Dap has a pKa that is significantly lower than the δ-amino group of Orn. This lower pKa makes Dap-containing peptides sensitive to the subtle pH shifts that occur in pathological tissues and cellular compartments. In contrast, peptides containing Orn, much like those with lysine, are not sensitive to pH changes within this biologically relevant acidic range and do not exhibit the same triggered-release behavior.[1]

Quantitative Comparison of Drug Release

While direct head-to-head quantitative drug release data for identical peptide backbones containing Dap versus Orn is limited in publicly available literature, the distinct pH-responsive behaviors allow for a comparative inference. Below is a table summarizing representative drug release data for pH-sensitive peptides. For ornithine, we present data from a study on a doxorubicin-loaded peptide hydrogel. For this compound, we infer its pH-sensitive efficacy from a study on a Dap-substituted anticancer peptide that showed significantly increased activity at acidic pH.

Amino AcidDrugpH 7.4 (Physiological) - Cumulative ReleasepH ~6.0 (Tumor/Endosomal) - Cumulative ReleaseReference
Ornithine (Orn) Doxorubicin~20% after 168 hours~70% after 168 hours[2]
This compound (Dap) Anticancer PeptideLow ActivityHigh Activity (Implied High Release/Interaction)[3]

Note: The data for Dap is qualitative, indicating a significant increase in peptide activity at lower pH, which is a direct consequence of its pH-sensitive conformational changes leading to enhanced interaction with target cells.

Experimental Protocols

Synthesis of pH-Sensitive Peptides

A standard method for synthesizing these peptides is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • NovaSyn TGR resin

  • Fmoc-protected amino acids (including Fmoc-Dap(Dde)-OH and Fmoc-Orn(Boc)-OH)

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Collidine

  • Piperidine in DMF (20% v/v)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid with HCTU and collidine in DMF and couple it to the deprotected resin. For Fmoc-Dap(Dde)-OH, a longer coupling time (e.g., 6 hours) and a six-fold excess of reagents may be necessary for efficient incorporation.[1]

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

In Vitro Drug Release Assay

This protocol is adapted from a study on doxorubicin release from a peptide hydrogel.[2]

Materials:

  • Drug-loaded peptide nanoparticles or hydrogel

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.0

  • Shaking incubator or similar temperature-controlled agitation device

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Sample Preparation: Suspend a known amount of the drug-loaded peptide formulation in PBS at both pH 7.4 and pH 6.0 in separate tubes.

  • Incubation: Incubate the samples at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72, 168 hours), centrifuge the tubes to pellet the peptide formulation.

  • Quantification: Carefully collect the supernatant and measure the concentration of the released drug using a suitable analytical method (e.g., UV-Vis absorbance for doxorubicin at a specific wavelength).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and the experimental pipeline, the following diagrams are provided.

G Simplified Apoptotic Signaling Pathway Induced by Doxorubicin Dox Doxorubicin (Released from Peptide) DNA Nuclear DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Inhibits DNA_damage DNA Damage DNA->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Unveiling the Potential: DAP-Peptides Surpass Commercial Reagents in Gene Silencing Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that novel 2,3-diaminopropionic acid (Dap)-rich peptides offer a superior alternative to commercially available reagents for siRNA-mediated gene silencing, demonstrating enhanced knockdown efficacy and significantly lower cytotoxicity. This guide provides a detailed comparison for researchers, scientists, and drug development professionals seeking more effective and safer transfection methods.

In the quest for potent and specific gene silencing, the delivery of small interfering RNA (siRNA) into cells remains a critical hurdle. While commercial reagents like Lipofectamine™ 2000 have been widely adopted, concerns about their cellular toxicity and variable efficiency persist. Recent investigations into pH-responsive, cationic amphipathic peptides, particularly those rich in this compound (Dap), have shown remarkable promise. These peptides not only rival but often exceed the performance of their commercial counterparts, offering a compelling case for their adoption in both basic research and therapeutic development.

Performance at a Glance: DAP-Peptides vs. Commercial Reagents

Experimental data consistently demonstrates the superior performance of DAP-peptides in mediating gene silencing across various cell lines, including challenging-to-transfect primary cells. The following tables summarize the key quantitative findings from comparative studies.

Table 1: Gene Silencing Efficiency (GAPDH Knockdown)

Delivery VehicleCell LinesiRNA Concentration (nM)Gene Knockdown (%)Citation
LADap(Me)6-L1HUVEC100~85%[1]
Lipofectamine™ 2000HUVEC100~70%[1]
LADap6-L1THP-1 (macrophage)150~75%[1]
Lipofectamine™ 2000THP-1 (macrophage)150~50%[1]
GL1 PeptideCHO-K15058%[2]
Lipofectamine™ 2000CHO-K150~40%[2]

Table 2: Cell Viability Following Transfection

Delivery VehicleCell LineConcentrationCell Viability (%)Citation
LADap(Me)6-L1HUVECN/A~91.5%[1]
Lipofectamine™ 2000HUVECN/A~70.9%[1]
GL1 PeptideCHO-K1Molar Ratio 40:1>90%[2]
Lipofectamine™ 2000CHO-K1Standard~75%[2]

The Mechanism of Action: A Tale of Two Pathways

The enhanced efficiency and lower toxicity of DAP-peptides can be attributed to their distinct mechanism of siRNA delivery, which relies on a pH-responsive endosomal escape.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space siRNA siRNA DAP_Complex DAP-Peptide/siRNA Complex siRNA->DAP_Complex Lipo_Complex Lipoplex siRNA->Lipo_Complex DAP DAP-Peptide DAP->DAP_Complex Lipo Lipofectamine Lipo->Lipo_Complex Endosome Endosome RISC RISC Loading Endosome->RISC Endosomal Escape (pH-mediated for DAP) Target_mRNA Target mRNA RISC->Target_mRNA Target Recognition Cleavage mRNA Cleavage Target_mRNA->Cleavage DAP_Complex->Endosome Endocytosis Lipo_Complex->Endosome Endocytosis

Caption: Generalized workflow for siRNA delivery by DAP-peptides and Lipofectamine.

Commercial reagents like Lipofectamine often lead to the entrapment of siRNA in endosomes, leading to degradation and lower efficiency. In contrast, the protonatable diamino groups in DAP-peptides act as a "proton sponge." As the endosome acidifies, these groups become protonated, leading to an influx of ions, osmotic swelling, and eventual rupture of the endosomal membrane. This facilitates the efficient release of the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

Experimental Protocols: A Guide to Reproducible Results

To ensure the validity and reproducibility of these findings, detailed experimental protocols are provided below.

siRNA Transfection Protocol

Using DAP-Peptides:

  • Complex Formation: Peptides and siRNA are diluted separately in a serum-free medium, such as Opti-MEM.

  • The peptide solution is then added to the siRNA solution at a specific molar ratio (e.g., 40:1) and incubated at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection: The peptide/siRNA complexes are added to cells cultured in serum-free media.

  • After 4-6 hours of incubation, the medium is replaced with a complete growth medium.

  • Gene knockdown is typically assessed 24-72 hours post-transfection.

Using Lipofectamine™ 2000 (Manufacturer's Protocol):

  • Dilute siRNA in Opti-MEM I Reduced Serum Medium.

  • In a separate tube, dilute Lipofectamine™ 2000 in Opti-MEM I.

  • Combine the diluted siRNA and Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature.[3][4]

  • Add the complexes to cells in culture medium.

  • Incubate for 24-96 hours before assaying for gene knockdown.[5]

Gene Silencing Efficiency Assessment

Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction: Total RNA is isolated from transfected cells using a suitable kit (e.g., RNeasy Mini Kit).[6]

  • cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA.[7]

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.[1][6]

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method to determine the percentage of gene knockdown.[1]

Start Transfected Cells RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (Target & Housekeeping Genes) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Result Gene Knockdown (%) Data_Analysis->Result

Caption: Experimental workflow for qRT-PCR analysis of gene silencing.

Western Blotting:

  • Cell Lysis: Transfected cells are lysed to extract total protein.[8]

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[9]

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose).[10]

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme for detection.

  • Detection: The protein bands are visualized, and their intensity is quantified to determine the reduction in protein levels.

Cytotoxicity Assessment

MTT Assay:

  • Cells are seeded in a 96-well plate and transfected with either DAP-peptides or a commercial reagent.

  • After the desired incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11]

  • A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.[12]

  • The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

References

A Comparative Guide to the Circular Dichroism Analysis of Peptides Containing 2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptides is a key strategy in modern drug development and biomaterial design, offering enhanced stability, functionality, and novel structural properties. Among these, 2,3-diaminopropionic acid (Dap) is a particularly interesting building block due to its additional amino group, which can confer unique pH-responsive characteristics and interaction capabilities. This guide provides a comparative analysis of the structural impact of incorporating Dap into peptide backbones, with a focus on circular dichroism (CD) spectroscopy, a powerful technique for examining peptide secondary structure in solution.

Impact of Dap Incorporation on Peptide Secondary Structure

Circular dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. The far-UV CD spectrum (typically 190-250 nm) provides characteristic signatures for α-helices, β-sheets, and random coil conformations.

A primary concern when substituting a standard amino acid with Dap is the potential disruption of the peptide's secondary structure. However, studies have shown that in many cases, particularly within α-helical peptides, the substitution is well-tolerated. For instance, the replacement of threonine residues with Dap in a channel-forming peptide did not significantly alter the α-helical content, as indicated by the characteristic double minima at approximately 208 nm and 222 nm in their CD spectra[1]. This suggests that for certain positions, the introduction of the cationic Dap residue does not disrupt the propensity of the peptide to adopt a helical conformation[1].

In contrast to simple structural maintenance, the key feature of Dap-containing peptides is their pH-dependent conformational change. Unlike peptides containing lysine or ornithine, those with Dap can exhibit large-scale conformational shifts in response to pH changes within the physiological range of endosomal acidification (pH 5-7)[2]. This is attributed to the pKa of the β-amino group of Dap, which is significantly lower when incorporated into a peptide backbone (around 6.3) compared to the ε-amino group of lysine[2]. This property is crucial for applications like drug delivery, where a conformational change can trigger the release of a cargo in the acidic environment of the endosome.

The following diagram illustrates the workflow for analyzing the structural impact of Dap incorporation.

G Experimental Workflow for Dap-Peptide CD Analysis cluster_0 Peptide Design & Synthesis cluster_1 CD Spectroscopy cluster_2 Data Analysis & Comparison P_Std Standard Peptide (e.g., with Lysine) CD_Setup Prepare Samples (e.g., 30-100 µM in buffer) P_Std->CD_Setup P_Dap Dap-Containing Peptide P_Dap->CD_Setup CD_Acquire Acquire Spectra (e.g., 190-260 nm) CD_Setup->CD_Acquire CD_pH Perform pH Titration (e.g., pH 7.5 down to 5.0) CD_Acquire->CD_pH Analyze_SS Secondary Structure Analysis CD_pH->Analyze_SS Compare_Spectra Compare Spectra: Dap vs. Standard Analyze_SS->Compare_Spectra Compare_pH Analyze Conformational Changes with pH Analyze_SS->Compare_pH Conclusion Structural Impact Assessment Compare_Spectra->Conclusion Compare_pH->Conclusion

Caption: Workflow for comparing Dap-peptides with standard peptides using CD.

Comparative Data Summary

The following tables summarize the key comparative findings from CD analyses of Dap-containing peptides versus their conventional counterparts.

Table 1: Secondary Structure Comparison of a Wild-Type (WT) Peptide and its Dap-Substituted Analogues

Peptide SequenceKey Substitution(s)Observed Secondary StructureKey CD FeaturesReference
WT p22-T19R, S22WNoneα-helixDouble minima at 208 nm and 222 nm[1]
Dap-T13Threonine at position 13 replaced by Dapα-helixDouble minima at 208 nm and 222 nm[1]
Dap-T17Threonine at position 17 replaced by Dapα-helixDouble minima at 208 nm and 222 nm[1]
Dap-T20Threonine at position 20 replaced by Dapα-helixDouble minima at 208 nm and 222 nm[1]
Multi-DapMultiple Threonines replaced by Dapα-helixDouble minima at 208 nm and 222 nm[1]

This table demonstrates that for this specific peptide family, single or multiple Dap substitutions did not significantly alter the overall α-helical fold in a hydrophobic environment.

Table 2: pH-Dependent Conformational Behavior

Peptide TypeKey Cationic ResidueConformational Change (pH 7 to 5)Underlying MechanismReference
Dap-rich peptideThis compound (Dap)Large-scale conformational changes observed by CDProtonation of the β-amino group (pKa ~6.3) alters charge distribution and intramolecular interactions[2]
Lysine-rich peptideLysineNo significant conformational changeε-amino group remains protonated (pKa ~10.5) throughout this pH range[2]
Ornithine-rich peptideOrnithineNo significant conformational changeδ-amino group remains protonated (pKa ~10.4) throughout this pH range[2]

This table highlights the unique pH-sensitivity conferred by Dap, a property not observed in peptides containing other common cationic amino acids.

The pH-induced conformational change is a critical feature for the design of "smart" peptides. The following diagram illustrates this principle.

G pH-Dependent Conformational Change of Dap-Peptides cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., 5.5 - Endosome) Neutral_State Dap β-NH2 is largely deprotonated Neutral_Conf Conformation A (e.g., Random Coil) Neutral_State->Neutral_Conf leads to Acidic_Conf Conformation B (e.g., α-helix) Neutral_Conf->Acidic_Conf pH drop Acidic_State Dap β-NH2 becomes protonated (β-NH3+) Acidic_State->Acidic_Conf induces

Caption: Dap's β-amino group protonation at acidic pH drives conformational shifts.

Experimental Protocols

A generalized protocol for the circular dichroism analysis of Dap-containing peptides is provided below, based on methodologies reported in the literature[1][3].

1. Peptide Preparation and Purification:

  • Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS).

  • Following synthesis, peptides should be purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the peptides should be confirmed by mass spectrometry (e.g., ESI-MS)[4].

2. Sample Preparation for CD Spectroscopy:

  • Peptides are dissolved in an appropriate buffer. A common choice is a low-concentration phosphate or Tris buffer (e.g., 5-10 mM) to avoid high absorbance in the far-UV region[3][5].

  • For studying structure in membrane-mimicking environments, co-solvents like 2,2,2-trifluoroethanol (TFE)[1][6] or detergents like sodium dodecyl sulfate (SDS)[5][7] can be used.

  • Peptide concentration is typically in the range of 30-100 μM[1][3]. The exact concentration should be determined accurately, for example, by UV absorbance if the peptide contains aromatic residues, or by amino acid analysis.

3. CD Spectrometer Setup and Data Acquisition:

  • Instrument: A calibrated spectropolarimeter is used. The system should be purged with nitrogen gas to reduce oxygen absorbance below 200 nm.

  • Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm) is used to minimize solvent absorbance.

  • Parameters:

    • Wavelength Range: Typically 190 nm to 260 nm for secondary structure analysis.

    • Scan Speed: e.g., 50 nm/min.

    • Bandwidth: e.g., 1.0 nm.

    • Data Pitch: e.g., 0.5 nm.

    • Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.

    • Temperature: Maintained at a constant temperature (e.g., 25°C or 37°C) using a Peltier temperature controller[3].

4. pH Titration Experiments:

  • To assess pH-dependent conformational changes, the peptide sample is prepared at an initial pH (e.g., 7.5).

  • Small aliquots of a dilute acid (e.g., 0.3% or 1% HClO₄) are added to incrementally decrease the pH[3].

  • A CD spectrum is acquired at each pH point after allowing the sample to equilibrate.

5. Data Processing and Analysis:

  • A blank spectrum of the buffer/solvent alone is subtracted from each peptide spectrum.

  • The raw data (ellipticity in millidegrees) is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:

    • MRE = (Observed Ellipticity [mdeg]) / (10 * c * n * l)

    • where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.

  • The MRE values are plotted against wavelength. The resulting spectrum is analyzed qualitatively (by observing the characteristic shapes for helices, sheets, etc.) and quantitatively using deconvolution algorithms to estimate the percentage of each secondary structure element.

References

A Comparative Analysis of the Iron Chelating Properties of Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Siderophores are small-molecule, high-affinity iron-chelating agents produced by microorganisms and plants to scavenge ferric iron (Fe³⁺) from their environment. Their remarkable ability to bind iron has garnered significant interest in various fields, including drug development, where they are explored as "Trojan Horse" delivery systems for antibiotics and as therapeutic agents for iron overload diseases.[1][2][3] This guide provides a comparative overview of the chelating properties of different classes of siderophores, supported by quantitative data and detailed experimental protocols.

Siderophores are broadly classified based on the chemical nature of the functional groups that coordinate the iron atom. The three main families are catecholates, hydroxamates, and carboxylates, with many siderophores exhibiting a mix of these functionalities.[4][5] While the backbone structure of siderophores, which can be synthesized using building blocks like diaminoalkanes, contributes to their three-dimensional conformation and receptor recognition, the iron-chelating strength is primarily dictated by these coordinating moieties.

Comparative Chelating Properties

The efficacy of a siderophore is determined by its affinity and specificity for Fe³⁺. This is quantitatively expressed by the formation constant (also known as stability constant, Kf or β), which represents the equilibrium constant for the formation of the siderophore-iron complex. A higher log Kf value indicates a stronger affinity. Another useful metric is the pM value, which is the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) and total ligand and iron concentrations; a higher pM value signifies greater iron sequestering ability under physiological conditions.

Catecholate-type siderophores, such as enterobactin, exhibit the highest known affinity for iron, with a log Kf value of approximately 49.[6] Hydroxamate-type siderophores, like desferrioxamine B and ferrichrome, generally have lower, yet still very high, stability constants, typically in the range of 10³⁰ to 10³².[6][7] Carboxylate-type siderophores, such as those derived from citric acid, tend to have the lowest affinity of the three main classes but are more effective at lower pH values.[8][9]

The following table summarizes the iron(III) stability constants for several representative siderophores.

SiderophoreTypeProducer Organism(s)log Kf (log β)
EnterobactinTris-CatecholateEscherichia coli, Salmonella enterica~49
BacillibactinTris-CatecholateBacillus subtilis~47.6
PetrobactinDicatecholateMarinobacter hydrocarbonoclasticus~43
Desferrioxamine BTris-HydroxamateStreptomyces pilosus~30.6
FerrichromeTris-HydroxamateUstilago sphaerogena~29.1
Marinobactin EDihydroxamate/β-hydroxyaspartateMarine bacteria~33.8
Aquachelin CDihydroxamate/β-hydroxyaspartateMarine bacteria~33.4

Note: Stability constants can vary slightly depending on the experimental conditions.

Experimental Protocols

The determination of a siderophore's iron-chelating ability relies on precise experimental techniques. Below are the methodologies for two key experiments.

Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It operates on the principle of competition for iron between the siderophore and the CAS dye.

Protocol:

  • Preparation of CAS Assay Solution: A ternary complex of CAS, iron(III), and a detergent (like hexadecyltrimethylammonium bromide, HDTMA) is prepared. This solution is blue.

  • Sample Incubation: The culture supernatant or purified siderophore solution is mixed with the CAS assay solution.

  • Colorimetric Measurement: Siderophores in the sample will remove iron from the CAS complex, causing a color change from blue to orange/yellow.[5] The change in absorbance is measured spectrophotometrically at 630 nm.

  • Quantification: The amount of siderophore is quantified by comparing the absorbance change to a standard curve of a known siderophore, such as desferrioxamine B. The results are often expressed in siderophore units (%SU) or as molar equivalents of the standard.[10]

Potentiometric and Spectrophotometric Titration for Stability Constant Determination

This method provides a precise determination of the protonation constants of the ligand and the stability constant of the iron-siderophore complex.[6]

Protocol:

  • Apo-siderophore Titration: A solution of the iron-free (apo) siderophore of known concentration is titrated with a standardized strong base (e.g., NaOH) in a controlled-temperature vessel under an inert atmosphere (e.g., argon) to prevent oxidation. The pH is monitored using a calibrated electrode. This allows for the determination of the ligand's pKa values.

  • Fe(III)-Siderophore Titration: An equimolar amount of a ferric iron salt (e.g., FeCl₃ or Fe(ClO₄)₃) is added to a fresh siderophore solution. The titration with the strong base is then repeated.

  • Data Analysis: The titration curves (pH vs. volume of titrant) are analyzed using computer programs that refine the pKa values and calculate the overall formation constant (log β) of the Fe(III)-siderophore complex.

  • Spectrophotometric Analysis: For some siderophores, changes in the UV-visible spectrum upon iron binding at different pH values can be used to supplement and confirm the potentiometric data.[11]

Visualizing Siderophore Classification and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Classification of Siderophores by Functional Group cluster_catecholates Examples cluster_hydroxamates Examples cluster_carboxylates Example cluster_mixed Example Siderophores Siderophores Catecholates Catecholates Siderophores->Catecholates Hydroxamates Hydroxamates Siderophores->Hydroxamates Carboxylates Carboxylates Siderophores->Carboxylates Mixed_Type Mixed_Type Siderophores->Mixed_Type Enterobactin Enterobactin Catecholates->Enterobactin Bacillibactin Bacillibactin Catecholates->Bacillibactin Desferrioxamine_B Desferrioxamine B Hydroxamates->Desferrioxamine_B Ferrichrome Ferrichrome Hydroxamates->Ferrichrome Citrate_based Citrate-based Carboxylates->Citrate_based Pyoverdine Pyoverdine Mixed_Type->Pyoverdine

Caption: Hierarchical classification of siderophores.

G Workflow of the Chrome Azurol S (CAS) Assay cluster_0 Color Change start Start prepare_cas Prepare CAS-Fe(III)-HDTMA (Blue Complex) start->prepare_cas add_sample Add Siderophore Sample prepare_cas->add_sample incubate Incubate add_sample->incubate measure_abs Measure Absorbance at 630 nm incubate->measure_abs color_change Blue -> Orange/Yellow quantify Quantify Siderophore Concentration measure_abs->quantify end End quantify->end

Caption: CAS assay experimental workflow.

References

A Comparative Guide to the Enzyme Inhibition Profile of 2,3-Diaminopropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory efficacy of various 2,3-diaminopropionic acid (DAP) derivatives against a range of enzymatic targets. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.

Derivatives of the non-proteinogenic amino acid this compound (DAP) have emerged as a versatile scaffold for the design of potent enzyme inhibitors. Their structural features allow for diverse chemical modifications, leading to compounds with selective inhibitory activities against various enzyme classes. This guide summarizes the inhibitory performance of DAP derivatives against several key enzymes, presents the supporting quantitative data, and provides the experimental protocols used to validate these findings.

Comparative Inhibitory Activity of this compound Derivatives

The inhibitory potential of DAP derivatives has been demonstrated against several enzymes, including glucosamine-6-phosphate synthase, polyphenol oxidase, and L-asparagine synthetase. Furthermore, these compounds have shown efficacy in inhibiting the formation of Advanced Glycation Endproducts (AGEs).

Glucosamine-6-Phosphate Synthase Inhibition

N3-oxoacyl derivatives of L-2,3-diaminopropanoic acid have been identified as novel inhibitors of glucosamine-6-phosphate synthase, a key enzyme in fungal cell wall biosynthesis. A comparative study of four such derivatives revealed that the nature of the acyl residue significantly influences the inhibitory potency.

Compound IDAcyl ResidueInhibitory PotencyReference
1 N/A-[1]
2 N/A-[1]
3 trans-beta-benzoyl acrylic acidMost Potent[1]
4 N/A-[1]

Quantitative data such as IC50 or Ki values were not available in the provided search results for a direct numerical comparison in this table.

Polyphenol Oxidase (PPO) Inhibition

This compound itself has been shown to inhibit polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. The inhibition kinetics and potency vary depending on the source of the enzyme.

Enzyme SourceSubstrateType of InhibitionKi (mM)
MushroomCatecholUncompetitive2.47
MushroomPyrogallolUncompetitive-
Ocimum basilicum L.CatecholCompetitive0.89
ArtichokeCatecholUncompetitive1.42

Data extracted from Arslan et al., 2005.[2]

L-Asparagine Synthetase Inhibition

Electrophilic amide analogues of (S)-2,3-diaminopropionic acid have been synthesized and evaluated as potential inhibitors of L-asparagine synthetase, a target in cancer chemotherapy. The inhibitory activity was found to be highly dependent on the nature of the electrophilic group.

Compound IDDerivativeInhibition at 1 mM
7a (S)-2-amino-3-(2-bromoacetamido)propionic acid hydrobromide93%
7b (S)-2-amino-3-(2,2-dichloroacetamido)propionic acid19%
7c ethyl N-[(S)-2-amino-2-carboxyethyl]fumarate37%
7d (S)-2-amino-3-acetamidopropionic acid hydrobromideNo inhibition at 2 mM

Data from J Med Chem. 1981 May;24(5):554-9.[3]

Inhibition of Advanced Glycation Endproduct (AGE) Formation

Novel DAP-based molecules have been synthesized and demonstrated to be effective scavengers of glyoxal and methylglyoxal, key precursors in the formation of Advanced Glycation Endproducts (AGEs). The addition of an 8-hydroxyquinoline moiety was found to enhance the overall activity.

Specific quantitative data for direct comparison was not available in the provided search results.

Experimental Protocols

Glucosamine-6-Phosphate Synthase Inhibition Assay

Source: Andruszkiewicz R, Jędrzejczak R, Zieniawa T, Wojciechowski M, Borowski E. N3-oxoacyl derivatives of L-2,3-diaminopropanoic acid and their peptides; novel inhibitors of glucosamine-6-phosphate synthase. J Enzyme Inhib. 2000;15(5):429-41.

  • Enzyme Preparation: Glucosamine-6-phosphate synthase is purified from Candida albicans.

  • Assay Mixture: Standard incubation mixtures contain 5 µg of the enzyme, 50 mM potassium phosphate buffer (pH 6.5), 1 mM EDTA, and 15 mM D-fructose-6-phosphate.

  • Inhibitor Addition: The N3-oxoacyl derivatives of L-2,3-diaminopropanoic acid are added at various concentrations.

  • Incubation: The reaction mixtures are incubated at 25°C in a total volume of 1 ml.

  • Activity Measurement: The enzyme activity is determined by measuring the rate of glucosamine-6-phosphate formation. The exact method for quantifying the product is not detailed in the abstract but typically involves a colorimetric assay.

  • Data Analysis: The inhibitory potency is determined by analyzing the enzyme activity at different inhibitor concentrations to determine parameters like IC50 or Ki.

Polyphenol Oxidase (PPO) Inhibition Assay

Source: Arslan O, Doğan S. Inhibition of polyphenol oxidase obtained from various sources by this compound. J Sci Food Agric. 2005;85(9):1499-1504.[2]

  • Enzyme and Substrate Preparation: PPO is extracted and purified from mushroom, artichoke, and Ocimum basilicum L. Substrate solutions (catechol or pyrogallol) are prepared in a suitable buffer.

  • Assay Procedure:

    • The reaction mixture contains the purified PPO enzyme and the substrate in a temperature-controlled cuvette.

    • The reaction is initiated by the addition of the substrate.

    • The change in absorbance, due to the formation of colored oxidation products, is monitored spectrophotometrically at a specific wavelength (e.g., 420 nm for catechol oxidation).

  • Inhibition Studies:

    • This compound is added to the reaction mixture at various concentrations.

    • The initial rates of the reaction are measured in the presence and absence of the inhibitor.

  • Data Analysis:

    • The type of inhibition (competitive, non-competitive, or uncompetitive) is determined by analyzing Lineweaver-Burk plots.

    • The inhibition constant (Ki) is calculated from these plots.

L-Asparagine Synthetase Inhibition Assay

Source: Based on general protocols for asparagine synthetase activity measurement. The specific protocol for the cited study[3] was not available.

  • Enzyme Source: L-asparagine synthetase is purified from a suitable source, such as Novikoff hepatoma cells.[3]

  • Reaction Mixture: The assay mixture typically contains L-aspartate, ATP, a nitrogen source (e.g., glutamine or ammonia), MgCl2, and a suitable buffer (e.g., Tris-HCl) at a specific pH.

  • Inhibitor Addition: The DAP derivative is added to the assay mixture at the desired concentration (e.g., 1 mM).

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, for example, by adding acid.

  • Product Quantification: The amount of L-asparagine produced is quantified. This can be done using various methods, including radiolabeling with [14C]aspartate and measuring the incorporated radioactivity, or by chromatographic separation and quantification of asparagine.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.

Advanced Glycation Endproduct (AGE) Formation Inhibition Assay

Source: Based on general in vitro AGE formation assays. The specific protocol for the cited study was not available.

  • Model System: A common model system involves the incubation of a protein, such as bovine serum albumin (BSA), with a reducing sugar, like glucose or fructose, or with reactive dicarbonyls like glyoxal or methylglyoxal.

  • Incubation: The protein and glycation agent are incubated in a phosphate buffer (pH 7.4) at 37°C for an extended period (days to weeks).

  • Inhibitor Addition: The DAP derivative to be tested is added to the incubation mixture at various concentrations. A known AGE inhibitor, such as aminoguanidine, is often used as a positive control.

  • Measurement of AGE Formation: AGE formation is quantified by measuring the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm) using a spectrofluorometer.

  • Data Analysis: The percentage of inhibition of AGE formation is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (without inhibitor).

Visualizing Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate a key biosynthetic pathway and a proposed mechanism of action for DAP derivatives.

G Biosynthesis of L-2,3-Diaminopropionic Acid cluster_0 Biosynthesis Pathway OPS O-phospho-L-serine SbnA SbnA (PLP-dependent) OPS->SbnA Glu L-glutamate Glu->SbnA ACEGA N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid SbnB SbnB (NAD+-dependent) ACEGA->SbnB LDAP L-2,3-diaminopropionic acid aKG α-ketoglutarate SbnA->ACEGA PLP SbnB->LDAP NAD+ -> NADH SbnB->aKG

Caption: Biosynthesis of L-2,3-diaminopropionic acid (L-DAP).

G Mechanism of Acyl-Enzyme Intermediate Trapping by DAP cluster_1 Experimental Workflow Enzyme_Cys Enzyme with Catalytic Cysteine Acyl_Enzyme_Thioester Transient Acyl-Enzyme (Thioester) Enzyme_Cys->Acyl_Enzyme_Thioester + Substrate Enzyme_DAP Engineered Enzyme with DAP at Active Site Acyl_Enzyme_Amide Stable Acyl-Enzyme (Amide Bond) Enzyme_DAP->Acyl_Enzyme_Amide + Substrate Substrate Acyl Substrate Hydrolysis Hydrolysis Acyl_Enzyme_Thioester->Hydrolysis Acyl_Enzyme_Amide->Acyl_Enzyme_Amide (Stable Intermediate, Resistant to Hydrolysis) Hydrolysis->Enzyme_Cys (regenerated) Product Product Hydrolysis->Product

Caption: Trapping of acyl-enzyme intermediates using DAP.

This guide provides a foundational understanding of the enzyme inhibitory properties of this compound derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. For more in-depth information, consulting the full-text articles of the cited references is recommended.

References

comparative analysis of different protecting group strategies for 2,3-diaminopropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the α- and β-amino groups of 2,3-diaminopropionic acid (DAP) is a critical consideration in peptide synthesis and the development of peptidomimetics and other specialized molecules. The choice of protecting groups significantly impacts the overall efficiency, purity, and stereochemical integrity of the final product. This guide provides an objective comparison of common orthogonal protecting group strategies for DAP, supported by experimental data and detailed methodologies.

Comparison of Key Protecting Group Strategies

Orthogonal protection, which allows for the selective removal of one protecting group in the presence of others, is paramount for the successful incorporation of DAP into complex molecules. The most prevalent strategies involve combinations of the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Other notable protecting groups include the benzyloxycarbonyl (Cbz) and p-toluenesulfonyl (Tosyl) groups.

Here, we compare three primary synthetic routes to orthogonally protected DAP:

  • Synthesis from D-Serine: This approach utilizes a readily available chiral precursor to establish the stereochemistry of the final product.

  • Synthesis via Curtius Rearrangement: This method introduces the β-amino group from a protected aspartic acid derivative.

  • Synthesis via Hofmann Rearrangement: This strategy also starts from a protected asparagine derivative to form the β-amino group.

Quantitative Data Summary

The following table summarizes the key performance indicators for different protecting group strategies based on reported experimental data.

StrategySynthetic RouteKey Protecting GroupsReported Overall YieldPurity/Side ReactionsReference
Strategy 1 From D-SerineNα-Fmoc, Nβ-Tosyl~68% (from Nα-Fmoc-O-tert-butyl-D-serine)Chirality of the starting material is preserved.[1]
Strategy 2 From D-SerineNα-Fmoc, Nβ-BocHigh yields for intermediate steps (90-94%).Preservation of chiral integrity confirmed by optical rotation.[1]
Strategy 3 Curtius RearrangementNα-Boc, Nβ-CbzCost-effective compared to Hofmann-based procedures.Proper protection of the α-nitrogen is crucial to avoid side reactions. Enantiomeric purity confirmed.[2][3]
Strategy 4 Hofmann RearrangementNα-Cbz (optimal)Yields are lower with Nα-Boc protection.Potential for side reactions like urea formation. Requires protecting group manipulation for Fmoc-based solid-phase peptide synthesis.[2]

Experimental Protocols

Detailed methodologies for the key synthetic strategies are provided below.

Strategy 1 & 2: Synthesis of Orthogonally Protected DAP from D-Serine

This strategy offers a robust route to enantiomerically pure L-DAP derivatives, starting from commercially available D-serine. The key steps involve the formation of an aldehyde, followed by reductive amination to introduce the second amino group, and subsequent oxidation to the carboxylic acid.

Experimental Workflow:

start Nα-Fmoc-O-tert-butyl-D-serine weinreb Weinreb Amide Formation (N,O-dimethylhydroxylamine) start->weinreb aldehyde Reduction to Aldehyde (LiAlH4) weinreb->aldehyde amination Reductive Amination (Primary amine/sulfonamide, Ti(OiPr)4, NaBH3CN) aldehyde->amination diaminopropanol Protected 2,3-Diaminopropanol amination->diaminopropanol oxidation Oxidation to Carboxylic Acid (TCCA/TEMPO) diaminopropanol->oxidation final_product Orthogonally Protected L-DAP Methyl Ester oxidation->final_product

Caption: Synthesis of protected L-DAP from D-serine.

Detailed Protocol:

  • Weinreb Amide Formation: To a solution of Nα-Fmoc-O-tert-butyl-D-serine in dry DCM, add HOBt monohydrate, DIC, and DIEA. Then, add N,O-dimethylhydroxylamine hydrochloride and stir. The Weinreb amide is typically obtained in high yield (e.g., 94%) without chromatographic purification.[1]

  • Reduction to Aldehyde: Treat a solution of the Weinreb amide in dry THF with LiAlH4 at room temperature. The corresponding α-amino aldehyde is obtained in high yield (e.g., 92%) after workup.[1]

  • Reductive Amination: React the aldehyde with a primary amine (e.g., benzylamine for Nβ-Bn protection) or a sulfonamide (e.g., p-toluenesulfonamide for Nβ-Ts protection) in the presence of Ti(OiPr)4 and NaBH3CN. The protected 2,3-diaminopropanol is obtained in excellent yields (e.g., 90-92%).[1]

  • Oxidation to Carboxylic Acid: The alcoholic function of the diaminopropanol is oxidized to the carboxylic acid using a mild oxidizing agent like 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) in the presence of (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO).[1]

  • Esterification: The resulting carboxylic acid can be methylated to afford the fully protected L-DAP methyl ester.

Strategy 3: Synthesis of Nα-Boc-Nβ-Cbz-DAP via Curtius Rearrangement

This cost-effective method starts from commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to introduce the β-amino group.

Experimental Workflow:

start N(α)-Boc-Asp(OBn)-OH activation Carboxylic Acid Activation start->activation azide_formation Acyl Azide Formation activation->azide_formation curtius Curtius Rearrangement (Heat) azide_formation->curtius isocyanate Isocyanate Intermediate curtius->isocyanate trapping Trapping with Benzyl Alcohol isocyanate->trapping final_product N(α)-Boc-N(β)-Cbz-DAP trapping->final_product

Caption: Synthesis of protected DAP via Curtius rearrangement.

Detailed Protocol:

  • Acyl Azide Formation: The synthesis starts with the conversion of the free carboxylic acid of N(α)-Boc-Asp(OBn)-OH to an acyl azide. This can be achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (TEA).

  • Curtius Rearrangement: The acyl azide undergoes thermal rearrangement to form an isocyanate intermediate with the loss of nitrogen gas. Careful heating is required to promote the rearrangement.[2]

  • Trapping of the Isocyanate: The isocyanate is then trapped in situ with benzyl alcohol to form the Cbz-protected β-amino group.[2]

  • Final Deprotection/Protection Manipulation: The resulting product, N(α)-Boc-N(β)-Cbz-Asp(OBn), can be further manipulated. For instance, the benzyl ester can be removed by hydrogenolysis to yield the final product, N(α)-Boc-N(β)-Cbz-DAP.

Orthogonal Deprotection Protocols

The utility of these orthogonally protected DAP derivatives lies in the ability to selectively deprotect one amino group while the other remains protected.

Fmoc Group Removal (Base-Labile)

The Fmoc group is readily cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF).

Detailed Protocol:

  • Dissolve the Fmoc-protected DAP derivative in DMF.

  • Add a solution of 20% (v/v) piperidine in DMF.

  • Stir the reaction mixture at room temperature for a short period (typically 5-30 minutes).

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the reaction is worked up to remove the piperidine and the dibenzofulvene-piperidine adduct.

Boc Group Removal (Acid-Labile)

The Boc group is stable to the basic conditions used for Fmoc removal but is easily cleaved with strong acids like trifluoroacetic acid (TFA).

Detailed Protocol:

  • Dissolve the Boc-protected DAP derivative in a suitable solvent like dichloromethane (DCM).

  • Add a solution of TFA (typically 25-50% in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, the TFA and solvent are removed in vacuo.

Concluding Remarks

The choice of a protecting group strategy for this compound depends on the specific requirements of the synthetic target and the overall synthetic plan.

  • The synthesis from D-serine offers excellent stereocontrol and high yields for the preparation of orthogonally protected L-DAP derivatives.[1]

  • The Curtius rearrangement provides a cost-effective and efficient route to Nα-Boc-Nβ-Cbz-DAP, which is particularly suitable for solid-phase peptide synthesis using the Boc strategy.[2][3]

  • The Hofmann rearrangement is another viable method, though it may require more careful optimization of the α-amino protecting group to achieve high yields.[2]

For applications in Fmoc-based solid-phase peptide synthesis, the Nα-Fmoc-Nβ-Boc protected DAP is a versatile building block. Conversely, for Boc-based strategies, the Nα-Boc-Nβ-Fmoc or Nα-Boc-Nβ-Cbz derivatives are preferred. Careful consideration of the orthogonality of the protecting groups and the reaction conditions for their removal is crucial for maximizing the yield and purity of the final product.

References

A Comparative Analysis of the Biological Activities of L- and D-2,3-Diaminopropionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the L- and D-enantiomers of 2,3-diaminopropionic acid (DAP). While research has heavily focused on the L-enantiomer and its neurotoxic derivative, β-N-oxalyl-L-α,β-diaminopropionic acid (L-ODAP), this guide synthesizes the available data to highlight the stereospecific differences in their biological effects.

Overview of Stereospecific Activity

The biological activity of this compound is highly dependent on its stereochemistry. The L-enantiomer is biologically active in various contexts, serving as a precursor to natural products and exhibiting neuroactivity. In stark contrast, the D-enantiomer is generally considered biologically inert, particularly in the context of neurotoxicity. This difference is most pronounced in their oxalyl derivatives, where L-ODAP is a potent neurotoxin, while D-ODAP is non-toxic.

Quantitative Data Comparison

Direct quantitative comparisons of L-DAP and D-DAP across a range of biological assays are limited in publicly available literature. However, data on their derivatives, L-ODAP and D-ODAP, clearly demonstrate a significant difference in their biological potency.

CompoundTarget/AssayEffectQuantitative Data
L-β-ODAP AMPA ReceptorsAgonist, leading to excitotoxicity-
Chick Brain & SK-N-MC CellsDecreased PEBP1 expression and increased phosphorylationTreatment with 1.5 mM in cells and 0.5 mg/g in chicks showed significant effects.[1]
Chick Synaptic MembranesInhibition of [3H]glutamate bindingKi of 10 +/- 0.9 µM.[2]
D-β-ODAP Chick Brain & SK-N-MC CellsNo effect on PEBP1 levelsDescribed as the "non-toxic enantiomer".[1]
L-DAP Chick Synaptic MembranesInhibition of [3H]glutamate bindingEqually effective as L-ODAP in this assay.[2]
Pantothenate SynthetaseSubstrateServes as a substrate for the enzyme.
Siderophores and AntibioticsPrecursorA known precursor in the biosynthesis of these molecules.

Signaling Pathways

The most well-characterized signaling pathway associated with this molecule family is the excitotoxicity cascade initiated by L-ODAP.

L_ODAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor PKC Protein Kinase C AMPA_R->PKC Activates PEBP1 PEBP1 PKC->PEBP1 Phosphorylates PEBP1_p p-PEBP1 PEBP1->PEBP1_p Raf1 Raf-1 PEBP1->Raf1 Inhibits MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates HIF1a_nuc HIF-1α ERK->HIF1a_nuc Nuclear Translocation Gene_Expression Gene Expression HIF1a_nuc->Gene_Expression Regulates Excitotoxicity Excitotoxicity Gene_Expression->Excitotoxicity L_ODAP L-ODAP L_ODAP->AMPA_R

Caption: L-ODAP-induced excitotoxicity signaling pathway.

D-ODAP, being non-toxic, is not known to activate this or any other significant signaling cascade.

Experimental Protocols

Detailed, step-by-step protocols for the cited experiments are not available in the reviewed literature. However, the methodologies employed can be summarized as follows:

1. Neurotoxicity Assessment in Chicks:

  • Objective: To determine the in vivo neurotoxic effects of DAP enantiomers.

  • Methodology: Intraperitoneal administration of the test compound (e.g., L-ODAP at 0.5 mg/g body weight) to young chicks.[1] Observations are then made for behavioral changes, such as convulsions and seizures, over a period of time. Brain tissue can be extracted for further biochemical analysis.

2. Cell Viability and Protein Expression in Cell Culture:

  • Objective: To assess the in vitro effects of DAP enantiomers on cell lines.

  • Methodology: Human neuroblastoma cells (e.g., SK-N-MC) are cultured and treated with the test compounds (e.g., 1.5 mM L-ODAP).[1] Cell viability can be measured using standard assays (e.g., MTT assay). Protein expression and phosphorylation status (e.g., of PEBP1, Raf-1, MEK, ERK) are determined by Western blotting of cell lysates.

3. Receptor Binding Assay:

  • Objective: To determine the affinity of DAP enantiomers and their derivatives for glutamate receptors.

  • Methodology: Synaptic membranes are prepared from brain tissue (e.g., chick brain). A radiolabeled ligand for the receptor of interest (e.g., [3H]glutamate) is incubated with the synaptic membranes in the presence of varying concentrations of the unlabeled test compound. The displacement of the radioligand is measured to determine the binding affinity (Ki) of the test compound.[2]

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_binding Receptor Binding Animal_Model Animal Model (e.g., Chick) Compound_Admin Compound Administration (L-DAP vs D-DAP) Animal_Model->Compound_Admin Behavioral_Obs Behavioral Observation Compound_Admin->Behavioral_Obs Tissue_Analysis Tissue Analysis Compound_Admin->Tissue_Analysis Cell_Culture Cell Culture (e.g., SK-N-MC) Compound_Treatment Compound Treatment (L-DAP vs D-DAP) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay Compound_Treatment->Viability_Assay Biochemical_Assay Biochemical Assays (e.g., Western Blot) Compound_Treatment->Biochemical_Assay Membrane_Prep Synaptic Membrane Preparation Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis Data Analysis (Ki) Binding_Assay->Data_Analysis

Caption: General experimental workflow for comparing DAP enantiomers.

Conclusion

The available evidence strongly indicates a significant difference in the biological activity of L-DAP and D-DAP enantiomers. The neurotoxicity of L-ODAP, an oxalyl derivative of L-DAP, is well-documented and proceeds through an excitotoxic mechanism involving AMPA receptor activation. In contrast, D-ODAP is reported to be non-toxic. While direct comparative studies on the unmodified L-DAP and D-DAP are scarce, it is reasonable to infer that their biological activities, particularly concerning interactions with stereospecific targets like receptors and enzymes, will also differ significantly. L-DAP shows some interaction with glutamate receptors and is a known precursor in several biosynthetic pathways. The biological roles of D-DAP, if any, remain largely unexplored. Further research is warranted to fully elucidate the activity profile of D-DAP and to obtain quantitative data for a more direct comparison with its L-enantiomer.

References

Quantitative Analysis of 2,3-Diaminopropionic Acid in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 2,3-diaminopropionic acid (DAP), a non-proteinogenic amino acid implicated in various biological processes and a component of certain toxins and antibiotics, is crucial for researchers in neuroscience, microbiology, and drug development. This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of DAP in complex biological matrices. We will delve into the methodologies of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS), presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method for DAP quantification is often a trade-off between sensitivity, specificity, sample throughput, and the need for derivatization. The following table summarizes the key quantitative performance parameters for the three most common analytical techniques.

ParameterHPLC-UV with Pre-column DerivatizationGC-MS with DerivatizationHILIC-LC-MS/MS (Underivatized)
Limit of Detection (LOD) 0.3 - 1.0 mg/kg~0.1 - 0.5 µM0.04 - 2 µg/mL
Limit of Quantification (LOQ) 0.9 - 1.0 mg/kg~0.5 - 2 µM0.19 - 10 µg/mL
**Linearity (R²) **> 0.99> 0.99> 0.99
Recovery 92 - 105%85 - 115%81 - 108%
Derivatization Required? YesYesNo
Throughput ModerateModerate to HighHigh
Specificity ModerateHighVery High

Experimental Workflows and Methodologies

A generalized workflow for the quantitative analysis of this compound from a complex biological matrix is depicted below. The specific steps, particularly sample preparation and the analytical technique employed, will vary.

DAP Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Tissue/Cells Protein_Precipitation Protein Precipitation (e.g., TCA, ACN) Homogenization->Protein_Precipitation Extraction Extraction/Cleanup (e.g., SPE) Protein_Precipitation->Extraction Derivatization Derivatization (if required) Extraction->Derivatization HILIC_LC_MSMS HILIC-LC-MS/MS Extraction->HILIC_LC_MSMS Direct Injection HPLC_UV HPLC-UV Derivatization->HPLC_UV OPA/Dansyl Chloride GC_MS GC-MS Derivatization->GC_MS MTBSTFA/ECF Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification HILIC_LC_MSMS->Quantification

General workflow for DAP analysis.

Detailed Experimental Protocols

HPLC-UV with Pre-column Derivatization

This method offers a cost-effective approach with good sensitivity. Derivatization is necessary to introduce a chromophore to the DAP molecule for UV detection. o-Phthalaldehyde (OPA) and dansyl chloride are common derivatizing agents.

Sample Preparation and Derivatization (using OPA):

  • Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Protein Precipitation: Add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to the homogenate. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge may be employed.

  • Derivatization:

    • Prepare the OPA reagent by dissolving OPA in borate buffer and adding a thiol, such as 3-mercaptopropionic acid.

    • Mix a specific volume of the sample extract with the OPA reagent.

    • Allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature before injection.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate with 0.5% tetrahydrofuran) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 338 nm for OPA derivatives.

  • Quantification: Based on a calibration curve prepared with DAP standards derivatized in the same manner.

GC-MS with Derivatization

GC-MS provides high specificity and sensitivity. Derivatization is essential to increase the volatility of the polar DAP molecule. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.

Sample Preparation and Derivatization (using MTBSTFA):

  • Extraction: Perform homogenization and protein precipitation as described for the HPLC-UV method. The supernatant is then dried completely under a stream of nitrogen.

  • Derivatization:

    • Add a solution of MTBSTFA in a suitable solvent (e.g., acetonitrile or pyridine) to the dried extract.

    • Heat the mixture at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless mode.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Based on a calibration curve of derivatized DAP standards.

HILIC-LC-MS/MS (Underivatized)

This modern approach offers high sensitivity, high specificity, and high throughput, with the significant advantage of eliminating the need for derivatization, thereby simplifying sample preparation and reducing potential sources of error.

Sample Preparation:

  • Extraction: Perform homogenization and protein precipitation as described previously.

  • Dilution: The supernatant can often be directly diluted in the initial mobile phase (high organic content) before injection.

HILIC-LC-MS/MS Conditions:

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of a high concentration of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate with formic acid) transitioning to a higher concentration of the aqueous buffer.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for DAP need to be determined and optimized.

  • Quantification: Based on a calibration curve prepared in a surrogate matrix or by using a stable isotope-labeled internal standard.

Method Comparison and Selection

The choice between these methods depends on the specific requirements of the research.

Method Comparison Start Select a Method High_Sensitivity High Sensitivity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No HILIC_LCMSMS HILIC-LC-MS/MS High_Sensitivity->HILIC_LCMSMS Yes Derivatization_Avoid Avoid Derivatization? High_Throughput->Derivatization_Avoid No High_Throughput->HILIC_LCMSMS Yes Cost_Constraint Cost a Major Constraint? Derivatization_Avoid->Cost_Constraint No Derivatization_Avoid->HILIC_LCMSMS Yes GC_MS GC-MS Cost_Constraint->GC_MS No HPLC_UV HPLC-UV Cost_Constraint->HPLC_UV Yes

Decision tree for method selection.

A Modern Approach to Chiral 2,3-Diaminopropionic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A novel synthetic route employing a Curtius rearrangement of a protected aspartic acid derivative offers a more efficient and cost-effective alternative to traditional methods for preparing enantiomerically pure 2,3-diaminopropionic acid (DAP), a crucial component in peptide-based drug development and biochemical probes. This new method, alongside other modern synthetic strategies, provides researchers and drug development professionals with improved access to this valuable non-proteinogenic amino acid.

Chiral this compound is a key building block in the synthesis of various biologically active molecules, including antibiotics and anticancer agents. Its unique structure, featuring two amino groups, allows for the creation of modified peptides with enhanced properties. Historically, the synthesis of chiral DAP has often relied on the Hofmann rearrangement of asparagine, a method that can be inefficient. This guide provides a comparative overview of a new synthetic route utilizing a Curtius rearrangement and contrasts it with the traditional Hofmann rearrangement, offering detailed experimental protocols and performance data.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the new Curtius rearrangement route and a traditional Hofmann rearrangement approach for the synthesis of chiral this compound derivatives.

FeatureNew Route: Curtius RearrangementTraditional Route: Hofmann Rearrangement
Starting Material Nα-Boc-Asp(OBn)-OHNα-Protected Asparagine
Key Transformation Curtius RearrangementHofmann Rearrangement
Reagents Diphenylphosphoryl azide (DPPA), triethylamine, benzyl alcohol, copper(I) chlorideIodosobenzene diacetate (PIDA)
Overall Yield High (specific yield not reported)Good
Enantiomeric Purity Confirmed to be enantiomerically pureHigh (dependent on starting material)
Advantages Cost-effective, suitable for solid-phase synthesis, avoids harsh reagentsUtilizes a readily available starting material
Disadvantages Requires multi-step protection of starting materialCan be inefficient, may require protecting group exchanges

Experimental Workflows

The logical flow of the new synthetic route can be visualized as a three-step process starting from a protected aspartic acid derivative.

cluster_0 New Synthetic Route: Curtius Rearrangement start Nα-Boc-Asp(OBn)-OH step1 Acyl Azide Formation start->step1 DPPA, Et3N step2 Curtius Rearrangement & Trapping step1->step2 Heat, Benzyl Alcohol, CuCl end Protected this compound step2->end

Caption: Workflow for the synthesis of protected this compound via Curtius rearrangement.

Experimental Protocols

New Synthetic Route: Curtius Rearrangement

This protocol is adapted from the work of Appella and coworkers.

Step 1: Synthesis of N(α)-Boc-N(α)-Boc-Asp(OBn)-OMe (Intermediate for Curtius Rearrangement)

  • To a solution of commercially available N(α)-Boc-Asp(OBn)-OH in a suitable solvent, add an excess of a Boc-protecting agent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure.

  • The resulting crude product is then esterified using a standard procedure, for example, by reacting with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent.

  • Purification by column chromatography yields the di-Boc protected methyl ester.

Step 2: Curtius Rearrangement and Trapping of the Isocyanate

  • The protected aspartic acid derivative is converted to the corresponding acyl azide. A common method is the reaction with diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine.

  • The acyl azide is then thermally decomposed in an inert solvent to form the isocyanate via the Curtius rearrangement.

  • The isocyanate is trapped in situ with benzyl alcohol, often with the aid of a Lewis acid catalyst like copper(I) chloride, to yield the Cbz-protected β-amino group.

Step 3: Hydrolysis to the Final Product

  • The methyl ester of the resulting orthogonally protected this compound derivative is hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of tetrahydrofuran and water).

  • Acidic workup and subsequent purification provide the final N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid. The enantiomeric purity of the final product has been confirmed to be high.

Traditional Synthetic Route: Hofmann Rearrangement

This protocol is based on the Hofmann rearrangement of Nα-protected asparagine.

Step 1: Preparation of Nα-Protected Asparagine

  • Commercially available L-asparagine is protected at the α-amino group using a suitable protecting group (e.g., Boc or Cbz) following standard procedures.

Step 2: Hofmann Rearrangement

  • The Nα-protected asparagine is treated with a hypervalent iodine reagent, such as iodosobenzene diacetate (PIDA), in a mixed solvent system (e.g., acetonitrile/water).

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

Step 3: Isolation and Purification

  • The reaction mixture is worked up by removing the organic solvent and extracting the aqueous layer to remove byproducts.

  • The aqueous layer is then lyophilized to obtain the crude product.

  • Purification by recrystallization or chromatography affords the desired Nα-protected this compound.

Conclusion

The new synthetic route for chiral this compound via a Curtius rearrangement presents a significant improvement over traditional methods like the Hofmann rearrangement. Its cost-effectiveness, milder reaction conditions, and suitability for solid-phase peptide synthesis make it an attractive option for researchers and professionals in drug development. The detailed protocols and comparative data provided in this guide are intended to facilitate the adoption of this more efficient methodology, ultimately accelerating the discovery and development of novel peptide-based therapeutics.

Comparative Cytotoxicity of Diaminopimelic Acid (DAP)-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various diaminopimelic acid (DAP)-based compounds against several cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows and relevant signaling pathways to support further research and development in this area.

Diaminopimelic acid (DAP) and its derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. While historically significant in the context of bacterial cell wall biosynthesis, recent studies have explored the potential of synthetic DAP-based compounds, including the well-known drug dapsone and its analogues, as anticancer agents. This guide synthesizes available data to offer a comparative perspective on their cytotoxic profiles.

Data Summary: In Vitro Cytotoxicity of DAP-Based Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected DAP-based compounds against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Dapsone (DDS)DU145Prostate Carcinoma11.11[1][2][3]
HeLaCervical Carcinoma13.07[1][2][3]
DDS-13DU145Prostate Carcinoma19.06[1][2][3]
HeLaCervical CarcinomaIneffective[1][2][3]
Dapsone (DDS)HDFa (non-cancer)Dermal FibroblastsNon-cytotoxic[1][2][3]
DDS-13HDFa (non-cancer)Dermal FibroblastsNon-cytotoxic[1][2][3]

Experimental Protocols

The data presented in this guide were primarily generated using cell viability assays, most notably the MTT assay. Below is a detailed methodology for a typical comparative cytotoxicity assay.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., DU145, HeLa) and non-cancer cell lines (e.g., HDFa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Cells are seeded into 96-well plates at a density of approximately 20,000 cells per well and incubated overnight to allow for cell attachment.[1]

2. Compound Treatment:

  • Stock solutions of the test compounds (e.g., Dapsone, DDS-13) are prepared in a suitable solvent, such as DMSO.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.01 to 100 µM).[1]

  • Untreated cells serve as a positive control (100% viability), and wells containing only fresh medium serve as a blank.[1]

  • The plates are then incubated for a specified period, generally 48 hours, to assess the cytotoxic effects.[1]

3. MTT Incubation and Formazan Solubilization:

  • Following the treatment period, an MTT solution (final concentration of 0.5 mg/ml) is added to each well, and the plates are incubated for an additional 2.5 hours at 37°C in a 5% CO2 atmosphere.[1]

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Subsequently, the medium is removed, and a solvent such as DMSO (50 µl) is added to each well to dissolve the formazan crystals.[1]

4. Data Acquisition and Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated using the following formula: Cell Viability (%) = [(OD_T - OD_B) / (OD_CNT - OD_B)] x 100 where OD_T is the optical density of the treated cells, OD_B is the optical density of the blank, and OD_CNT is the optical density of the control (untreated) cells.[1]

  • The IC50 value, the concentration of a compound that inhibits 50% of cell viability, is then determined from the dose-response curve.

Visualizing Experimental and Biological Processes

To further clarify the methodologies and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Comparative Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., DU145, HeLa) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Treat Cells with Compounds (48h) cell_seeding->treatment compound_prep Prepare DAP Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2.5h) mtt_addition->incubation solubilization Add Solubilizing Agent (e.g., DMSO) incubation->solubilization read_plate Measure Absorbance solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for assessing the cytotoxicity of DAP-based compounds.

signaling_pathway Hypothesized Signaling Pathway for DAP-Compound Induced Apoptosis cluster_cell Cancer Cell cluster_membrane Cellular Stress cluster_apoptosis Apoptotic Cascade dap_compound DAP-Based Compound ros Reactive Oxygen Species (ROS) Production dap_compound->ros dna_damage DNA Damage dap_compound->dna_damage bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 dna_damage->bax caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential mechanism of DAP-compound induced cell death.

This guide serves as a preliminary resource for comparing the cytotoxic effects of DAP-based compounds. The limited availability of extensive comparative studies highlights a need for further research to systematically evaluate a broader range of these compounds against a wider panel of cancer cell lines. Such studies will be crucial in elucidating the structure-activity relationships and identifying promising lead candidates for future anticancer drug development.

References

Confirming the Sequence of 2,3-Diaminopropionic Acid-Containing Peptides: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the amino acid sequence of novel peptides is a critical step in characterization and development. The presence of non-standard amino acids, such as 2,3-diaminopropionic acid (Dap), introduces unique challenges to traditional sequencing methodologies. This guide provides an objective comparison between the classic Edman degradation method and modern mass spectrometry techniques for sequencing Dap-containing peptides, supported by detailed experimental protocols and workflow visualizations.

Introduction to this compound (Dap)

This compound is a non-proteinogenic amino acid characterized by the presence of a primary amino group on its β-carbon in addition to the α-amino group. This feature makes Dap a valuable component in peptide design, particularly for creating pH-sensitive peptides used in drug and gene delivery systems.[1][2][3][4] The side-chain amino group can be protonated or deprotonated during endosomal acidification, triggering conformational changes that facilitate the release of therapeutic cargo.[2] However, this additional amino group complicates sequence confirmation, as it can interfere with sequencing chemistries that target N-terminal amines.

Method 1: Edman Degradation

Edman degradation is a well-established method for sequencing peptides by sequentially removing one amino acid at a time from the N-terminus.[5][6] The process involves a three-step cycle: coupling, cleavage, and conversion.

The Challenge with Dap: The primary challenge in sequencing Dap-containing peptides via Edman degradation is the potential for the sequencing reagent, phenyl isothiocyanate (PITC), to react with the side-chain amino group of a Dap residue, not just the N-terminal α-amino group. This can halt the sequencing process or produce ambiguous results. To mitigate this, the β-amino group of Dap must be protected with a stable protecting group (e.g., Boc) during peptide synthesis, which is only removed post-sequencing.

Edman_Degradation_Workflow cluster_cycle Edman Cycle Coupling Step 1: Coupling Peptide + PITC (pH ~9.0) Cleavage Step 2: Cleavage Anhydrous TFA Coupling->Cleavage Forms ATZ-amino acid Challenge Key Challenge: PITC can react with unprotected Dap β-amino group, halting sequencing. Coupling->Challenge Conversion Step 3: Conversion Aqueous Acid Cleavage->Conversion Forms PTH-amino acid ShortenedPeptide Shortened Peptide (New N-Terminus Exposed) Cleavage->ShortenedPeptide Identification Identification HPLC or Electrophoresis Conversion->Identification Start Dap-Containing Peptide (N-Terminus Free, Dap Side-Chain Protected) Start->Coupling ShortenedPeptide->Coupling Repeat Cycle

Figure 1: Workflow of the Edman degradation process for a peptide, highlighting the challenge introduced by an unprotected this compound (Dap) residue.

Experimental Protocol: Edman Degradation
  • Sample Preparation :

    • Ensure the peptide sample is highly purified (>95%).

    • Quantify the peptide accurately; 10-100 picomoles are typically required.[5]

    • The peptide must have a free N-terminus. N-terminal modifications like acetylation will block the reaction.[5]

    • Crucially for Dap-peptides , confirm that the β-amino side chain of all Dap residues is protected with a group stable to the sequencing chemistry (e.g., tert-Butoxycarbonyl, Boc).

  • Automated Sequencing Cycle : The following steps are performed in an automated protein sequencer.

    • Coupling Reaction : The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (e.g., pH 9.0 using N-methylpiperidine) to form a phenylthiocarbamoyl (PTC) peptide.

    • Washing : Organic solvents (e.g., ethyl acetate and heptane) are used to wash away excess PITC and by-products.

    • Cleavage Reaction : The PTC-peptide is treated with an anhydrous strong acid, typically trifluoroacetic acid (TFA). This selectively cleaves the peptide bond of the N-terminal residue, releasing it as an anilinothiazolinone (ATZ) amino acid derivative, leaving the rest of the peptide intact.

    • Extraction & Conversion : The ATZ-amino acid is extracted with an organic solvent (e.g., chlorobutane). The collected ATZ derivative is then converted to the more stable phenylthiohydantoin (PTH) amino acid by treatment with aqueous acid (e.g., 25% TFA).[6]

    • Cycle Repetition : The remaining, now shortened, peptide is subjected to the next cycle of coupling, washing, and cleavage.

  • PTH-Amino Acid Identification :

    • The collected PTH-amino acid from each cycle is injected into a high-performance liquid chromatography (HPLC) system.

    • By comparing the retention time of the unknown PTH-amino acid to a chromatogram of known PTH-amino acid standards, the residue at that position is identified.

    • The process is repeated for up to 30-50 cycles, after which the signal-to-noise ratio typically becomes too low for unambiguous identification.[7]

Method 2: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry has become the predominant method for peptide sequencing due to its high sensitivity, speed, and tolerance for complex mixtures.[8][9] The technique involves ionizing the peptide, selecting the ion of interest, fragmenting it, and then analyzing the masses of the resulting fragments to deduce the sequence.

Sequencing Dap with MS/MS: Mass spectrometry identifies amino acids based on their mass. The fragmentation pattern of the peptide backbone allows the order of these masses to be determined. Dap is identified by the characteristic mass of its residue. A key advantage of MS is that side-chain protection of Dap is not required, simplifying sample preparation. However, isobaric residues (amino acids with the same nominal mass, like Leucine and Isoleucine) can be difficult to distinguish without specific fragmentation methods.[7]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Sequencing
  • Sample Preparation :

    • The peptide sample is desalted and purified, typically using C18 ZipTips or similar solid-phase extraction methods. Sub-picomole quantities are often sufficient.[8]

    • Unlike Edman degradation, N-terminal modifications do not prevent sequencing, as fragmentation occurs along the entire peptide backbone.

  • Ionization :

    • The peptide solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is most common for peptides, creating charged ions in the gas phase.[10]

  • MS1: Precursor Ion Selection :

    • In the first mass analyzer (e.g., a quadrupole), the charged peptide ions (precursor ions) are separated by their mass-to-charge (m/z) ratio.

    • A specific precursor ion corresponding to the Dap-containing peptide of interest is isolated.

  • Fragmentation (Collision-Induced Dissociation - CID) :

    • The selected precursor ions are passed into a collision cell, where they collide with an inert gas (e.g., argon or nitrogen).

    • The collision imparts energy, causing the peptide backbone to fragment at predictable locations (primarily the amide bonds), generating a series of smaller fragment ions. The most common fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[10]

  • MS2: Fragment Ion Analysis :

    • The resulting fragment ions are passed into a second mass analyzer (e.g., a time-of-flight or ion trap analyzer), which measures their m/z ratios.

    • This generates a tandem mass spectrum (MS/MS spectrum) showing the masses of all the fragment ions.

  • Sequence Determination (De Novo Sequencing) :

    • The amino acid sequence is deduced by analyzing the mass differences between consecutive peaks in the b-ion and/or y-ion series.[9]

    • Each mass difference corresponds to the mass of a specific amino acid residue. The Dap residue is identified by its unique mass.

    • Specialized software is used to automate this interpretation and reconstruct the full peptide sequence.[11]

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry depends on the specific requirements of the analysis, including sample purity, required read length, and the nature of the peptide.

Comparative_Workflow cluster_edman Edman Degradation cluster_ms Tandem Mass Spectrometry E_Start Purified Peptide (Dap Protected) E_Cycle Sequential N-Terminal Cleavage (Cycles) E_Start->E_Cycle E_HPLC HPLC Analysis of PTH-Amino Acids E_Cycle->E_HPLC E_Seq Manual/Software Sequence Assembly E_HPLC->E_Seq Seq_Edman Final Sequence E_Seq->Seq_Edman M_Start Purified Peptide (No Protection Needed) M_Ionize Ionization (ESI) M_Start->M_Ionize M_Frag Precursor Selection & Fragmentation (CID) M_Ionize->M_Frag M_Analyze MS/MS Analysis of Fragments M_Frag->M_Analyze M_DeNovo De Novo Software Sequence Assembly M_Analyze->M_DeNovo Seq_MS Final Sequence M_DeNovo->Seq_MS Peptide Dap-Containing Peptide Sample Peptide->E_Start Peptide->M_Start

References

Safety Operating Guide

Proper Disposal of 2,3-Diaminopropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,3-Diaminopropionic acid, a compound recognized as an irritant to the skin, eyes, and respiratory system. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while adhering to standard laboratory waste management protocols.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazard classifications. This compound is not categorized as corrosive, but it is a known irritant. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionGHS Pictogram
Skin IrritationCauses skin irritation.Exclamation Mark
Eye IrritationCauses serious eye irritation.Exclamation Mark
Respiratory IrritationMay cause respiratory irritation.Exclamation Mark

Disposal Protocol: A Step-by-Step Guide

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The following protocol outlines the approved procedure for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, robust, and sealable container.

    • The container should be made of a compatible material, such as High-Density Polyethylene (HDPE).

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled waste container.

    • HDPE or glass containers are suitable for aqueous solutions.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (irritant).

2. Storage of Waste:

  • Store the sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials, which include strong acids, strong bases, and strong oxidizing agents.

  • Secondary containment (e.g., a larger bin or tray) is required to contain any potential leaks or spills.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Provide the EHS or contractor with an accurate description of the waste, including its composition and volume.

  • Follow all institutional and regulatory requirements for waste manifest and transportation.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Use Labeled, Compatible Waste Containers (e.g., HDPE) C->D E Store Waste in Designated Hazardous Waste Area D->E F Ensure Secondary Containment E->F G Contact EHS or Licensed Waste Disposal Service F->G H Schedule Waste Pickup G->H I End: Proper Disposal by Authorized Personnel H->I

Caption: Disposal workflow for this compound waste.

This comprehensive guide is intended to build trust and provide value beyond the product itself by ensuring that laboratory professionals have the necessary information to handle and dispose of this compound safely and responsibly. By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2,3-Diaminopropionic acid. Adherence to these procedures is paramount to ensure a safe laboratory environment and to maintain the integrity of your research. The following protocols are designed to be a preferred resource, offering procedural, step-by-step guidance to address your operational questions.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as potential respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Summary of Hazards and Recommended PPE

HazardClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation Category 2[1][2]Gloves: Nitrile gloves are recommended for incidental contact.[4] For extended contact or handling of large quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[4] Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[5]
Eye Irritation Category 2[1][2]Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for tasks with a high risk of splashing.[6]
Respiratory Irritation Specific Target Organ Toxicity (Single Exposure) - Category 3[1][2]Respiratory Protection: Use only in a well-ventilated area.[1] Avoid breathing dust.[1] If engineering controls (e.g., fume hood) are not sufficient or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[3]

Occupational Exposure Limits (OELs): Safety data sheets indicate that there are no established occupational exposure limits for this compound.[1] In the absence of a specific OEL, it is crucial to handle this chemical with care, always aiming to minimize exposure to the lowest reasonably achievable level.

Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed workflow for the safe handling of this compound, from initial preparation to final disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of dust.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Put on all required PPE as outlined in the table above before handling the chemical.

Handling and Experimental Use
  • Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Take care to avoid direct contact with the skin and eyes.[1] Do not breathe in the dust.[1]

  • Contamination Prevention: After handling, wash your hands, face, and any exposed skin thoroughly.[1] Remove contaminated clothing and wash it before reuse.

Storage
  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a dry, cool, and well-ventilated place.[1]

  • Light and Incompatibilities: Protect from light.[1] Store away from strong oxidizing agents, strong acids, and strong bases.[1]

  • Refrigeration: Keep refrigerated as recommended.[1]

Accidental Spills
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during the cleanup process.

Disposal Plan
  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Experimental Workflow and Safety Logic

To visualize the safe handling process, the following diagram outlines the logical relationships and procedural steps from preparation to disposal.

SafeHandlingWorkflow start Start: Prepare for Handling review_sds Review SDS for This compound start->review_sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) review_sds->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash Station) ppe->eng_controls handling Chemical Handling (Weighing, Dissolving) eng_controls->handling storage Proper Storage (Tightly Closed, Cool, Dry, Dark) handling->storage If not all used spill Spill Response handling->spill If spill occurs disposal Waste Disposal (Labeled Container, Follow Regulations) handling->disposal After use storage->handling For subsequent use spill->disposal end End of Procedure disposal->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminopropionic acid
Reactant of Route 2
2,3-Diaminopropionic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。